1-Adamantanecarboxylic acid
Description
Properties
IUPAC Name |
adamantane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMXXGFJRDUSRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870784 | |
| Record name | 1-Adamantane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | Adamantanecarboxylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10034 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
828-51-3, 15897-81-1 | |
| Record name | 1-Adamantanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=828-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adamantanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adamantane-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015897811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Adamantanecarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Adamantane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricyclo(3.3.1.1'3,7)decane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.440 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1-Adamantanecarboxylic Acid from Adamantane: A Technical Guide
Affiliation: Google Research
Abstract
Adamantane, a perfectly symmetrical, strain-free tricyclic alkane, serves as a versatile building block in medicinal chemistry and materials science. Its carboxylic acid derivative, 1-adamantanecarboxylic acid, is a key intermediate in the synthesis of various pharmaceuticals and polymers. This technical guide provides an in-depth overview of the synthesis of this compound from adamantane, with a primary focus on the widely employed Koch-Haaf reaction. Detailed experimental protocols, quantitative data, and visual representations of the reaction pathway and experimental workflow are presented to aid researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction
Adamantane's rigid and lipophilic cage structure imparts unique physicochemical properties to molecules containing this moiety. The introduction of a carboxylic acid group at one of the tertiary bridgehead positions opens up a vast chemical space for further functionalization. The synthesis of this compound is a fundamental transformation in adamantane chemistry. While several methods exist, the Koch-Haaf reaction, a powerful carboxylation technique for tertiary alkanes, remains the most prevalent and efficient approach.[1] This guide will dissect the nuances of this reaction, providing a comprehensive resource for its practical implementation.
The Koch-Haaf Reaction: A Mechanistic Overview
The Koch-Haaf reaction facilitates the carboxylation of substrates capable of forming stable carbocations, such as tertiary alkanes, alkenes, and alcohols, using carbon monoxide or a precursor like formic acid in the presence of a strong acid.[1] In the case of adamantane, the reaction proceeds through the formation of the highly stable 1-adamantyl cation.
The key mechanistic steps are as follows:
-
Carbocation Formation: In a strongly acidic medium (typically concentrated sulfuric acid), a hydride ion is abstracted from a tertiary C-H bond of adamantane, yielding the 1-adamantyl cation.
-
Electrophilic Attack by Carbon Monoxide: The 1-adamantyl cation, a potent electrophile, is attacked by carbon monoxide (generated in situ from formic acid) to form an acylium ion.
-
Hydrolysis: The resulting acylium ion is then hydrolyzed upon aqueous workup to afford the final product, this compound.
Caption: The reaction pathway for the synthesis of this compound via the Koch-Haaf reaction.
Quantitative Data Summary
The efficiency of the Koch-Haaf reaction for the synthesis of this compound is influenced by several factors, including the choice of reagents, their molar ratios, reaction temperature, and time. The following tables summarize quantitative data from various reported procedures.
Table 1: Reagents and Molar Ratios for the Carboxylation of Adamantane
| Reagent | Role | Molar Ratio (relative to Adamantane) | Reference |
| Adamantane | Substrate | 1.0 | [2] |
| Sulfuric Acid (96%) | Acid Catalyst & Solvent | 48.0 | [2] |
| t-Butyl Alcohol | Carbocation Scavenger/Promoter | 4.0 | [2] |
| Formic Acid (98-100%) | Carbon Monoxide Source | 12.0 | [2] |
| Carbon Tetrachloride | Solvent | - (Volume based) | [2] |
Table 2: Reaction Conditions and Yields
| Parameter | Value | Reference |
| Temperature | 17-25°C | [2] |
| Reaction Time | 1-2 hours (addition) + 30 minutes (stirring) | [2] |
| Crude Yield | 67-72% | [2] |
| Melting Point (crude) | 173-174°C | [2] |
| Melting Point (recrystallized) | 175-176.5°C | [2] |
Detailed Experimental Protocol
The following protocol is adapted from the well-established procedure published in Organic Syntheses.[2]
Caution: This reaction evolves carbon monoxide, a toxic gas. It must be performed in a well-ventilated fume hood. Concentrated sulfuric acid is highly corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Materials and Equipment:
-
1 L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Gas outlet tube
-
Ice bath
-
Adamantane
-
Concentrated sulfuric acid (96%)
-
Carbon tetrachloride (or cyclohexane/n-hexane)
-
t-Butyl alcohol
-
Formic acid (98-100%)
-
Crushed ice
-
Chloroform
-
Anhydrous sodium sulfate
-
Methanol (for recrystallization)
Procedure:
Caption: A workflow diagram illustrating the key steps in the synthesis of this compound.
-
Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a gas outlet tube, combine 13.6 g (0.100 mole) of adamantane, 470 g (255 mL, 4.8 moles) of 96% sulfuric acid, and 100 mL of carbon tetrachloride.
-
Initiation: Cool the well-stirred mixture to 17-19°C in an ice bath. Add 1 mL of 98% formic acid.
-
Carboxylation: Prepare a solution of 29.6 g (38 mL, 0.40 mole) of t-butyl alcohol in 55 g (1.2 moles) of 98-100% formic acid. Add this solution dropwise to the reaction mixture over 1-2 hours, ensuring the temperature is maintained between 17-25°C by adjusting the rate of addition and the cooling bath.
-
Completion: After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes.
-
Quenching: Carefully pour the reaction mixture onto 700 g of crushed ice in a large beaker.
-
Extraction: Once the ice has melted, extract the aqueous mixture with 100 mL of chloroform. Separate the layers.
-
Drying and Concentration: Dry the chloroform layer over anhydrous sodium sulfate. Evaporate the chloroform on a steam bath to yield the crude this compound. The expected yield of the crude product is 12-13 g (67-72%), with a melting point of 173-174°C.[2]
-
Purification: Recrystallize the crude product from a mixture of 30 mL of methanol and approximately 10 mL of water to obtain pure this compound. The purified product should have a melting point of 175-176.5°C.[2]
Alternative Synthetic Approaches
While the Koch-Haaf reaction is the most direct method starting from adamantane, other derivatives of adamantane can also be carboxylated to yield this compound. These methods are particularly useful if the corresponding adamantane derivative is readily available.
-
From 1-Adamantanol or 1-Bromoadamantane: These substrates can be carboxylated using formic acid and 96% sulfuric acid.[2] The reaction proceeds via the formation of the 1-adamantyl cation, similar to the reaction with adamantane.
-
From 1-Nitroxyadamantane: Carboxylation of 1-nitroxyadamantane with formic acid in the presence of sulfuric acid and urea has been reported to give high yields (90-99%) of this compound.[3]
-
Formylation followed by Oxidation: Adamantane can be formylated to produce 1-adamantanecarboxaldehyde, which can then be oxidized to the corresponding carboxylic acid.[4][5] This two-step process offers an alternative route, though it is less direct than the Koch-Haaf carboxylation.
Conclusion
The synthesis of this compound from adamantane is a well-established and robust process, with the Koch-Haaf reaction being the method of choice for its efficiency and directness. This guide has provided a comprehensive overview of the synthetic protocol, including detailed experimental procedures, quantitative data, and visual aids to facilitate a deeper understanding of the reaction. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of adamantane derivatives.
References
- 1. Koch reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of 1-Adamantanecarboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 1-adamantanecarboxylic acid in various organic solvents. Due to its rigid, cage-like adamantane structure, this compound exhibits unique physicochemical properties that are of significant interest in medicinal chemistry and materials science. Understanding its solubility is crucial for its application in synthesis, formulation, and biological studies.
Qualitative and Quantitative Solubility Data
| Solvent | Qualitative Solubility | Quantitative Data (at specified temperature) |
| Methanol | Slightly Soluble / Very Faint Turbidity[1][2][3][4][5] | Data not available in search results |
| Ethanol | Soluble[1][2][3][4][5] | Data not available in search results |
| Chloroform | Soluble[1][2][3][4][5] | Data not available in search results |
| Dichloromethane | Soluble[1][2][3][4][5] | Data not available in search results |
| Acetone | Soluble | Data not available in search results |
| Benzene | Soluble | Data not available in search results |
| Water | Insoluble[1][2][3][4][5] | Data not available in search results |
Experimental Protocol: Determination of Solubility via the Isothermal Saturation Method
The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound in an organic solvent using the isothermal saturation (or shake-flask) method. This method is a reliable and widely used technique for measuring the equilibrium solubility of a solid in a liquid.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatic shaker or water bath with agitation capabilities
-
Calibrated thermometer
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration)
-
Vials or flasks with airtight seals
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis)
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial or flask containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker or water bath set to the desired constant temperature.
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required can vary depending on the solvent and the compound's dissolution rate and should be determined by preliminary experiments (e.g., by taking measurements at different time points until the concentration of the solute in the solution becomes constant).
-
-
Sample Collection and Separation:
-
Once equilibrium is reached, cease agitation and allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation of the solute upon cooling.
-
Immediately filter the collected supernatant using a syringe filter that is compatible with the organic solvent to remove any remaining solid particles.
-
-
Quantification of Solute Concentration:
-
Accurately dilute the filtered, saturated solution with the same organic solvent using volumetric flasks to bring the concentration within the linear range of the chosen analytical method.
-
Analyze the diluted solution using a pre-calibrated analytical instrument to determine the concentration of this compound.
-
High-Performance Liquid Chromatography (HPLC): This is a common and accurate method for quantifying organic molecules. A calibration curve should be prepared using standard solutions of known concentrations.
-
Gravimetric Analysis: A known volume of the filtered saturated solution can be evaporated to dryness in a pre-weighed container. The mass of the remaining solid will correspond to the amount of dissolved this compound.
-
-
-
Calculation of Solubility:
-
From the determined concentration and the dilution factor, calculate the solubility of this compound in the organic solvent at the specified temperature. Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or milligrams per milliliter (mg/mL).
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the determination of the solubility of this compound using the isothermal saturation method.
Caption: Workflow for solubility determination.
References
An In-depth Technical Guide to 1-Adamantanecarboxylic Acid: Physicochemical Properties and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Adamantanecarboxylic acid, a tricyclic saturated carboxylic acid, is a key derivative of adamantane. Its rigid, cage-like structure imparts unique physicochemical properties, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its biological activities.
Physical Characteristics
This compound presents as a white to off-white crystalline powder.[1] Its robust carbon framework results in a high melting point and thermal stability.
General Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆O₂ | [1][2][3] |
| Molecular Weight | 180.24 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 172-174 °C | [2][4] |
| Boiling Point | 304.7 °C (estimated) | [1] |
Solubility
This compound is insoluble in water but shows solubility in various organic solvents.[1][4][5][6]
| Solvent | Solubility | Reference |
| Water | Insoluble | [1][4] |
| Methanol | Slightly soluble (may give faint turbidity) | [2][4] |
| Ethanol | Soluble | [2][4] |
| Chloroform | Soluble | [2][4] |
| Dichloromethane | Soluble | [2][4] |
Chemical Characteristics
The chemical behavior of this compound is dictated by its carboxylic acid functional group and the bulky, inert adamantyl cage.
Acidity
The predicted pKa of this compound is approximately 4.86 ± 0.20, which is in the typical range for carboxylic acids.[3][7] An estimated pKa of ~4.9-5.0 has also been suggested based on inductive effects.
Chemical Reactivity
The carboxylic acid moiety of this compound undergoes typical reactions such as esterification, amidation, and conversion to the corresponding acid chloride. The adamantyl group is generally unreactive under standard conditions but provides significant steric bulk.
-
Synthesis of 1-Adamantanecarbonyl Chloride: this compound can be converted to the highly reactive 1-adamantanecarbonyl chloride by treatment with thionyl chloride. This acid chloride is a versatile intermediate for the synthesis of esters and amides.
-
Amidation: The carboxylic acid can be activated, for example with ethyl chloroformate, and then reacted with ammonia or amines to form the corresponding amides.
-
Esterification: Standard acid-catalyzed esterification with alcohols yields the corresponding esters.
-
Oxidation: The adamantane framework can be further functionalized under strong oxidizing conditions. For instance, oxidation with a mixture of nitric acid and sulfuric acid can introduce a hydroxyl group to form 3-hydroxy-1-adamantanecarboxylic acid.[8]
Stability
This compound is a stable compound under normal laboratory conditions. Its rigid adamantane core contributes to its high thermal stability.
Spectral Data
The following table summarizes the key spectral characteristics of this compound.
| Technique | Key Features |
| ¹H NMR | Signals for the adamantyl protons typically appear as broad multiplets in the region of 1.7-2.1 ppm. The carboxylic acid proton is a broad singlet at a higher chemical shift. |
| ¹³C NMR | Shows distinct signals for the different carbon atoms of the adamantane cage and a signal for the carboxyl carbon at a higher chemical shift. |
| FT-IR (KBr Pellet) | Characteristic absorptions include a broad O-H stretching band for the carboxylic acid around 2500-3300 cm⁻¹, a strong C=O stretching band around 1700 cm⁻¹, and C-H stretching and bending vibrations for the adamantyl group. |
| Mass Spectrometry (EI) | The mass spectrum typically shows the molecular ion peak and characteristic fragmentation patterns of the adamantyl cage. |
Experimental Protocols
Synthesis of this compound (from Adamantane)
This protocol is based on the Koch-Haaf carboxylation reaction.[2]
Materials:
-
Adamantane
-
96% Sulfuric acid
-
Carbon tetrachloride (or a suitable alternative like cyclohexane)
-
98% Formic acid
-
t-Butyl alcohol
-
15N Ammonium hydroxide
-
Acetone
-
12N Hydrochloric acid
-
Chloroform
-
Anhydrous sodium sulfate
-
Methanol
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, charge 470 g of 96% sulfuric acid, 100 mL of carbon tetrachloride, and 13.6 g of adamantane.
-
Cool the stirred mixture to 17–19 °C in an ice bath and add 1 mL of 98% formic acid.
-
Prepare a solution of 29.6 g of t-butyl alcohol in 55 g of 98–100% formic acid and add it dropwise to the reaction mixture over 1–2 hours, maintaining the temperature at 17–25 °C.
-
Stir the reaction mixture for an additional 30 minutes and then pour it onto 700 g of crushed ice.
-
Separate the layers and extract the aqueous layer with three 100-mL portions of carbon tetrachloride.
-
Combine the organic layers and wash with 110 mL of 15N ammonium hydroxide. The ammonium salt of this compound will precipitate.
-
Collect the crystalline salt by filtration and wash it with 20 mL of cold acetone.
-
Suspend the salt in 250 mL of water and acidify with 25 mL of 12N hydrochloric acid.
-
Extract the product with 100 mL of chloroform.
-
Dry the chloroform layer over anhydrous sodium sulfate and evaporate the solvent to yield crude this compound.
-
Recrystallize the crude product from a mixture of methanol and water to obtain the pure acid.
Determination of pKa via Potentiometric Titration
Materials:
-
This compound
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a glass electrode
-
Burette
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water (if solubility is an issue, a mixed solvent system like water-ethanol can be used, though this will yield an apparent pKa).
-
Calibrate the pH meter using standard buffer solutions.
-
Place the solution of the acid in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titrate the solution with the standardized NaOH solution, recording the pH after each incremental addition of the titrant.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point (the point of steepest slope) from the curve.
-
The pKa is the pH at the half-equivalence point.
¹H NMR Spectroscopy
Procedure:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum according to the instrument's standard procedures, ensuring an adequate number of scans for a good signal-to-noise ratio.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
¹³C NMR Spectroscopy
Procedure:
-
Prepare a more concentrated sample of this compound (20-50 mg) in a deuterated solvent as for ¹H NMR.
-
Acquire the ¹³C NMR spectrum, typically with proton decoupling, using a significantly larger number of scans than for ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the spectrum similarly to the ¹H NMR spectrum.
-
Reference the spectrum using the solvent signal or TMS.
FT-IR Spectroscopy (KBr Pellet Method)
Materials:
-
This compound
-
Spectroscopic grade potassium bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press
Procedure:
-
Grind 1-2 mg of this compound to a fine powder in an agate mortar.
-
Add approximately 100-200 mg of dry KBr to the mortar and thoroughly mix with the sample by grinding.
-
Transfer the mixture to a pellet die.
-
Press the mixture under high pressure (several tons) to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Mass Spectrometry (Electron Ionization - EI)
Procedure:
-
Dissolve a small amount of this compound in a volatile organic solvent.
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio.
-
A mass spectrum is generated, showing the relative abundance of the different ions.
Biological Activity and Mechanisms of Action
This compound and its derivatives have been shown to exhibit inhibitory activity against several enzymes and biological processes.
Inhibition of Chorismate Mutase and Hydroxyphenylpyruvate Synthase
This compound acts as a competitive inhibitor of both chorismate mutase and the prephenate dehydrogenase activity of hydroxyphenylpyruvate synthase from E. coli.[9] These enzymes are crucial in the shikimate pathway for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, but not in humans, making them attractive targets for antimicrobial agents. The adamantane derivatives mimic the structure of chorismate, the natural substrate, and bind to the active site of the enzymes, thereby blocking the biosynthesis of phenylalanine and tyrosine.[9]
Inhibition of Transthyretin (TTR) Amyloid Fibril Formation
This compound has been shown to inhibit the formation of transthyretin (TTR) amyloid fibrils.[1] TTR is a protein that can misfold and aggregate into amyloid fibrils, leading to diseases such as familial amyloid polyneuropathy. The mechanism of inhibition involves the stabilization of the native tetrameric structure of TTR. By binding to the thyroxine-binding sites of the TTR tetramer, this compound prevents the dissociation of the tetramer into monomers, which is the rate-limiting step in amyloid fibril formation.
Inhibition of Ceramide Kinase (CerK)
A derivative of this compound, NVP-231, is a potent and specific competitive inhibitor of ceramide kinase (CerK).[7] CerK is an enzyme that phosphorylates ceramide to produce ceramide-1-phosphate, a bioactive lipid involved in various cellular processes, including inflammation and cell growth.[7] By inhibiting CerK, these compounds can modulate ceramide metabolism, which has potential therapeutic applications in cancer and other diseases.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Overview of the chemical reactivity of this compound.
Caption: Mechanism of TTR amyloid fibril formation inhibition.
Caption: Competitive inhibition of enzymes by this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 828-51-3 [chemicalbook.com]
- 3. This compound | 828-51-3 [amp.chemicalbook.com]
- 4. This compound CAS#: 828-51-3 [m.chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. CAS 828-51-3: this compound | CymitQuimica [cymitquimica.com]
- 7. 828-51-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. This compound | High-Purity Reagent [benchchem.com]
- 9. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid | NTU Journal of Pure Sciences [journals.ntu.edu.iq]
1-Adamantanecarboxylic acid CAS number and molecular weight
An In-depth Technical Guide to 1-Adamantanecarboxylic Acid
This guide provides a comprehensive overview of this compound, a key building block in medicinal chemistry and materials science. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and significant applications.
Core Properties and Data
This compound is a derivative of adamantane, a rigid, tricyclic hydrocarbon. Its unique cage-like structure imparts desirable properties such as high thermal stability, lipophilicity, and metabolic resistance to molecules that incorporate it. These characteristics make it a valuable synthon in the development of novel therapeutics and advanced materials.[1][2]
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Citations |
| CAS Number | 828-51-3 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₆O₂ | [2] |
| Molecular Weight | 180.24 g/mol | [2][4] |
| Appearance | White to off-white crystalline powder | [2][5] |
| Melting Point | 172-174 °C | [2] |
| Solubility | Soluble in chloroform and methanol | [2] |
Synthesis and Experimental Protocols
The most common and historically significant method for synthesizing this compound is the Koch-Haaf reaction. This reaction facilitates the carboxylation of saturated hydrocarbons with a tertiary hydrogen.[3][4][6] Variations of this protocol exist, utilizing different adamantane precursors like 1-adamantanol or 1-bromoadamantane.[1][3]
Experimental Protocol: Koch-Haaf Carboxylation of Adamantane
This protocol details the synthesis of this compound from adamantane using formic acid and sulfuric acid, with t-butyl alcohol as a hydride abstractor.[3]
Materials:
-
Adamantane (0.100 mole)
-
96% Sulfuric acid (4.8 moles)
-
Carbon tetrachloride (100 ml)
-
98% Formic acid (1 ml initially, then 1.2 moles)
-
t-Butyl alcohol (0.40 mole)
-
Crushed ice
-
15N Ammonium hydroxide
-
Acetone
-
12N Hydrochloric acid
-
Chloroform
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a 1-liter three-necked flask equipped with a stirrer, thermometer, and dropping funnel, combine 470 g of 96% sulfuric acid, 100 ml of carbon tetrachloride, and 13.6 g of adamantane.
-
Initiation: Cool the stirred mixture to 17–19°C in an ice bath and add 1 ml of 98% formic acid.
-
Carboxylation: Prepare a solution of 29.6 g of t-butyl alcohol in 55 g of 98–100% formic acid. Add this solution dropwise to the reaction mixture over 1–2 hours, maintaining the temperature between 17–25°C.
-
Quenching: After the addition is complete, stir the mixture for an additional 30 minutes and then pour it onto 700 g of crushed ice.
-
Extraction: Separate the layers and extract the aqueous acid layer with three 100-ml portions of carbon tetrachloride.
-
Isolation of Ammonium Salt: Combine the carbon tetrachloride extracts and wash with 110 ml of 15N ammonium hydroxide. The resulting crystalline ammonium 1-adamantanecarboxylate is collected by filtration.
-
Acidification: Suspend the ammonium salt in 250 ml of water, make it strongly acidic with 25 ml of 12N hydrochloric acid, and extract with 100 ml of chloroform.
-
Final Product Isolation: Dry the chloroform layer over anhydrous sodium sulfate and evaporate to dryness. The crude this compound can be further purified by recrystallization from methanol.[3]
Below is a visual representation of the synthesis workflow.
Applications in Research and Development
This compound is a versatile building block with applications spanning multiple scientific disciplines.
1. Medicinal Chemistry: The adamantane moiety is prized for its ability to increase the lipophilicity and metabolic stability of drug candidates.[1] It serves as a critical intermediate for:
-
Antiviral Agents: Adamantane derivatives are foundational in the development of certain antiviral drugs.[1]
-
Enzyme Inhibitors: Derivatives have been developed as potent inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme implicated in obesity and diabetes.[7] Other inhibitory activities include action against chorismate mutase and ceramide kinase (CerK).[5]
-
Antibacterial Agents: The compound exhibits inhibitory activity against various microorganisms, with potential applications in developing new antibacterial agents.[8]
2. Materials Science: The rigid and stable structure of this compound makes it an excellent component for advanced materials:
-
Metal-Organic Frameworks (MOFs): It is used as an organic linker in the construction of porous MOFs for applications in gas storage and catalysis.[1]
-
Polymers: It can be incorporated into polymers to enhance thermal stability and modify physical properties.[1]
-
Nanoparticle Synthesis: It acts as a stabilizer in the synthesis of highly crystalline nanoparticles, such as those made of CoPt₃ and porous platinum.[5]
Signaling Pathway Inhibition: DGAT1
Derivatives of this compound have been identified as potent inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1). DGAT1 is a crucial enzyme in the final step of triglyceride synthesis. Inhibiting this enzyme can reduce triglyceride levels, making it a therapeutic target for metabolic disorders like obesity and type 2 diabetes.[7]
The diagram below illustrates the triglyceride synthesis pathway and the point of inhibition by adamantane derivatives.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | 828-51-3 [chemicalbook.com]
- 6. Koch reaction - Wikipedia [en.wikipedia.org]
- 7. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
The Genesis of a Rigid Scaffold: A Technical History of 1-Adamantanecarboxylic Acid
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Adamantanecarboxylic acid, a seemingly simple organic molecule, holds a significant place in the annals of synthetic and medicinal chemistry. Its rigid, tricyclic cage-like structure, derived from the parent hydrocarbon adamantane, imparts unique physicochemical properties that have made it an invaluable building block in drug discovery, materials science, and catalysis. This technical guide delves into the discovery and history of this compound, presenting a comprehensive overview of its synthesis, properties, and key applications, with a focus on detailed experimental protocols and the visualization of its interactions in biological pathways.
The Dawn of Adamantane Chemistry: A Timeline
The story of this compound is intrinsically linked to the discovery of its parent, adamantane. The timeline below outlines the key milestones in the journey from a theoretical concept to a readily accessible chemical entity.
| Year | Key Development | Researchers | Significance |
| 1924 | Postulation of the existence of a diamondoid hydrocarbon (C10H16). | H. Decker | The theoretical foundation for adamantane chemistry was laid. |
| 1933 | Isolation of adamantane from petroleum. | S. Landa and V. Machacek | First physical evidence of the adamantane structure. |
| 1941 | First laboratory synthesis of adamantane. | V. Prelog | A multi-step, low-yield synthesis confirmed the structure. |
| 1957 | Development of a practical, high-yield synthesis of adamantane. | P. von R. Schleyer | Made adamantane and its derivatives readily available for research. |
| 1959 | First synthesis of monofunctional adamantane derivatives, including this compound. | H. Stetter, M. Schwarz, and A. Hirschhorn | Opened the door to the vast field of functionalized adamantanes.[1] |
Physicochemical Properties of this compound
The unique structural rigidity of the adamantane cage confers distinct properties to this compound. A summary of its key quantitative data is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₁₁H₁₆O₂ |
| Molecular Weight | 180.24 g/mol [2][3] |
| Melting Point | 172-174 °C[2][4] |
| pKa | 4.86 ± 0.20 (Predicted)[5] |
| Solubility | Insoluble in water. Soluble in ethanol, chloroform, and dichloromethane.[4] |
| Appearance | White to off-white crystalline powder.[4] |
Key Synthetic Methodologies: Experimental Protocols
The synthesis of this compound has been achieved through various methods. The most prominent and historically significant is the Koch-Haaf reaction, which allows for the direct carboxylation of adamantane or its derivatives.
The Koch-Haaf Reaction: Carboxylation of Adamantane
This method, a cornerstone of adamantane chemistry, involves the reaction of adamantane with formic acid in the presence of a strong acid, typically sulfuric acid, to introduce a carboxylic acid group at a tertiary bridgehead carbon.
Experimental Protocol (Adapted from Organic Syntheses) [4][6]
Materials:
-
Adamantane
-
96% Sulfuric acid
-
98% Formic acid
-
tert-Butyl alcohol
-
Carbon tetrachloride
-
15N Ammonium hydroxide
-
12N Hydrochloric acid
-
Chloroform
-
Anhydrous sodium sulfate
-
Methanol
Procedure:
-
In a 1-liter three-necked flask equipped with a stirrer, thermometer, dropping funnel, and gas outlet, charge 470 g (255 ml) of 96% sulfuric acid, 100 ml of carbon tetrachloride, and 13.6 g (0.100 mole) of adamantane.
-
Cool the stirred mixture to 17–19 °C in an ice bath and add 1 ml of 98% formic acid.
-
Prepare a solution of 29.6 g (38 ml, 0.40 mole) of tert-butyl alcohol in 55 g (1.2 moles) of 98–100% formic acid. Add this solution dropwise to the reaction mixture over 1–2 hours, maintaining the temperature at 17–25 °C.
-
Stir the reaction mixture for an additional 30 minutes and then pour it onto 700 g of crushed ice.
-
Separate the layers and extract the upper aqueous layer with three 100-ml portions of carbon tetrachloride.
-
Combine the carbon tetrachloride layers and shake with 110 ml of 15N ammonium hydroxide. The crystalline ammonium 1-adamantanecarboxylate will separate.
-
Collect the salt on a Büchner funnel, wash with 20 ml of cold acetone, and suspend it in 250 ml of water.
-
Make the suspension strongly acidic with 25 ml of 12N hydrochloric acid and extract with 100 ml of chloroform.
-
Dry the chloroform layer over anhydrous sodium sulfate and evaporate to dryness on a steam bath.
-
The crude this compound can be recrystallized from a mixture of methanol and water.
Yield: 67–72% (crude), 56–61% (recrystallized).
Logical Workflow for the Koch-Haaf Synthesis of this compound:
Caption: Workflow of the Koch-Haaf synthesis of this compound.
Biological Activity and Signaling Pathways
This compound and its derivatives have garnered significant interest in drug development due to their biological activities. Notably, it has been identified as an inhibitor of several enzymes.
Inhibition of Chorismate Mutase and Hydroxyphenylpyruvate Synthase
This compound acts as an inhibitor of chorismate mutase and hydroxyphenylpyruvate synthase, enzymes that are crucial in the shikimate pathway for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants.[3] This pathway is absent in mammals, making it an attractive target for antimicrobial agents.
Simplified Signaling Pathway of Chorismate Mutase Inhibition:
Caption: Inhibition of the shikimate pathway by this compound.
Ceramide Kinase (CerK) Inhibition
While this compound itself is a weak inhibitor, derivatives have been developed as potent and reversible inhibitors of ceramide kinase (CerK). CerK is a lipid kinase that phosphorylates ceramide to form ceramide-1-phosphate (C1P), a signaling molecule involved in various cellular processes, including inflammation and cell proliferation. Inhibition of CerK can lead to an increase in cellular ceramide levels, which can induce apoptosis, making it a target for cancer therapy.
Simplified Signaling Pathway of Ceramide Kinase Inhibition:
Caption: Inhibition of the ceramide pathway by a this compound derivative.
Conclusion
From its theoretical inception to its current status as a versatile molecular scaffold, this compound has had a rich and impactful history. The development of efficient synthetic routes, most notably the Koch-Haaf reaction, has been pivotal in unlocking its potential. Its unique structural and electronic properties continue to be exploited in the design of novel therapeutics and advanced materials. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers and professionals seeking to harness the power of this remarkable molecule in their own scientific endeavors.
References
- 1. dspace.cuni.cz [dspace.cuni.cz]
- 2. Targeting ceramide metabolism with a potent and specific ceramide kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chorismate mutase-prephenate dehydrogenase from Escherichia coli: positive cooperativity with substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
- 6. This compound | 828-51-3 [chemicalbook.com]
A Comprehensive Technical Guide to the Thermal Properties of 1-Adamantanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal stability and melting point of 1-Adamantanecarboxylic acid, a key building block in medicinal chemistry and materials science. Its rigid, diamondoid structure imparts significant thermal robustness, a critical attribute for applications in drug development and advanced materials.
Core Thermal Properties
This compound is a white, crystalline solid characterized by a high melting point and notable thermal stability, owing to its rigid cage-like adamantane core.[1] While specific decomposition data is not extensively reported in publicly available literature, the inherent stability of the adamantane structure suggests a high thermal threshold.[1][2]
Quantitative Thermal Data
The melting point of this compound has been consistently reported within a narrow range, indicating a high degree of purity for commercially available samples. The following table summarizes the key quantitative data available.
| Thermal Property | Value | References |
| Melting Point | 172 - 176 °C | [2] |
| 172 - 174 °C | [3][4] | |
| 175 - 176.5 °C | ||
| 172 - 175 °C | [5] | |
| 173 - 177 °C | [6] | |
| Decomposition Temperature | No data available | [2] |
Experimental Protocols for Thermal Analysis
Accurate determination of the thermal properties of this compound is crucial for its application. The following are detailed methodologies for key thermal analysis experiments.
Melting Point Determination
The melting point is a fundamental property used to identify and assess the purity of a crystalline solid.[7]
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[7][8]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated metal block and a viewing lens.[9]
-
Heating: The sample is heated at a rapid rate (10-20 °C per minute) to determine an approximate melting range.[8] The apparatus is then cooled.
-
Accurate Determination: A second sample is heated, and as the temperature approaches the approximate melting point, the heating rate is reduced to 1-2 °C per minute.[8]
-
Data Recording: The temperature at which the first crystal begins to melt and the temperature at which the last crystal completes its melting are recorded as the melting point range.[7] For a pure substance, this range is typically narrow (0.5-1.0 °C).
Thermogravimetric Analysis (TGA)
TGA is used to measure the thermal stability of a material by monitoring the change in its mass as a function of temperature in a controlled atmosphere.[10][11][12]
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed into a tared TGA crucible.[10][12]
-
Instrument Setup: The crucible is placed on a highly sensitive microbalance within the TGA furnace. The system is purged with an inert gas, such as nitrogen, to prevent oxidative degradation.[13][14]
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.[15]
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The onset temperature of mass loss indicates the beginning of decomposition.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[6] It is used to determine the melting point, enthalpy of fusion, and to observe other thermal transitions.[5][16][17]
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell.
-
Temperature Program: The temperature of the DSC cell is programmed to increase linearly at a defined rate (e.g., 10 °C/min).[6]
-
Data Acquisition: The instrument measures the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The resulting DSC thermogram shows endothermic and exothermic peaks. For melting, an endothermic peak is observed. The peak's onset temperature is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 828-51-3 [chemicalbook.com]
- 4. 1-金刚烷甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 7. chm.uri.edu [chm.uri.edu]
- 8. youtube.com [youtube.com]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. libjournals.unca.edu [libjournals.unca.edu]
- 11. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 12. epfl.ch [epfl.ch]
- 13. etamu.edu [etamu.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 17. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Adamantanecarboxylic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-adamantanecarboxylic acid, its derivatives, and analogs, focusing on their synthesis, biological activities, and therapeutic potential. The unique lipophilic and rigid cage-like structure of the adamantane moiety imparts favorable pharmacokinetic and pharmacodynamic properties to these compounds, making them attractive scaffolds in drug discovery. This document details their roles as antiviral agents, metabolic modulators, and antibacterial compounds, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Core Concepts and Synthesis
This compound serves as a versatile building block for the synthesis of a wide array of derivatives.[1] Its rigid tricyclic alkane structure provides a foundation for developing molecules with enhanced metabolic stability and lipophilicity, which can improve their ability to interact with biological targets.[1][2]
Synthesis of this compound
A prominent method for synthesizing this compound is the Koch-Haaf reaction . This reaction typically involves the carboxylation of 1-adamantanol or 1-bromoadamantane using formic acid in the presence of a strong acid like sulfuric acid.[1][3]
Synthesis of Derivatives
The carboxylic acid group of this compound is readily modified to generate a diverse range of derivatives, primarily esters and amides.
-
Esterification: Esters are typically synthesized by reacting this compound with an alcohol in the presence of an acid catalyst or by converting the carboxylic acid to the more reactive 1-adamantanecarbonyl chloride followed by reaction with an alcohol.[1][4][5]
-
Amidation: Amides are commonly formed by reacting 1-adamantanecarbonyl chloride with amines.[4] Alternatively, the carboxylic acid can be activated, for example with ethyl chloroformate, to form a mixed anhydride which then reacts with an amine.[1]
Therapeutic Applications and Biological Activities
Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for various therapeutic areas.[2]
Antiviral Activity
Adamantane derivatives, such as amantadine and rimantadine, are well-known for their antiviral properties, particularly against the influenza A virus.[2][6] Their mechanism of action often involves the blockage of the M2 proton channel of the virus, which is crucial for viral uncoating and replication.[7][8]
Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
Several 1-adamantanecarboxamide derivatives have been identified as potent inhibitors of 11β-HSD1, an enzyme that converts inactive cortisone to active cortisol.[9] By inhibiting this enzyme, these compounds can modulate intracellular glucocorticoid levels, offering a potential therapeutic strategy for metabolic disorders like obesity and type 2 diabetes.[9][10][11] The adamantyl group's hydrophobicity is key to its interaction with the enzyme's active site.[9]
Inhibition of Diacylglycerol Acyltransferase 1 (DGAT1)
Adamantane carboxylic acid derivatives have also been developed as potent inhibitors of DGAT1, a key enzyme in triglyceride synthesis.[12][13] Inhibition of DGAT1 can lead to reduced plasma triglyceride levels, decreased body weight gain, and improved glucose tolerance, highlighting their potential in treating obesity and diabetes.[12]
Antibacterial Activity
Certain derivatives of this compound have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[14] Hydrazide-hydrazone derivatives, in particular, have demonstrated potent antibacterial properties.[1] The proposed mechanism involves altering the permeability of the bacterial cell membrane.[14]
Quantitative Data Summary
The following tables summarize the reported biological activities of various this compound derivatives.
Table 1: 11β-HSD1 Inhibitory Activity
| Compound ID | Structure/Description | IC50 (nM) | Cell Line | Reference |
| 3 | Adamantyl carboxamide with thiophenyl ring | 200-300 | HEK-293 | [9] |
| 4 | Adamantyl carboxamide with thiophenyl ring | 200-300 | HEK-293 | [9] |
| 6 | 3-methyl derivative of compound 3 | ~200-300 | HEK-293 | [9] |
| AZD8329 | 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid | - | - | [10] |
Table 2: DGAT1 Inhibitory Activity
| Compound ID | Structure/Description | IC50 (nM) | Target | Reference |
| 43c | E-adamantane carboxylic acid derivative | 5 | Human and mouse DGAT1 | [12] |
Table 3: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Hydrazide 19 | Gram-negative bacteria | 125-500 | [2] |
| Schiff base 9 | Gram-negative bacteria | 125-1000 | [2] |
| Schiff base 14 | Gram-negative bacteria | 125-1000 | [2] |
Signaling Pathways
The therapeutic effects of this compound derivatives are mediated through their interaction with specific signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. The lipogenic enzymes DGAT1, FAS, and LPL in adipose tissue: effects of obesity, insulin resistance, and TZD treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 5. researchgate.net [researchgate.net]
- 6. Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Amantadine - Wikipedia [en.wikipedia.org]
- 9. 11β-Hydroxysteroid dehydrogenases and the brain: From zero to hero, a decade of progress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Diacylglycerol Acyltransferase-1 (DGAT1) Inhibition Perturbs Postprandial Gut Hormone Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 11β-Hydroxysteroid Dehydrogenase Type 1(11β-HSD1) mediates insulin resistance through JNK activation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
The Multifaceted Biological Activities of 1-Adamantanecarboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The adamantane cage, a rigid and lipophilic diamondoid hydrocarbon, has captivated medicinal chemists for decades. Its unique three-dimensional structure and favorable physicochemical properties have made it a valuable scaffold in drug design, imparting improved metabolic stability, enhanced tissue distribution, and potent biological activity to a wide array of molecules. Among the various adamantane-containing compounds, derivatives of 1-adamantanecarboxylic acid have emerged as a particularly versatile class, demonstrating a broad spectrum of therapeutic potential. This technical guide provides an in-depth exploration of the diverse biological activities of this compound derivatives, focusing on their antiviral, antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting properties. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to facilitate further research and development in this promising area.
Antiviral Activity
Derivatives of this compound have shown significant promise as antiviral agents, most notably against the influenza A virus. The primary mechanism of action for many of these compounds involves the inhibition of the M2 proton ion channel, a crucial protein for viral replication.
Mechanism of Action: M2 Ion Channel Inhibition
The influenza A M2 protein is a tetrameric ion channel that allows protons to enter the virion upon its entry into the host cell's endosome. This acidification is essential for the uncoating of the viral ribonucleoprotein (vRNP) and its release into the cytoplasm, a critical step for viral replication. Adamantane derivatives, including amantadine and rimantadine, which are structurally related to this compound derivatives, function by physically blocking the M2 channel pore, thereby preventing proton influx and halting the viral life cycle.[1][2][3] The bulky adamantyl cage lodges within the hydrophobic pore of the channel, effectively plugging it.
Quantitative Data: Antiviral Activity
The antiviral efficacy of this compound derivatives is typically quantified by their 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) in cell-based assays.
| Compound Class | Virus | Assay | IC50 / EC50 | Reference |
| 2-(1-adamantyl)imidazole derivatives | Influenza A-2 Victoria | Chick Embryo | Significant Activity | [4] |
| Aminoadamantane derivatives | Influenza A (H1N1, H2N2, H3N2) | Cytopathicity Assay | Markedly Active | [2] |
| Spiro[pyrrolidine-2,2'-adamantanes] | Influenza A | Cytopathicity Assay | Lower than Amantadine | [5] |
Experimental Protocol: Antiviral Plaque Reduction Assay
A common method to evaluate the antiviral activity of these compounds is the plaque reduction assay.
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluency.
-
Virus Infection: The cell monolayer is washed and then infected with a specific strain of influenza A virus at a multiplicity of infection (MOI) that produces a countable number of plaques.
-
Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the this compound derivative.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 2-3 days to allow for plaque formation.
-
Plaque Visualization and Counting: The overlay is removed, and the cell monolayer is fixed and stained with crystal violet. Plaques, which are clear zones where the virus has lysed the cells, are then counted.
-
Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Antimicrobial Activity
Several derivatives of this compound have demonstrated notable activity against a range of pathogenic bacteria and fungi. The lipophilic nature of the adamantane cage is thought to facilitate the interaction of these molecules with microbial cell membranes, leading to disruption of membrane integrity and function.
Quantitative Data: Antimicrobial Activity
The antimicrobial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Hydrazide of this compound | Staphylococcus epidermidis ATCC 12228 | 62.5 | [6] |
| Hydrazide of this compound | Gram-negative bacteria | 125-500 | [6] |
| 4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimide | Staphylococcus aureus | 0.022 | [7] |
| 4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimide | Staphylococcus aureus | 0.05 | [7] |
| N-substituted adamantylester imides | Staphylococcus aureus | > 6 | [8] |
Experimental Protocol: Broth Microdilution MIC Assay
The MIC of this compound derivatives against various microorganisms can be determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anticancer Activity
The anticancer potential of this compound derivatives is an emerging area of research. Several studies have reported significant cytotoxic effects of these compounds against various cancer cell lines. One of the key mechanisms implicated in their anticancer activity is the modulation of the orphan nuclear receptor Nur77.
Signaling Pathway: Nur77-Mediated Apoptosis
Nur77 (also known as NR4A1) is a transcription factor that can translocate from the nucleus to the mitochondria to induce apoptosis. Certain adamantane derivatives have been shown to promote this translocation, leading to cancer cell death. The signaling cascade can be initiated by the activation of c-Jun N-terminal kinase (JNK), which phosphorylates Nur77, facilitating its nuclear export. Once in the cytoplasm, Nur77 interacts with Bcl-2 on the mitochondrial membrane, converting it from an anti-apoptotic to a pro-apoptotic protein, which in turn triggers the release of cytochrome c and initiates the caspase cascade, culminating in apoptosis.[9][10][11][12]
Quantitative Data: Anticancer Activity
The cytotoxic effects of this compound derivatives are typically evaluated by determining their IC50 values against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyrimidine derivatives | A549 (Lung Carcinoma) | 5.988 | [13] |
| Imidazo[1,2-a]pyrimidine derivatives | MCF-7 (Breast Cancer) | 39.0 - 43.4 | [13] |
| Imidazo[1,2-a]pyrimidine derivatives | MDA-MB-231 (Breast Cancer) | 35.1 - 35.9 | [13] |
| Tetrahydroquinoline derivatives | Various | Moderate to High Activity | [14] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well and the plate is incubated for 3-4 hours at 37°C. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The IC50 value is calculated as the concentration of the compound that reduces the absorbance by 50% compared to the untreated control cells.
Anti-inflammatory Activity
Certain this compound derivatives have demonstrated potent anti-inflammatory properties. Their mechanisms of action are multifaceted and can involve the modulation of various inflammatory pathways.
Signaling Pathways in Inflammation
Some adamantane derivatives have been shown to inhibit inflammation induced by agents like Baker's yeast, a process that involves the activation of the lipoxygenase and/or complement systems.[15] Additionally, other adamantane derivatives have been found to suppress inflammatory responses in microglial cells by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the inhibition of the NF-κB and ERK signaling pathways.[16]
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice
This in vivo model is commonly used to assess the anti-inflammatory activity of novel compounds.
-
Animal Model: Male BALB/c mice are used for the study.
-
Compound Administration: The test this compound derivative or a reference anti-inflammatory drug (e.g., diclofenac) is administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 30 or 60 minutes), a subplantar injection of carrageenan solution is administered into the right hind paw of each mouse to induce localized inflammation and edema.
-
Edema Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group that received only the vehicle.
Enzyme Inhibition
Derivatives of this compound have been designed and synthesized as potent and selective inhibitors of various enzymes implicated in disease pathogenesis. Notable examples include inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and diacylglycerol acyltransferase 1 (DGAT1).
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition
11β-HSD1 is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol in key metabolic tissues. Overactivity of this enzyme is associated with metabolic syndrome, type 2 diabetes, and obesity. Adamantane-based inhibitors have shown significant potential in mitigating these conditions.
| Compound Class | Enzyme Source | IC50 (nM) | Reference |
| Adamantyl carboxamides | Human 11β-HSD1 | 125 - 300 | [17] |
| Thiazolidine derivatives | Human 11β-HSD1 | Potent Activity | [18] |
| Adamantyl ethanone derivatives | Human 11β-HSD1 | 50 - 70 | [19] |
| 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives | Human 11β-HSD1 | 15.30 - 82.82% inhibition at 10 µM | [20] |
This is a high-throughput screening method to identify and characterize 11β-HSD1 inhibitors.
-
Reaction Mixture: A reaction mixture containing recombinant human 11β-HSD1, cortisone (substrate), NADPH (cofactor), and a test compound is prepared in a microplate.
-
Incubation: The reaction is incubated at 37°C to allow for the enzymatic conversion of cortisone to cortisol.
-
Detection: The reaction is stopped, and cortisol-d2 (acceptor) and anti-cortisol-cryptate (donor) are added. In the absence of cortisol produced by the enzyme, the donor and acceptor are in close proximity, leading to a high HTRF signal. As the concentration of enzyme-produced cortisol increases, it displaces the cortisol-d2, leading to a decrease in the HTRF signal.
-
Data Analysis: The IC50 value is determined by measuring the concentration of the inhibitor that causes a 50% reduction in the HTRF signal.
Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition
DGAT1 is a key enzyme in the synthesis of triglycerides. Inhibition of DGAT1 is a promising therapeutic strategy for the treatment of obesity and type 2 diabetes.
| Compound Class | Enzyme Source | IC50 (nM) | Reference |
| Adamantane carboxylic acid derivatives | Human and Mouse DGAT1 | 5 | [21] |
| Benzimidazole carboxamide derivatives | Rat Liver Microsomes | 4,400 | [22] |
-
Enzyme Source: Microsomes containing DGAT1 are prepared from a suitable source, such as insect cells expressing the recombinant enzyme or from tissues like the small intestine.
-
Reaction Mixture: The reaction is initiated by adding the microsomes to a mixture containing a radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA), diacylglycerol, and the test inhibitor.
-
Incubation: The reaction is incubated at 37°C for a specific period.
-
Lipid Extraction: The reaction is stopped, and the lipids are extracted.
-
Analysis: The radiolabeled triglycerides are separated by thin-layer chromatography (TLC) and quantified using a phosphorimager.
-
Data Analysis: The IC50 value is calculated as the concentration of the inhibitor that reduces the formation of triglycerides by 50%.
Synthesis of this compound Derivatives
A variety of synthetic routes have been developed to access the diverse range of biologically active this compound derivatives.
General Synthesis Workflow
The synthesis of many derivatives starts from this compound or its corresponding acyl chloride. These starting materials can then be subjected to a series of reactions, such as amidation, esterification, and coupling reactions, to introduce various functional groups and build molecular complexity.
Conclusion
Derivatives of this compound represent a rich and versatile source of new therapeutic agents. Their diverse biological activities, spanning antiviral, antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects, underscore the significant potential of the adamantane scaffold in drug discovery. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the design, synthesis, and evaluation of novel this compound derivatives with improved efficacy and safety profiles. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of next-generation therapeutics for a wide range of diseases.
References
- 1. Amantadine - Wikipedia [en.wikipedia.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activity evaluation of some aminoadamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and antimicrobial activity of new adamantane derivatives I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial activity of new adamantane derivatives III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of Nur77 nuclear export by c-Jun N-terminal kinase and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Progress and Promise of Nur77-based Therapeutics for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of Nur77 by selected 1,1-Bis(3'-indolyl)-1-(p-substituted phenyl)methanes induces apoptosis through nuclear pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Anti-inflammatory properties of new adamantane derivatives. Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and 11β hydroxysteroid dehydrogenase 1 inhibition of thiazolidine derivatives with an adamantyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Adamantane Cage: A Cornerstone in Carboxylic Acid-Based Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The adamantane moiety, a rigid, tricyclic hydrocarbon, has carved a significant niche in medicinal chemistry, particularly when incorporated into carboxylic acid-containing molecules. Its unique three-dimensional structure and favorable physicochemical properties offer a versatile scaffold for the design of novel therapeutics with enhanced efficacy and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the adamantane cage structure in carboxylic acids, detailing their synthesis, physicochemical characteristics, and applications in drug development, with a focus on their interactions with key biological targets.
Physicochemical Properties of Adamantane Carboxylic Acids
The adamantane cage imparts a unique set of physicochemical properties to carboxylic acid derivatives, which can be strategically exploited in drug design. The bulky and lipophilic nature of the adamantane group significantly influences a molecule's solubility, lipophilicity (logP), and acidity (pKa). These parameters are critical for determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Physicochemical Properties of Adamantane Carboxylic Acids and Related Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | logP (calculated) | pKa | Aqueous Solubility |
| Adamantane-1-carboxylic acid | C₁₁H₁₆O₂ | 180.24 | 2.89 | ~4.9 | Sparingly soluble |
| Adamantane-1-acetic acid | C₁₂H₁₈O₂ | 194.27 | 3.23 | ~4.8 | Low |
| 3-Hydroxy-adamantane-1-carboxylic acid | C₁₁H₁₆O₃ | 196.24 | 2.18 | - | Insoluble in water[1] |
| 1-Aminoadamantane-3-carboxylic acid | C₁₁H₁₇NO₂ | 195.26 | 1.30 | - | - |
Note: Calculated logP and pKa values are estimates and can vary based on the prediction software used. Experimental values are preferred when available.
Synthesis of Adamantane Carboxylic Acids
The synthesis of adamantane carboxylic acids is well-established, with the Koch-Haaf reaction being a prominent method for the preparation of 1-adamantanecarboxylic acid. This one-pot reaction involves the carboxylation of adamantane using formic acid in the presence of a strong acid, such as sulfuric acid.
Experimental Protocol: Synthesis of this compound via the Koch-Haaf Reaction
This protocol is adapted from a well-established synthetic procedure[2].
Materials:
-
Adamantane
-
96% Sulfuric acid
-
Formic acid (98-100%)
-
tert-Butyl alcohol
-
Carbon tetrachloride
-
15N Ammonium hydroxide
-
12N Hydrochloric acid
-
Chloroform
-
Anhydrous sodium sulfate
-
Methanol
-
Crushed ice
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, a mixture of 96% sulfuric acid and carbon tetrachloride is cooled in an ice bath.
-
Adamantane is added to the cooled mixture, followed by the dropwise addition of formic acid.
-
A solution of tert-butyl alcohol in formic acid is then added dropwise while maintaining the reaction temperature between 17-25°C.
-
The reaction mixture is stirred for an additional 30 minutes after the addition is complete.
-
The mixture is then poured onto crushed ice, and the layers are separated.
-
The aqueous layer is extracted with carbon tetrachloride.
-
The combined organic layers are treated with 15N ammonium hydroxide to precipitate the ammonium salt of this compound.
-
The salt is collected by filtration, washed, and then acidified with 12N hydrochloric acid.
-
The resulting this compound is extracted with chloroform, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product can be purified by recrystallization from a mixture of methanol and water.
Synthesis of Adamantane Carboxylic Acid Derivatives
The carboxylic acid functionality of adamantane serves as a versatile handle for the synthesis of various derivatives, including esters and amides.
Procedure:
-
This compound is refluxed with the desired alcohol (e.g., methanol, ethanol) in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid).
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the excess alcohol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the ester derivative.
Procedure:
-
This compound is first converted to its more reactive acid chloride by treating it with a chlorinating agent such as thionyl chloride or oxalyl chloride.
-
The resulting 1-adamantanecarbonyl chloride is then reacted with the desired amine in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl generated during the reaction.
-
The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran.
-
After the reaction is complete, the mixture is washed with water and brine.
-
The organic layer is dried, and the solvent is removed to afford the amide derivative.
Applications in Drug Development and Key Signaling Pathways
The incorporation of the adamantane carboxylic acid scaffold has led to the development of drugs targeting a range of diseases. The adamantane cage often serves as a lipophilic anchor that can enhance binding to biological targets and improve pharmacokinetic properties.
Antiviral Activity: Influenza A M2 Proton Channel Inhibition
Adamantane derivatives, such as amantadine and rimantadine, are known for their antiviral activity against the influenza A virus. They function by blocking the M2 proton channel, a crucial component for viral replication. While these classic drugs are amines, the principles of their interaction with the M2 channel provide a basis for designing novel inhibitors, including those incorporating a carboxylic acid moiety to explore different binding interactions. The adamantane cage of these inhibitors is thought to physically occlude the channel, preventing the influx of protons into the virion, which is necessary for uncoating.[3][4]
Neurodegenerative Diseases: NMDA Receptor Antagonism
Adamantane derivatives, most notably memantine (an amine), are used in the treatment of Alzheimer's disease.[5] They act as uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[6] Overactivation of NMDA receptors leads to excitotoxicity, a process implicated in neuronal cell death. Adamantane-based antagonists block the ion channel of the NMDA receptor, thereby mitigating the excessive influx of Ca²⁺ ions. The development of adamantane carboxylic acid derivatives as NMDA receptor antagonists is an active area of research, aiming to fine-tune the pharmacological properties and reduce side effects.[7]
Metabolic Diseases and Inflammation: Emerging Roles
Recent studies have explored the potential of adamantane carboxylic acid derivatives in treating metabolic diseases and inflammation. For instance, certain derivatives have been identified as potent inhibitors of diacylglycerol acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis, suggesting their potential use in treating obesity and type 2 diabetes.[8][9] Additionally, some adamantane-containing compounds have been shown to modulate the Toll-like receptor 4 (TLR4) signaling pathway, which plays a crucial role in the innate immune response and inflammation.[10][11] The carboxylic acid group in these molecules can act as a phosphate mimic, potentially interacting with the TLR4/MD-2 complex.[12]
Quantitative Biological Activity
The biological activity of adamantane carboxylic acid derivatives is typically quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). These values provide a measure of the compound's potency against a specific biological target.
Table 2: Biological Activity of Selected Adamantane Derivatives
| Compound Class | Target | Assay | IC₅₀ / Kᵢ | Reference |
| Adamantane Carboxylic Acid Derivative (Compound 43c) | Diacylglycerol acyltransferase 1 (DGAT1) | Enzyme Inhibition Assay | IC₅₀ = 5 nM | [8] |
| Adamantane-based Retinoid (CD437) | Growth of Ovarian Cancer Cells (IGROV-1) | Cell Viability Assay | IC₅₀ = 0.21 µM | [5] |
| Adamantyl Isothiourea Derivatives | Hepatocellular Carcinoma Cell Lines | MTT Assay | - | [13] |
| Adamantane-based Benzamide | P2X₇ Receptor | Glutamate Release Assay | - | [12] |
Experimental Protocol: Determination of IC₅₀ using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of a compound.
Materials:
-
Adherent cells in culture
-
Complete cell culture medium
-
Adamantane carboxylic acid derivative (test compound)
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the adamantane carboxylic acid derivative in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a plate reader.
-
Data Analysis: Plot the percentage of cell viability versus the logarithm of the compound concentration. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined from the resulting dose-response curve using non-linear regression analysis.
Conclusion
The adamantane cage, when integrated into carboxylic acid-containing molecules, provides a robust and versatile platform for the development of novel therapeutic agents. Its unique structural and physicochemical properties can be leveraged to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. The synthetic accessibility of adamantane carboxylic acids and their derivatives, coupled with their demonstrated activity against a range of biological targets, ensures that this scaffold will continue to be a valuable tool in the arsenal of medicinal chemists. Further exploration of the structure-activity relationships of adamantane carboxylic acids and their interactions with biological systems will undoubtedly lead to the discovery of new and improved therapies for a variety of diseases.
References
- 1. This compound | 828-51-3 [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Mechanism of drug inhibition and drug resistance of influenza A M2 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural Products with Toll-Like Receptor 4 Antagonist Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toll-like Receptor 4 (TLR4) modulation by synthetic and natural compounds: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Preliminary Investigation of 1-Adamantanecarboxylic Acid Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of 1-adamantanecarboxylic acid, a versatile building block in organic synthesis and medicinal chemistry. The unique, rigid, and lipophilic nature of the adamantane cage imparts desirable properties to molecules, making its derivatives of significant interest in drug discovery and materials science. This document details key reactions, experimental protocols, and the application of this compound derivatives as enzyme inhibitors.
Core Reactivity and Derivative Synthesis
This compound serves as a robust scaffold for the synthesis of a variety of derivatives, primarily through reactions involving the carboxylic acid moiety. The most common transformations include the formation of esters, amides, and the conversion to the more reactive 1-adamantanecarbonyl chloride.
Synthesis of this compound
The parent acid is typically synthesized via the Koch-Haaf reaction, which involves the carboxylation of adamantane or its derivatives like 1-adamantanol or 1-bromoadamantane using formic acid in the presence of a strong acid like sulfuric acid.[1] This method provides a direct route to the adamantane-caged carboxylic acid.
Key Reactions of this compound
The reactivity of this compound is dominated by the chemistry of its carboxyl group. The bulky adamantyl group can introduce steric hindrance, influencing reaction rates and conditions.
-
Esterification: The formation of esters is a common derivatization. This can be achieved through standard Fischer esterification with an alcohol in the presence of an acid catalyst, or more efficiently by first converting the carboxylic acid to its acid chloride.[2]
-
Amidation: Amides of this compound are readily prepared. A common method involves the activation of the carboxylic acid with a coupling agent or conversion to the acid chloride, followed by reaction with an amine.[3]
-
Acid Chloride Formation: 1-Adamantanecarbonyl chloride is a key intermediate for synthesizing esters and amides under milder conditions. It is typically prepared by reacting this compound with thionyl chloride.
Quantitative Data on Derivative Synthesis
The following tables summarize yields and physical properties for representative derivatives of this compound.
| Derivative | Reagents | Solvent | Yield (%) | Melting Point (°C) | Reference |
| Methyl 1-adamantanecarboxylate | Methanol, Sulfuric Acid | Chloroform | 90 (from crude acid) | 38-39 | [1] |
| 1-Adamantanecarboxamide | Triethylamine, Ethyl Chloroformate, NH4OH | THF | 97 | 189 | [2] |
| 1-Adamantanecarbonyl chloride | Thionyl Chloride | Toluene | - | 49-51 | |
| Hydrazide of this compound | Hydrazine Hydrate | Ethanol | - | - | [4] |
Note: Yields can vary based on reaction scale and purification methods.
Experimental Protocols
Synthesis of this compound (Koch-Haaf Reaction)
This procedure illustrates a general method for carboxylating saturated hydrocarbons with a tertiary hydrogen.[1]
-
Reaction Setup: In a 1-liter three-necked flask equipped with a stirrer, thermometer, dropping funnel, and gas-outlet tube, add 470 g of 96% sulfuric acid, 100 ml of carbon tetrachloride, and 13.6 g (0.100 mole) of adamantane.
-
Initiation: Cool the stirred mixture to 17–19°C in an ice bath and add 1 ml of 98% formic acid.
-
Carboxylation: Add a solution of 29.6 g (0.40 mole) of t-butyl alcohol in 55 g (1.2 moles) of 98–100% formic acid dropwise over 1–2 hours, maintaining the temperature at 17–25°C.
-
Quenching: Stir the reaction mixture for an additional 30 minutes and then pour it onto 700 g of crushed ice.
-
Extraction: Separate the layers and extract the aqueous layer with three 100-ml portions of carbon tetrachloride.
-
Purification: Combine the organic layers and shake with 110 ml of 15N ammonium hydroxide. The crystalline ammonium 1-adamantanecarboxylate will separate and can be collected by filtration. The salt is then acidified with hydrochloric acid and extracted with chloroform. Evaporation of the chloroform yields crude this compound.
-
Recrystallization: Recrystallize the crude product from a mixture of methanol and water to yield the pure acid (10–11 g, 56–61% yield) with a melting point of 175–176.5°C.[1]
Synthesis of 1-Adamantanecarbonyl Chloride
-
Reaction: To a suspension of this compound (0.126 mol) in toluene (32 ml), add thionyl chloride (0.164 mol) dropwise at 70°C.
-
Reaction Completion: Stir the reaction mixture at this temperature for 8 hours.
-
Work-up: Remove the excess thionyl chloride as an azeotrope with toluene.
-
Crystallization: Cool the mixture and allow it to crystallize at -15°C to obtain 1-adamantanecarbonyl chloride.
Synthesis of Methyl 1-Adamantanecarboxylate
-
Esterification: Reflux a mixture of crude this compound (e.g., 5g), methanol (15mL), and 2 mL of 98% sulfuric acid for 2 hours.[2]
-
Work-up: Pour the cooled solution into 10 volumes of water and extract with chloroform.
-
Purification: Wash the chloroform extract with water, dry over calcium chloride, and distill to collect methyl 1-adamantanecarboxylate at 77–79°C (1 mm Hg).[1][2] The melting point is 38–39°C.[1][2]
Synthesis of 1-Adamantanecarboxamide
-
Activation: To a stirred and cooled (-10°C) solution of this compound (27.74 mmol) and triethylamine (33.27 mmol) in THF (80 ml), add ethyl chloroformate (36.06 mmol). A white precipitate will form.
-
Amidation: Stir the mixture at the same temperature for 30 minutes, then add 30% aqueous ammonia (20 ml).
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
-
Isolation: Evaporate the THF under reduced pressure. Filter the resulting solid and wash with cold water to afford 1-adamantanecarboxamide as a white solid (97% yield).
-
Characterization:
-
IR (KBr): 3515, 3422, 2899, 2853, 1634, 1596 cm⁻¹
-
¹H NMR (300 MHz, DMSO-d₆): δ 1.64-1.69 (m, 6H), 1.73-1.74 (m, 6H), 1.94 (brs, 3H), 6.68 (brs, 1H), 6.94 (brs, 1H)
-
Application in Drug Development: DGAT1 Inhibition
Derivatives of this compound have shown promise as inhibitors of Diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme that plays a key role in triglyceride synthesis.[5][6] DGAT1 inhibitors are being investigated for the treatment of metabolic disorders such as obesity and type 2 diabetes.[5]
DGAT1 Signaling Pathway and Inhibition
DGAT1 catalyzes the final step in the synthesis of triglycerides by converting diacylglycerol (DAG) and acyl-CoA into triglycerides.[5] Inhibitors containing the this compound moiety can block the active site of the DGAT1 enzyme, preventing its natural substrates from binding.[5] This leads to a reduction in triglyceride synthesis and storage.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | 828-51-3 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]
- 5. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: 1-Adamantanecarboxylic Acid as a Versatile Building Block in Organic Synthesis
Introduction
1-Adamantanecarboxylic acid is a unique organic compound characterized by a rigid, three-dimensional cage-like adamantane core attached to a carboxylic acid functional group.[1][2] This structure imparts desirable properties such as high thermal stability, lipophilicity, and metabolic resistance to molecules derived from it.[3] As a result, this compound serves as a crucial building block in a wide range of applications, from the development of novel pharmaceuticals to the synthesis of advanced polymers and materials.[2][3] Its versatility allows it to undergo various chemical transformations, including esterification, amidation, and conversion to more complex adamantane derivatives.[1]
Key Applications
-
Medicinal Chemistry: The adamantane moiety is a highly valued pharmacophore. Its incorporation into drug molecules can significantly enhance their pharmacokinetic and pharmacodynamic profiles.[2][4] this compound is a key intermediate in the synthesis of several commercial drugs.
-
Antiviral Agents: It is a precursor for antiviral drugs like amantadine and rimantadine, which have been used for the treatment of Influenza A virus infections.[5][6][7]
-
Antidiabetic Agents: It serves as a starting material for the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors such as Saxagliptin, used in the management of type 2 diabetes.[8][9][10] The adamantyl group is crucial for the drug's binding characteristics.[9]
-
Other Bioactive Molecules: The acid and its derivatives have been explored for a variety of other therapeutic targets, including protease inhibitors and treatments for neurological disorders.[3] The adamantane group's lipophilicity helps it to bind to hydrophobic enzyme pockets or integrate into lipid bilayers, thereby modulating biological activity.[3][4]
-
-
Polymer and Materials Science: The bulky and rigid nature of the adamantyl group is exploited to modify the properties of polymers and create novel materials.
-
Advanced Polymers: Incorporating this compound into polymer chains can disrupt excessive packing, influencing solubility and morphology while increasing thermal stability.[3] It has been used as an additive in polycondensation reactions to produce conjugated polymers for optoelectronic applications.[11][12]
-
Metal-Organic Frameworks (MOFs): The rigid structure and carboxylic acid group make it an excellent linker for constructing porous MOFs, which have potential applications in gas storage, separation, and catalysis.[3]
-
Nanoparticle Synthesis: It can act as a stabilizer in the synthesis of highly crystalline nanoparticles, such as those made of CoPt3 and porous platinum.[11][12]
-
Data Presentation: Synthesis Overview
The following tables summarize quantitative data for the key synthetic protocols described below.
Table 1: Synthesis of this compound via Koch-Haaf Reaction
| Reactant | Molar Eq. | Quantity |
| Adamantane | 1.0 | 13.6 g (0.100 mole) |
| 96% Sulfuric Acid | 48.0 | 470 g (4.8 moles) |
| t-Butyl Alcohol | 4.0 | 29.6 g (0.40 mole) |
| 98-100% Formic Acid | 12.0 | 55 g (1.2 moles) |
| Product | Yield | Melting Point (°C) |
| This compound | 67-72% | 173-174 |
Table 2: Synthesis of 1-Adamantyl Methyl Ketone (Rimantadine Intermediate)
| Reactant | Molar Eq. | Quantity |
| This compound | 1.0 | 4.0 g |
| Thionyl Chloride | - | 8.0 mL |
| Product | Yield | Notes |
| Adamantanecarbonyl chloride | - | Intermediate |
| 1-Adamantyl Methyl Ketone | High | Formed via reaction with (CH3)2CdCu |
Note: Specific yield for the final ketone was not detailed in the cited patent, but the overall process is described as high-yielding.[6]
Table 3: Synthesis of 3-Hydroxy-1-Adamantanecarboxylic Acid (Saxagliptin Intermediate)
| Reactant | Molar Eq. | Quantity |
| This compound | 1.0 | - |
| Sulfuric Acid | - | - |
| Nitric Acid | - | - |
| Product | Yield | Notes |
| 3-Hydroxy-1-adamantanecarboxylic acid | ~60% (overall) | This is the first step in a multi-step synthesis towards a key Saxagliptin intermediate.[13] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Koch-Haaf Reaction) [14]
This protocol describes the carboxylation of adamantane using formic acid and sulfuric acid.
Materials:
-
Adamantane (13.6 g, 0.100 mole)
-
96% Sulfuric Acid (470 g)
-
Carbon Tetrachloride (100 mL)
-
98% Formic Acid (1 mL)
-
t-Butyl Alcohol (29.6 g, 0.40 mole)
-
98-100% Formic Acid (55 g, 1.2 moles)
-
Crushed Ice (700 g)
-
15N Ammonium Hydroxide (110 mL)
-
Chloroform (100 mL)
-
Anhydrous Sodium Sulfate
-
12N Hydrochloric Acid (25 mL)
-
Methanol
Procedure:
-
Caution! This reaction evolves carbon monoxide and must be performed in a well-ventilated fume hood.
-
Charge a 1-L three-necked flask with 470 g of 96% sulfuric acid, 100 mL of carbon tetrachloride, and 13.6 g of adamantane.
-
Cool the stirred mixture to 17–19°C in an ice bath and add 1 mL of 98% formic acid.
-
Prepare a solution of 29.6 g of t-butyl alcohol in 55 g of 98–100% formic acid. Add this solution dropwise to the reaction flask over 1–2 hours, maintaining the temperature at 17–25°C.
-
Stir the mixture for an additional 30 minutes after the addition is complete.
-
Pour the reaction mixture onto 700 g of crushed ice.
-
Separate the layers and extract the upper aqueous layer with three 100-mL portions of carbon tetrachloride.
-
Combine the carbon tetrachloride layers and wash with 110 mL of 15N ammonium hydroxide. The crystalline ammonium 1-adamantanecarboxylate will precipitate.
-
Collect the salt by filtration and wash it with 20 mL of cold acetone.
-
Suspend the salt in 250 mL of water, make it strongly acidic with 25 mL of 12N hydrochloric acid, and extract with 100 mL of chloroform.
-
Dry the chloroform layer over anhydrous sodium sulfate and evaporate to dryness.
-
The crude residue is this compound (12–13 g, 67–72% yield), m.p. 173–174°C.
-
Recrystallize from a mixture of methanol and water for further purification.
Protocol 2: Synthesis of 1-Adamantyl Methyl Ketone (Rimantadine Intermediate) [6]
This protocol outlines the conversion of this compound to its corresponding methyl ketone, a precursor to the antiviral drug Rimantadine.
Materials:
-
This compound (4.0 g)
-
Thionyl Chloride (8.0 mL)
-
Benzene (20 mL)
-
(CH3)2CdCu (prepared in situ)
Procedure:
-
Step 1: Synthesis of Adamantanecarbonyl Chloride.
-
In a 50-mL three-necked flask, combine 4.0 g of this compound and 8.0 mL of thionyl chloride.
-
Heat the mixture to 80°C and reflux for 1 hour.
-
After cooling, recover the excess thionyl chloride by distillation.
-
Extract the resulting adamantanecarbonyl chloride with 20 mL of benzene to obtain a benzene solution of the acid chloride.
-
-
Step 2: Synthesis of 1-Adamantyl Methyl Ketone.
-
The benzene solution of adamantanecarbonyl chloride is then reacted with dimethylcadmium-copper reagent ((CH3)2CdCu) to yield adamantyl methyl ketone.
-
Note: The patent does not provide a detailed procedure for the preparation and reaction of the organometallic reagent.
-
-
Step 3: Conversion to Rimantadine.
-
The resulting adamantyl methyl ketone is subsequently hydrogenated using sodium borohydride, converted to an intermediate with hydrochloric acid, and finally reacted with ammonia water to yield rimantadine.
-
Protocol 3: Synthesis of 2-(3-Hydroxy-1-adamantyl)-2-oxoacetic Acid (Key Saxagliptin Intermediate) [9][13]
This protocol describes a key transformation starting from this compound towards an intermediate used in the synthesis of the antidiabetic drug Saxagliptin. The overall yield for the multi-step process is approximately 60%.[13]
Materials:
-
This compound
-
Concentrated Sulfuric Acid
-
Nitric Acid
-
Thionyl Chloride (SOCl2)
-
Sodium diethyl malonate
-
Acetic Acid
-
Potassium Permanganate (KMnO4)
Procedure:
-
Step 1: Hydroxylation of this compound.
-
React this compound with a mixture of concentrated sulfuric acid and nitric acid to introduce a hydroxyl group at the 3-position, yielding 3-hydroxy-1-adamantanecarboxylic acid.[13]
-
-
Step 2: Acylation and Condensation.
-
Step 3: Hydrolysis and Decarboxylation.
-
Step 4: Oxidation.
-
Oxidize the 3-hydroxy-1-acetyladamantane using potassium permanganate (KMnO4) to obtain the final target compound, 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid.[13]
-
Visualizations
References
- 1. CAS 828-51-3: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | High-Purity Reagent [benchchem.com]
- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. CN104610067A - A kind of synthetic method of rimantadine - Google Patents [patents.google.com]
- 7. [New adamantane derivatives and ways of overcoming the resistance of influenza A viruses to rimantadine and amantadine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]
- 11. This compound 99 828-51-3 [sigmaaldrich.com]
- 12. This compound | 828-51-3 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
Synthesis of Antiviral Drugs from 1-Adamantanecarboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of antiviral compounds derived from 1-adamantanecarboxylic acid. The adamantane scaffold has long been recognized for its unique lipophilic and rigid structure, making it a valuable pharmacophore in drug discovery. Its derivatives have shown significant activity against a range of viruses, most notably influenza A. This guide focuses on the synthetic pathways starting from this compound, a key intermediate, to generate potent antiviral agents.
Introduction
Adamantane-based compounds, such as Amantadine and Rimantadine, were among the first synthetic antiviral drugs to be approved for clinical use against influenza A.[1] Their mechanism of action involves the inhibition of the M2 ion channel protein, which is crucial for viral uncoating.[2] However, the emergence of resistant strains has necessitated the development of new adamantane derivatives with improved efficacy and a broader spectrum of activity. This compound serves as a versatile starting material for the synthesis of a variety of adamantane-containing heterocycles and other derivatives with potential antiviral properties.[3][4]
This document outlines the synthesis of two classes of antiviral compounds derived from this compound: 2-(1-adamantyl)imidazoles and 2-(1-adamantyl)benzimidazoles.
Data Presentation
The following tables summarize the quantitative data related to the synthesis and antiviral activity of key compounds.
Table 1: Synthesis Yields
| Compound Name | Starting Material | Reaction Type | Yield (%) | Reference |
| 1-Adamantanecarbonyl chloride | This compound | Chlorination with thionyl chloride | High | [5] |
| N-(1-adamantylcarbonyl)-o-phenylenediamine | 1-Adamantanecarbonyl chloride | Amidation of o-phenylenediamine | 68 | [5] |
| 2-(1-Adamantyl)benzimidazole | N-(1-adamantylcarbonyl)-o-phenylenediamine | Cyclization | 96 | [6] |
| 2-(1-Adamantyl)imidazole | This compound | Oxidative Decarboxylation/Radical Addition | - | [3] |
| N-methyl-2-(1-adamantyl)imidazole | This compound | Oxidative Decarboxylation/Radical Addition | - | [3] |
Table 2: Antiviral Activity
| Compound Name | Virus Strain | Assay Type | Activity Metric | Value | Reference |
| 2-(1-Adamantyl)imidazole | Influenza A-2 Victoria | In ovo | Significant antiviral activity | - | [3] |
| N-methyl-2-(1-adamantyl)imidazole | Influenza A-2 Victoria | In ovo | Significant antiviral activity | - | [3] |
| 2-(1-Adamantyl)benzimidazole | Influenza A-2 Victoria | In ovo | Inactive | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-(1-Adamantyl)benzimidazole
This protocol details the two-step synthesis of 2-(1-adamantyl)benzimidazole starting from this compound.
Step 1: Synthesis of N-(1-adamantylcarbonyl)-o-phenylenediamine [5]
-
Reagents and Materials:
-
This compound (5.4 g, 29 mmol)
-
Thionyl chloride (6 ml, 60 mmol)
-
o-phenylenediamine
-
Reaction flask
-
Water bath
-
Stirrer
-
-
Procedure:
-
In a reaction flask, combine this compound and thionyl chloride.
-
Heat the mixture at 50°C in a water bath for 1 hour to form 1-adamantanecarbonyl chloride.
-
React the resulting 1-adamantanecarbonyl chloride with o-phenylenediamine to yield N-(1-adamantylcarbonyl)-o-phenylenediamine.
-
The product can be purified by crystallization. A yield of 68% has been reported for a similar condensation reaction.[5]
-
Step 2: Cyclization to 2-(1-Adamantyl)benzimidazole [6]
-
Reagents and Materials:
-
N-(1-adamantylcarbonyl)-o-phenylenediamine
-
Polyphosphoric acid ester
-
Chloroform
-
Reaction flask
-
Stirrer
-
-
Procedure:
-
Dissolve N-(1-adamantylcarbonyl)-o-phenylenediamine in chloroform.
-
Add polyphosphoric acid ester to the solution to catalyze the cyclization reaction.
-
Stir the reaction mixture until the reaction is complete.
-
The product, 2-(1-adamantyl)benzimidazole, can be isolated and purified. A yield of 96% has been reported for this cyclization step.[6]
-
Protocol 2: Synthesis of 2-(1-Adamantyl)imidazole Derivatives via Oxidative Decarboxylation[3]
This protocol describes a general method for the synthesis of 2-(1-adamantyl)imidazole and its N-methyl derivative.
-
Reagents and Materials:
-
This compound
-
Lead tetraacetate
-
Imidazole or N-methylimidazole
-
Suitable solvent (e.g., benzene)
-
Reaction flask
-
Reflux condenser
-
Stirrer
-
-
Procedure:
-
In a reaction flask, dissolve this compound in a suitable solvent.
-
Add lead tetraacetate to the solution to initiate the oxidative decarboxylation, which generates the adamantyl radical.
-
Add imidazole or N-methylimidazole to the reaction mixture. The adamantyl radical will undergo a selective homolytic substitution reaction at the C-2 position of the imidazole ring.
-
Reflux the reaction mixture to drive the reaction to completion.
-
After the reaction is complete, the product can be isolated and purified using standard techniques such as chromatography.
-
Mandatory Visualization
The following diagrams illustrate the synthetic pathways described in the protocols.
Caption: Synthetic pathway of 2-(1-Adamantyl)benzimidazole.
Caption: Synthesis of 2-(1-Adamantyl)imidazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. drugs.com [drugs.com]
- 3. Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. science.org.ge [science.org.ge]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Adamantanecarboxylic Acid in Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1-adamantanecarboxylic acid as a ligand in the synthesis of metal-organic frameworks (MOFs). The unique, rigid, and hydrophobic nature of the adamantane cage makes it a compelling building block for the creation of robust and porous materials with potential applications in drug delivery and other biomedical fields.
Introduction to this compound as a MOF Ligand
This compound is a derivative of adamantane, the smallest diamondoid hydrocarbon. Its rigid, three-dimensional structure is of significant interest in crystal engineering and the design of MOFs. The carboxylic acid group provides a coordination site for metal ions, while the bulky and hydrophobic adamantyl group can influence the resulting framework's topology, porosity, and surface properties. The incorporation of this compound into MOFs can lead to materials with enhanced thermal stability and hydrophobicity, which are desirable characteristics for applications such as drug delivery.
Featured Metal-Organic Frameworks
This section details the synthesis and characteristics of two representative coordination polymers synthesized using this compound in conjunction with a secondary ligand, 4-styrylpyridine (spy). While these are mixed-ligand systems, they provide a foundational understanding of how this compound behaves in MOF synthesis.
Zinc-based Coordination Polymer: [Zn₃(spy)₂(adc)₆]
A trinuclear zinc complex where three zinc(II) atoms are linearly arranged. Each pair of adjacent zinc atoms is bridged by three carboxylate groups from the 1-adamantanecarboxylate (adc) ligands. The 4-styrylpyridine ligands occupy the terminal positions of the trinuclear unit.
Copper-based Coordination Polymer: [Cu(spy)₂(adc)₂][Cu₂(spy)₂(adc)₄]·2DMF
This compound is an inorganic cocrystal composed of two distinct copper-containing complexes. One is a mononuclear species with a trans square planar geometry, and the other is a dinuclear complex featuring a paddle-wheel structure.
Quantitative Data Summary
Currently, specific quantitative data such as BET surface area and pore volume for MOFs synthesized solely with this compound are not extensively reported in the literature. The focus has been more on mixed-ligand systems or functionalized adamantane derivatives. The following table presents the known structural information for the featured mixed-ligand coordination polymers.
| Parameter | [Zn₃(spy)₂(adc)₆] | [Cu(spy)₂(adc)₂][Cu₂(spy)₂(adc)₄]·2DMF |
| Metal Ion | Zinc(II) | Copper(II) |
| Ligands | This compound, 4-Styrylpyridine | This compound, 4-Styrylpyridine |
| Formula | C₉₈H₁₁₂N₂O₁₂Zn₃ | C₁₃₀H₁₄₆Cu₃N₄O₁₂·2DMF |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/n | P-1 |
Experimental Protocols
Synthesis of this compound
A detailed and reliable method for the synthesis of this compound is the Koch-Haaf reaction.
Materials:
-
Adamantane
-
tert-Butyl alcohol
-
Formic acid (98-100%)
-
Sulfuric acid (96%)
-
Carbon tetrachloride
-
Ammonium hydroxide (15N)
-
Hydrochloric acid (12N)
-
Chloroform
-
Methanol
-
Sodium sulfate (anhydrous)
-
Crushed ice
Procedure:
-
In a 1-liter three-necked flask equipped with a stirrer, thermometer, dropping funnel, and gas outlet, combine 470 g of 96% sulfuric acid, 100 ml of carbon tetrachloride, and 13.6 g of adamantane.
-
Cool the mixture to 17-19°C in an ice bath and add 1 ml of 98% formic acid.
-
Prepare a solution of 29.6 g of t-butyl alcohol in 55 g of 98-100% formic acid. Add this solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature at 17-25°C.
-
Stir the mixture for an additional 30 minutes after the addition is complete.
-
Pour the reaction mixture onto 700 g of crushed ice.
-
Separate the layers and extract the aqueous layer with three 100 ml portions of carbon tetrachloride.
-
Combine the carbon tetrachloride layers and wash with 110 ml of 15N ammonium hydroxide.
-
Collect the precipitated ammonium 1-adamantanecarboxylate by filtration.
-
Wash the salt with 20 ml of cold acetone and then suspend it in 250 ml of water.
-
Acidify the suspension with 25 ml of 12N hydrochloric acid and extract with 100 ml of chloroform.
-
Dry the chloroform layer over anhydrous sodium sulfate and evaporate to dryness to yield crude this compound.
-
Recrystallize the crude product from a mixture of methanol and water to obtain pure this compound.
Experimental Workflow for Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Synthesis of Zinc-based Coordination Polymer: [Zn₃(spy)₂(adc)₆]
Materials:
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (Hadc)
-
4-Styrylpyridine (spy)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a vial, dissolve zinc(II) nitrate hexahydrate, this compound, and 4-styrylpyridine in a mixture of DMF and ethanol. The molar ratio of Zn(II) : Hadc : spy should be optimized for crystal growth, a starting point could be 3:6:2.
-
Seal the vial and heat it in an oven at a controlled temperature (e.g., 80-120°C) for a period of 24-72 hours.
-
Allow the vial to cool slowly to room temperature.
-
Colorless crystals of [Zn₃(spy)₂(adc)₆] should form.
-
Wash the crystals with fresh DMF and then ethanol to remove any unreacted starting materials.
-
Dry the crystals under vacuum or in a desiccator.
Synthesis of Copper-based Coordination Polymer: [Cu(spy)₂(adc)₂][Cu₂(spy)₂(adc)₄]·2DMF
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
This compound (Hadc)
-
4-Styrylpyridine (spy)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a vial, dissolve copper(II) nitrate trihydrate, this compound, and 4-styrylpyridine in a mixture of DMF and ethanol. A suitable starting molar ratio of Cu(II) : Hadc : spy would be 1:2:2.
-
Seal the vial and place it in an oven at a controlled temperature (e.g., 80-120°C) for 24-72 hours.
-
After the heating period, allow the vial to cool down to room temperature gradually.
-
Blue crystals of the copper coordination polymer should be obtained.
-
Isolate the crystals and wash them with DMF and ethanol.
-
Dry the product under vacuum.
General MOF Synthesis Workflow
Caption: General workflow for the solvothermal synthesis of MOFs.
Application Notes: Drug Delivery
MOFs constructed from this compound are promising candidates for drug delivery applications due to their potential porosity and the hydrophobic nature of the adamantane cage. The hydrophobic cavities can serve as ideal hosts for poorly water-soluble drug molecules, potentially enhancing their bioavailability.
Drug Loading Protocol (Post-Synthesis)
Principle: Drug molecules are loaded into the pores of the activated MOF through diffusion from a concentrated drug solution.
Materials:
-
Activated adamantane-based MOF
-
Drug of interest (e.g., a poorly water-soluble anticancer drug)
-
Suitable solvent (in which the drug is soluble and the MOF is stable)
-
Centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Activate the synthesized MOF by heating under vacuum to remove any solvent molecules from the pores.
-
Prepare a concentrated solution of the drug in a suitable solvent.
-
Immerse a known amount of the activated MOF in the drug solution.
-
Stir the suspension at room temperature for a specified period (e.g., 24-72 hours) to allow for drug diffusion into the MOF pores.
-
Separate the drug-loaded MOF from the solution by centrifugation.
-
Wash the drug-loaded MOF with fresh solvent to remove any drug molecules adsorbed on the external surface.
-
Dry the drug-loaded MOF under vacuum.
-
Determine the amount of loaded drug by measuring the change in drug concentration in the supernatant before and after loading using UV-Vis spectrophotometry.
In Vitro Drug Release Protocol
Principle: The release of the drug from the MOF is monitored over time in a physiologically relevant buffer solution.
Materials:
-
Drug-loaded adamantane-based MOF
-
Phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4) and a slightly acidic pH to simulate the tumor microenvironment (e.g., 5.5)
-
Shaking incubator or water bath at 37°C
-
Centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Disperse a known amount of the drug-loaded MOF in a specific volume of PBS in a sealed container.
-
Place the container in a shaking incubator at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Separate the MOF particles from the aliquot by centrifugation.
-
Measure the concentration of the released drug in the supernatant using a UV-Vis spectrophotometer.
-
Replenish the withdrawn volume with fresh PBS to maintain a constant volume.
-
Continue monitoring the release until a plateau is reached.
-
Plot the cumulative percentage of drug released versus time.
Drug Delivery Workflow
Caption: Workflow for drug loading and in vitro release studies.
Potential Signaling Pathways in Drug Delivery
While specific signaling pathways for adamantane-based MOFs are not yet elucidated, the cellular uptake of nanoparticles, including MOFs, is generally understood to occur through endocytosis. The physicochemical properties of the MOF nanoparticles, such as size, shape, and surface chemistry, will significantly influence the specific endocytic pathway. The hydrophobic nature of adamantane-based MOFs may promote interaction with the lipid bilayer of the cell membrane.
Hypothesized Cellular Uptake and Drug Action
Caption: Hypothesized cellular uptake and mechanism of action.
Upon internalization, the MOF nanoparticles are typically trafficked to endosomes and then lysosomes. The acidic environment of the lysosome (pH ~4.5-5.0) can trigger the degradation of the MOF structure, leading to the release of the encapsulated drug into the cytoplasm. The released drug can then interact with its intracellular target, initiating a signaling cascade that leads to the desired therapeutic effect, such as apoptosis in cancer cells. Further research is required to determine the precise cellular interactions and signaling pathways modulated by adamantane-based MOFs.
Application Notes and Protocols for the Esterification of 1-Adamantanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of esters from 1-adamantanecarboxylic acid, a key intermediate in the development of various pharmaceuticals and advanced materials. The bulky, rigid adamantane cage imparts unique properties such as increased lipophilicity, metabolic stability, and thermal stability to molecules.[1] The protocols outlined below are established methods suitable for laboratory and research settings.
Introduction
The esterification of this compound is a fundamental transformation in organic synthesis, enabling the incorporation of the adamantyl moiety into a wide range of molecular scaffolds. Common methods for this conversion include the Fischer-Speier esterification, microwave-assisted esterification, and conversion via the acyl chloride. This document will focus on providing detailed protocols for the synthesis of methyl 1-adamantanecarboxylate as a representative example.
Data Presentation
The following table summarizes the quantitative data for different methods of synthesizing methyl 1-adamantanecarboxylate.
| Method | Reagents | Catalyst | Temperature | Time | Yield | Melting Point (°C) | Boiling Point (°C) |
| Conventional Heating | This compound, Methanol (3x weight of acid) | 98% Sulfuric Acid | Reflux | 2 hours | Not specified[2] | 38-39 | 77-79 (at 1 mm Hg)[3] |
| Microwave Irradiation | This compound (1 mmol), Dry Methanol, 0.5 ml conc. H₂SO₄ | Sulfuric Acid | 130 °C | 12 min | Quantitative[2] | 37 | 79 |
| Via Acyl Chloride | 1-Adamantanecarbonyl chloride, Alcohols/Phenols | Pyridine | - | - | - | - | - |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound (Conventional Heating)
This protocol is a classic and reliable method for the synthesis of methyl 1-adamantanecarboxylate.[2]
Materials:
-
This compound
-
Methanol (reagent grade)
-
98% Sulfuric acid
-
Chloroform
-
Water
-
Calcium chloride (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine the crude this compound with three times its weight of methanol.
-
Carefully add a catalytic amount of 98% sulfuric acid (e.g., 2 ml).[3]
-
Attach a reflux condenser and heat the mixture to reflux for 2 hours.[2][3]
-
After cooling to room temperature, pour the reaction mixture into approximately 10 volumes of water.
-
Extract the aqueous mixture with a minimal amount of chloroform to ensure a clean separation of layers.[3]
-
Wash the chloroform layer with water.
-
Dry the organic layer over anhydrous calcium chloride.[3]
-
Filter to remove the drying agent and remove the chloroform by distillation.
-
Distill the residue under reduced pressure to obtain pure methyl 1-adamantanecarboxylate. The product is collected at 77–79 °C (at 1 mm Hg).[3]
Protocol 2: Microwave-Assisted Esterification of this compound
This method offers a significant reduction in reaction time with a quantitative yield.[2]
Materials:
-
This compound
-
Dry Methanol
-
Concentrated Sulfuric acid
-
Microwave reactor with a closed Teflon vessel
Procedure:
-
In a closed Teflon vessel suitable for microwave synthesis, combine this compound (1 mmol) with dry methanol.
-
Add a catalytic amount of concentrated sulfuric acid (0.5 ml).[2]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 130 °C for 12 minutes.[2]
-
After the reaction is complete and the vessel has cooled, work up the product as described in Protocol 1 (steps 4-9).
Alternative Method: Esterification via Acyl Chloride
For substrates that are sensitive to strong acidic conditions or for the synthesis of a wider variety of esters, including those from sterically hindered alcohols, the acyl chloride method is a suitable alternative.[4]
-
Preparation of 1-Adamantanecarbonyl Chloride: this compound can be converted to its corresponding acyl chloride using standard reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Esterification: The resulting 1-adamantanecarbonyl chloride is then reacted with the desired alcohol or phenol in the presence of a base, such as pyridine, to yield the corresponding ester.[4]
Visualizations
Experimental Workflow for Fischer Esterification
Caption: Workflow for the synthesis of methyl 1-adamantanecarboxylate via Fischer esterification.
References
Application Notes and Protocols for the Amidation of 1-Adamantanecarboxylic Acid
Introduction
1-Adamantanecarboxylic acid is a key building block in medicinal chemistry and materials science due to its rigid, three-dimensional adamantane cage structure. This moiety can enhance the lipophilicity, thermal stability, and metabolic resistance of molecules.[1] The conversion of this compound to its corresponding amides is a critical transformation for the synthesis of various biologically active compounds and functional materials. This document provides detailed protocols for the amidation of this compound, targeting researchers, scientists, and professionals in drug development.
Reaction Pathways
The amidation of a carboxylic acid involves the activation of the carboxyl group to facilitate nucleophilic attack by an amine. Common strategies include the formation of a highly reactive acid chloride, the in-situ generation of a mixed anhydride, or the use of peptide coupling reagents.
Caption: General pathways for the amidation of this compound.
Experimental Protocols
Two primary methods for the amidation of this compound are detailed below.
Protocol 1: Mixed Anhydride Method
This method involves the activation of the carboxylic acid using ethyl chloroformate to form a mixed anhydride intermediate, which then reacts with an amine source, such as aqueous ammonia, to yield the desired amide. This procedure is known for its high yield and mild reaction conditions.[1][2]
Materials:
-
This compound
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl chloroformate
-
Aqueous ammonia (e.g., 30% NH₄OH)
-
Cold deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-salt bath or cryocooler
-
Dropping funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (5.0 g, 27.74 mmol) and triethylamine (3.61 g, 33.27 mmol) in anhydrous THF (80 mL).
-
Activation: Cool the stirred solution to -10 °C using an appropriate cooling bath.
-
Slowly add ethyl chloroformate (3.65 g, 36.06 mmol) dropwise to the reaction mixture. A white precipitate of triethylamine hydrochloride will form.[2]
-
Stir the mixture at -10 °C for 30 minutes to ensure complete formation of the mixed anhydride.[2]
-
Amidation: Add 30% aqueous ammonia (20 mL) to the reaction mixture.
-
Remove the cooling bath and allow the mixture to gradually warm to room temperature.
-
Continue stirring for an additional 30 minutes.[2]
-
Work-up and Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF.[2]
-
Filter the resulting solid precipitate using a Büchner funnel.
-
Purification: Wash the filtered solid thoroughly with cold deionized water to remove any remaining salts.
-
Dry the purified product, 1-adamantanecarboxamide, under vacuum to a constant weight. The expected product is a white solid.[2]
Protocol 2: Acid Chloride Method
This protocol involves the conversion of this compound to its more reactive acid chloride derivative using thionyl chloride (SOCl₂).[3][4] The intermediate acid chloride is then reacted with an amine to form the amide. This method is robust and widely applicable for various amines.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene or Dichloromethane (DCM), anhydrous
-
Amine of choice (e.g., ammonia, primary or secondary amine)
-
A non-nucleophilic base (e.g., Triethylamine or Pyridine)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Dropping funnel
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ byproducts), suspend this compound in anhydrous toluene.
-
Add thionyl chloride (1.2 to 2.0 equivalents) to the suspension.
-
Heat the reaction mixture to reflux (or 40-110°C) and maintain for 1-2 hours until the evolution of gas ceases and the solution becomes clear.[4][5] This indicates the complete formation of 1-adamantanecarbonyl chloride.
-
Removal of Excess Reagent: Allow the mixture to cool to room temperature and then remove the solvent and excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the crude 1-adamantanecarbonyl chloride in anhydrous DCM.
-
In a separate flask, prepare a solution of the desired amine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the solution of 1-adamantanecarbonyl chloride dropwise to the cooled amine solution with vigorous stirring.[5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction by adding water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl) and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solvent to obtain the crude amide, which can be further purified by recrystallization or column chromatography.
Caption: Experimental workflow for the mixed anhydride amidation method.
Data Presentation
The following table summarizes the quantitative data for the mixed anhydride protocol for synthesizing 1-adamantanecarboxamide.
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 5.0 g (27.74 mmol) | [2] |
| Triethylamine | 3.61 g (33.27 mmol) | [2] |
| Ethyl Chloroformate | 3.65 g (36.06 mmol) | [2] |
| 30% Aqueous Ammonia | 20 mL | [2] |
| Solvent | ||
| Tetrahydrofuran (THF) | 80 mL | [2] |
| Reaction Conditions | ||
| Activation Temperature | -10 °C | [2] |
| Activation Time | 30 minutes | [2] |
| Amidation Temperature | Room Temperature | [2] |
| Amidation Time | 30 minutes | [2] |
| Results | ||
| Product Yield | 4.8 g (97%) | [2] |
| Product Appearance | White Solid | [2] |
Characterization Data for 1-Adamantanecarboxamide: [2]
-
IR (KBr, cm⁻¹): 3515, 3422, 2899, 2853, 1634, 1596
-
¹H NMR (300 MHz, DMSO-d₆, δ): 1.64-1.69 (m, 6H), 1.73-1.74 (m, 6H), 1.94 (brs, 3H), 6.68 (brs, 1H), 6.94 (brs, 1H)
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
The Role of 1-Adamantanecarboxylic Acid in Advancing Polymer Chemistry: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the bulky, rigid, and thermally stable adamantane cage, often through derivatives like 1-adamantanecarboxylic acid, offers a powerful strategy for designing high-performance polymers with enhanced physical and chemical properties. This application note details the use of this compound and its derivatives in polymer chemistry, providing experimental protocols for the synthesis of adamantane-containing polymers and summarizing the resulting material property enhancements.
Introduction to Adamantane in Polymer Science
Adamantane, a diamondoid hydrocarbon, is an attractive building block in polymer chemistry due to its unique three-dimensional structure. When integrated into polymer chains, either as a pendant group or within the backbone, the adamantane moiety imparts significant improvements in thermal stability, glass transition temperature (Tg), and mechanical strength. This compound serves as a key starting material for introducing this functionality into a variety of polymer systems, including polyesters, polyamides, polycarbonates, and acrylics. Its derivatives are also pivotal in the development of advanced materials for photoresists and drug delivery systems.
Key Applications and Benefits
The use of this compound and its derivatives in polymer synthesis leads to materials with:
-
Enhanced Thermal Stability: The rigid adamantane cage restricts segmental motion of the polymer chains, leading to higher glass transition temperatures (Tg) and decomposition temperatures.
-
Improved Mechanical Properties: The incorporation of adamantane can increase the tensile strength and modulus of polymers.
-
Tailored Solubility: The bulky adamantane group can disrupt polymer chain packing, sometimes leading to improved solubility in common organic solvents, which is advantageous for processing.
-
Drug Delivery Vehicles: Adamantane-containing polymers can form nanoparticles or micelles for the encapsulation and controlled release of therapeutic agents.[1] The hydrophobic nature of adamantane can enhance drug loading capacity for hydrophobic drugs.[2]
Quantitative Data Summary
The introduction of adamantane moieties significantly impacts the thermal and mechanical properties of polymers. The following tables provide a comparative summary of these effects.
Table 1: Thermal Properties of Adamantane-Containing Polymers
| Polymer System | Monomer(s) | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (TGA, °C) | Reference |
| Polycarbonate | 1,3-Bis(4-hydroxyphenyl)adamantane, Triphosgene | > 250 | > 450 | [3] |
| Poly(1,3-adamantylene alkylene) | 1,3-Di(undec-10-en-1-yl)adamantane | Amorphous to 63 | 452 - 456 | [4] |
| Poly(1-adamantyl methacrylate) | 1-Adamantyl methacrylate | 236 | > 370 | |
| Poly(1-adamantyl acrylate) | 1-Adamantyl acrylate | 133 | 376 | [5][6] |
| Poly(methyl methacrylate) (PMMA) | Methyl methacrylate | ~105 | - | [2] |
| P(AdMA-co-MMA) | Adamantyl methacrylate, Methyl methacrylate | Higher than PMMA | Higher than PMMA | [2] |
Table 2: Drug Delivery Performance of Adamantane-Cored Polymeric Micelles
| Polymer System | Drug | Drug Loading Capacity (%) | Drug Release at pH 5.0 (80 h, %) | Reference |
| Star-shaped adamantane-PLGA-D-P | Doxorubicin | 21.6 | 77.6 | [2] |
| Linear adamantane-PLGA-D-P | Doxorubicin | 22.9 | 78.8 | [2] |
Experimental Protocols
Detailed methodologies for the synthesis of adamantane-containing polymers are provided below.
Protocol 1: Synthesis of a Polycarbonate from 1,3-Bis(4-hydroxyphenyl)adamantane
This protocol describes the synthesis of a high-performance polycarbonate incorporating an adamantane moiety in the polymer backbone.[3]
Materials:
-
1,3-Bis(4-hydroxyphenyl)adamantane
-
Triphosgene
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (three-necked flask, condenser, dropping funnel)
Procedure:
-
In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve 1,3-bis(4-hydroxyphenyl)adamantane and pyridine in dry DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene in dry DCM to the stirred reaction mixture via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with dilute hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Precipitate the polymer by pouring the concentrated solution into a large volume of methanol.
-
Collect the white precipitate by filtration, wash with methanol, and dry in a vacuum oven at 80-100 °C.
Protocol 2: Living Anionic Polymerization of 1-Adamantyl Acrylate (AdA)
This protocol details the controlled synthesis of poly(1-adamantyl acrylate) (PAdA) via living anionic polymerization, yielding a polymer with a high glass transition temperature and excellent thermal stability.[5][6]
Materials:
-
1-Adamantyl acrylate (AdA), purified
-
sec-Butyllithium (sec-BuLi)
-
1,1-Diphenylethylene (DPE)
-
Lithium chloride (LiCl)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
High-vacuum line and custom glass-blowing apparatus
Procedure:
-
All manipulations are to be performed under high vacuum or in a glovebox to ensure anhydrous and oxygen-free conditions.
-
Prepare the initiator solution by reacting sec-BuLi with DPE in the presence of LiCl in anhydrous THF at -78 °C.
-
In a separate reactor, dissolve the purified AdA monomer in anhydrous THF and cool to -78 °C.
-
Introduce the initiator solution to the monomer solution via cannula transfer under argon.
-
Allow the polymerization to proceed at -78 °C for a specified time to achieve the desired molecular weight.
-
Terminate the polymerization by adding degassed methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Visualizing the Workflow
The following diagrams illustrate the general workflows for the synthesis of adamantane-containing polymers.
References
- 1. Chemical Material Synthesis Process Diagram | EdrawMax Templates [edrawmax.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. omicsonline.org [omicsonline.org]
- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 6. vapourtec.com [vapourtec.com]
Application Notes and Protocols for the Synthesis of 1,3-Adamantanedicarboxylic Acid
Introduction
1,3-Adamantanedicarboxylic acid is a key intermediate in the synthesis of various pharmaceuticals and advanced materials. Its rigid, three-dimensional structure imparts unique properties to molecules containing this moiety. This document provides detailed protocols for two common methods for the synthesis of 1,3-adamantanedicarboxylic acid: a one-pot synthesis from 1-adamantanecarboxylic acid and a multi-step synthesis commencing from adamantane. These protocols are intended for researchers, scientists, and professionals in drug development and materials science.
Method 1: One-Pot Synthesis from this compound
This method offers an efficient route to 1,3-adamantanedicarboxylic acid with a high yield.[1][2] The reaction involves the direct carboxylation of this compound in a strong acid mixture.
Experimental Protocol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, combine 20 g of this compound, 20 mL of 65% nitric acid, and 160 mL of 98% sulfuric acid.[1]
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Addition of Formic Acid: While maintaining the temperature at 0°C, add 70 mL of 80% anhydrous formic acid dropwise over a period of 5 hours.
-
Reaction: After the addition is complete, allow the reaction to proceed for an additional hour at 0°C.
-
Work-up: Pour the reaction mixture onto crushed ice. Filter the resulting precipitate and wash it several times with water to obtain a white solid.
-
Purification: Dissolve the crude solid in an aqueous sodium hydroxide solution. Separate the clear upper layer and acidify it with hydrochloric acid to a pH of 3. Filter the precipitate, wash with water, and dry under a vacuum.
-
Recrystallization: Recrystallize the dried solid from ethanol to yield pure, white 1,3-adamantanedicarboxylic acid.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Yield | 92% | [1] |
| Melting Point | 275-276°C | [1] |
Method 2: Multi-Step Synthesis from Adamantane
This protocol outlines a three-step synthesis starting from adamantane, involving bromination, hydrolysis, and carboxylation.[3]
Experimental Protocol
Step 1: Synthesis of 1,3-Dibromoadamantane
-
Reaction Setup: In a suitable reaction vessel, place adamantane and iron powder as a catalyst.
-
Bromination: Slowly add liquid bromine dropwise. The reaction is initially carried out at -10 to 20°C for 0.5 to 2 hours, and then the temperature is raised to 50 to 110°C for 3 to 8 hours.[3]
-
Work-up: After the reaction, add a saturated sodium bisulfite solution to quench any excess bromine. The crude product is then purified by recrystallization.
Step 2: Synthesis of 1,3-Adamantanediol
-
Reaction Setup: Combine the 1,3-dibromoadamantane from the previous step with silver sulfate, acetone, and water.
-
Hydrolysis: Heat the mixture under reflux for 5 to 12 hours to synthesize 1,3-adamantanediol.[3]
Step 3: Synthesis of 1,3-Adamantanedicarboxylic Acid (Koch-Haaf Reaction)
-
Reaction Setup: In a 250 mL three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, add 50 mL of concentrated sulfuric acid and 6.32 g of 1,3-adamantanediol.[3]
-
Carboxylation: Under rapid stirring, add 8 mL of formic acid dropwise.[3] Continue stirring for an additional 10 minutes after the addition is complete.
-
Work-up: Pour the reaction product into 80 mL of cold water to precipitate a white solid.[3]
-
Purification: Cool the mixture and collect the crude product by suction filtration. Recrystallize the crude product from ethanol to obtain pure 1,3-adamantanedicarboxylic acid.[3]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | Adamantane | [3] |
| Overall Yield | >60% | [3] |
| Purity | >98% | [3] |
| Melting Point | 270-273°C | [3] |
Synthesis Workflow Diagrams
Caption: One-Pot Synthesis of 1,3-Adamantanedicarboxylic Acid.
Caption: Multi-Step Synthesis of 1,3-Adamantanedicarboxylic Acid.
References
Application Notes and Protocols: 1-Adamantanecarboxylic Acid as a Stabilizer for Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Adamantanecarboxylic acid is a rigid, bulky organic molecule that has demonstrated utility as an effective stabilizer in the synthesis of certain metallic nanoparticles.[1] Its unique cage-like adamantane structure provides significant steric hindrance, preventing nanoparticle agglomeration and enabling control over particle size and distribution during colloidal synthesis.[1][2] The carboxylic acid functional group allows for strong anchoring onto the nanoparticle surface.[3] This document provides detailed application notes and experimental protocols for the use of this compound as a stabilizer, primarily focusing on the synthesis of cobalt-platinum (CoPt₃) nanoparticles, for which its application is well-documented.[1][2] Mention is also made of its use in synthesizing porous platinum nanoparticles, although detailed protocols are less readily available in the literature.
Mechanism of Stabilization
The stabilizing effect of this compound is attributed to its molecular structure. The carboxylic acid group chemisorbs onto the metallic surface of the nanoparticle, while the bulky, three-dimensional adamantane cage extends into the solvent, creating a protective layer. This layer provides steric repulsion between nanoparticles, preventing them from aggregating and precipitating out of solution. This mechanism is crucial for achieving monodisperse and highly crystalline nanoparticles.
Caption: Stabilization of a nanoparticle by this compound.
Applications in Nanoparticle Synthesis
Cobalt-Platinum (CoPt₃) Nanoparticles
This compound has been successfully employed as a novel and effective stabilizer in the colloidal synthesis of monodisperse and highly crystalline CoPt₃ nanoparticles.[1][2] The use of this stabilizer allows for precise control over the nanoparticle size, which can be varied from 1.5 to 7.2 nm by adjusting the reaction conditions.[1][2]
Quantitative Data Summary
The following table summarizes the synthesis conditions and resulting nanoparticle sizes for CoPt₃ nanoparticles stabilized with this compound, based on the work of Shevchenko et al. (2002).[1] (Note: Polydispersity Index (PDI) and Zeta Potential data were not explicitly provided in the cited literature for these specific experiments).
| Nanoparticle Type | Precursors | Stabilizer Concentration | Coordinating Solvents | Reaction Temperature (°C) | Resulting Nanoparticle Size (nm) | Reference |
| CoPt₃ | Platinum(II) acetylacetonate, Dicobalt octacarbonyl | 0.084 g (in 6.04 - 10 mL solvent) | Diphenyl ether, Hexadecylamine (HDA) | 230-297 | 1.5 - 7.2 | [1][2] |
| CoPt₃ | Platinum(II) acetylacetonate, Dicobalt octacarbonyl | 0.084 g (in 6.04 mL solvent) | Diphenyl ether, Tetradecylphosphonic acid (TDPA) | 250 | 4.8 | [1] |
| CoPt₃ | Platinum(II) acetylacetonate, Dicobalt octacarbonyl | 0.084 g (in 6.04 g solvent) | 1-Hexadecanol, Hexadecylamine (HDA) | 250 | 7.2 | [1] |
Experimental Protocol: Synthesis of CoPt₃ Nanoparticles (Adapted from Shevchenko et al., 2002[1])
Materials:
-
Platinum(II) acetylacetonate (Pt(acac)₂)
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
1,2-Hexadecanediol
-
This compound
-
Diphenyl ether
-
Hexadecylamine (HDA)
-
1,2-Dichlorobenzene
-
Chloroform
-
Ethanol
-
Argon gas
Equipment:
-
Three-neck flask
-
Schlenk line
-
Heating mantle with temperature controller
-
Magnetic stirrer
-
Condenser
-
Centrifuge
Procedure:
-
Preparation of Cobalt Stock Solution: In an inert atmosphere (e.g., a glovebox), dissolve 0.043 g of Co₂(CO)₈ in 0.4 mL of 1,2-dichlorobenzene at room temperature. This solution should be freshly prepared before each synthesis.
-
Reaction Setup: In a three-neck flask equipped with a magnetic stirrer, condenser, and thermocouple, combine 0.033 g of Pt(acac)₂, 0.13 g of 1,2-hexadecanediol, and 0.084 g of this compound.
-
Addition of Coordinating Solvents: Add a mixture of coordinating solvents. Three different mixtures can be used to obtain different nanoparticle sizes:
-
For smaller nanoparticles (e.g., 4.8 nm): 6.0 mL of diphenyl ether and 0.04 g of tetradecylphosphonic acid (TDPA).
-
For larger nanoparticles (e.g., 7.2 nm): 6.0 g of 1-hexadecanol and 0.04 g of HDA.
-
For a range of sizes: 2.0 mL of diphenyl ether and 4.0 g of HDA.
-
-
Heating and Dissolution: Heat the mixture to 65 °C under a continuous flow of argon while stirring until a clear solution is formed.
-
Initiation of Reaction: Rapidly inject the freshly prepared cobalt stock solution into the hot reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (ranging from 230 to 297 °C) and maintain it for a specific duration to control the nanoparticle size. Higher temperatures and longer reaction times generally result in larger nanoparticles.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to approximately 50 °C.
-
Purification:
-
Add 5 mL of chloroform to the crude solution.
-
Induce precipitation of the nanoparticles by adding 20 mL of ethanol.
-
Separate the black precipitate by centrifugation.
-
Discard the supernatant.
-
Redissolve the precipitate in approximately 5 mL of chloroform.
-
Filter the solution through a 0.2 µm PTFE filter.
-
Repeat the precipitation and centrifugation steps with ethanol to wash away excess stabilizer.
-
-
Storage: The final purified CoPt₃ nanoparticles can be dispersed in a nonpolar solvent like hexane or toluene for storage.
Caption: Workflow for the synthesis of CoPt₃ nanoparticles.
Porous Platinum Nanoparticles
Biological Applications and Signaling Pathways
Currently, there is limited direct evidence in the scientific literature detailing the use of nanoparticles specifically stabilized with this compound in biological applications or their interaction with specific signaling pathways. The primary focus of existing research has been on the material science aspects of these nanoparticles.
However, adamantane derivatives are known to have biological activity, and some have been investigated as anticancer agents. For instance, a novel N¹-(2-(adamantan-1-yl)-1H-indol-5-yl)-N²-(substituent)-1,2-dicarboxamide has been shown to target Nur77-mediated endoplasmic reticulum (ER) stress, inducing apoptosis in cancer cells.[6] This suggests that functionalizing nanoparticles with adamantane-containing ligands could be a potential strategy for targeted drug delivery to cancer cells, although this remains an area for future research.
The cellular uptake of nanoparticles is a complex process influenced by size, shape, and surface chemistry.[7][8] While no specific studies on the cellular uptake of this compound-stabilized nanoparticles were found, the hydrophobic nature of the adamantane cage might influence interactions with cell membranes.[9]
Disclaimer: The provided protocols are for informational purposes and should be performed by qualified personnel in a laboratory setting with appropriate safety precautions. The results may vary depending on the specific experimental conditions and the purity of the reagents used.
References
- 1. Colloidal synthesis and self-assembly of CoPt(3) nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel Carboxylic Acid-Capped Silver Nanoparticles as Antimicrobial and Colorimetric Sensing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of N1-(2-(adamantan-1-yl)-1H-indol-5-yl)-N2-(substituent)-1,2-dicarboxamides as anticancer agents targeting Nur77-mediated endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced cellular uptake of nanoparticles by increasing the hydrophobicity of poly(lactic acid) through copolymerization with cell-membrane-lipid components - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Adamantanecarboxylic Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-adamantanecarboxylic acid. Our aim is to help you optimize your reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Koch-Haaf reaction.[1][2] This reaction typically involves the carboxylation of adamantane or its derivatives, such as 1-adamantanol, 1-bromoadamantane, or 1-nitroxyadamantane, using formic acid in the presence of a strong acid, most commonly sulfuric acid.[2][3]
Q2: I am getting a low yield of this compound. What are the potential causes and how can I improve it?
A2: Low yields in the synthesis of this compound can stem from several factors. Here are some common causes and their solutions:
-
Incorrect Sulfuric Acid Concentration: The concentration of sulfuric acid is critical. Concentrations between 95-98% are generally considered optimal for the reaction to proceed efficiently.[3] Using sulfuric acid with a concentration lower than 95% can lead to a significant drop in yield.[3] Conversely, highly concentrated sulfuric acid (97-100%) can sometimes lead to the formation of colored byproducts due to the deep destruction of the adamantane framework.[2] A concentration of 93-96% has been reported to minimize the formation of these dark-colored impurities.[2]
-
Impure Solvents: If you are using a co-solvent like n-hexane, ensure its purity. Technical grade n-hexane may contain impurities such as methylcyclopentane and isohexane, which can react to form C7-acids that are difficult to separate from the desired product, thereby lowering the isolated yield.[3]
-
Poor Temperature Control: The Koch-Haaf reaction is exothermic.[4] It is crucial to maintain the recommended reaction temperature, typically between 17-25°C, by using an ice bath.[3] Inadequate cooling can lead to side reactions and a decrease in yield.
-
Inefficient Work-up and Purification: Losses can occur during the extraction and purification steps. Ensure complete extraction of the product from the aqueous layer. For purification, recrystallization from a methanol/water mixture is a common method.[3] An alternative is to convert the crude acid to its methyl ester, which can be purified by distillation, followed by hydrolysis to obtain the pure acid.[3]
Q3: What are the common side products in the synthesis of this compound, and how can I minimize their formation?
A3: The primary side reactions in the Koch-Haaf synthesis of this compound include:
-
Carbocation Rearrangements: Although less common with the stable adamantyl cation, rearrangements of carbocation intermediates can occur, leading to isomeric byproducts.[1]
-
Formation of Other Carboxylic Acids: If using t-butyl alcohol as a carbocation source, it can be carboxylated to form trimethylacetic acid (pivalic acid).[3]
-
Alkyl Sulfuric Acids: The formation of alkyl sulfuric acids is a possible side reaction.[1]
-
Colored Impurities: As mentioned, using very high concentrations of sulfuric acid can lead to the degradation of the adamantane structure, resulting in colored byproducts.[2]
To minimize these side products, it is essential to adhere to the optimized reaction conditions, including reactant concentrations, temperature, and reaction time. Proper purification techniques are also crucial for removing any formed impurities.
Q4: Can I use a starting material other than adamantane? What are the advantages and disadvantages?
A4: Yes, several derivatives of adamantane can be used as starting materials. The choice of starting material can influence the reaction conditions and overall yield.
-
1-Adamantanol: This is a common starting material. The reaction is highly exothermic and requires careful temperature control.[4]
-
1-Bromoadamantane: This is another suitable precursor for the Koch-Haaf reaction.[3]
-
1-Nitroxyadamantane: This starting material has been shown to produce high yields (90-99%) of this compound.[2] The reaction can be carried out in 93.0-96.0% sulfuric acid containing urea.[2]
The primary advantage of using these derivatives is often their better solubility in the reaction medium compared to adamantane, which can lead to more efficient reactions. However, the cost and availability of these starting materials should also be considered.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Sulfuric acid concentration is below 95%. | Use sulfuric acid with a concentration in the range of 95-98%.[3] |
| Impure co-solvent (e.g., technical grade hexane). | Use high-purity solvents.[3] | |
| Inadequate temperature control during the reaction. | Maintain the reaction temperature between 17-25°C using an ice bath.[3] | |
| Inefficient extraction or purification. | Ensure thorough extraction and consider alternative purification methods like esterification-hydrolysis.[3] | |
| Product is colored (dark) | Use of highly concentrated sulfuric acid (>98%). | Consider using sulfuric acid in the 93-96% concentration range to minimize side reactions.[2] |
| Difficult to purify product | Formation of isomeric acids or other byproducts. | Optimize reaction conditions to minimize side reactions. Employ efficient purification techniques such as recrystallization or chromatography. The crude acid can also be converted to its methyl ester for purification by distillation.[3] |
| Reaction does not start | Inactive reagents. | Check the purity and activity of all reagents, especially formic acid and the adamantane starting material. |
Data Presentation: Comparison of Synthesis Methods
| Starting Material | Key Reagents | Temperature (°C) | Reported Yield (%) | Reference |
| Adamantane | 96% H₂SO₄, Formic Acid, t-Butyl Alcohol, CCl₄ | 17-25 | 67-72 (crude), 56-61 (recrystallized) | [3] |
| 1-Adamantanol | H₂SO₄, Formic Acid | Room Temperature (Microflow) | ~97 | [5] |
| 1-Bromoadamantane | H₂SO₄, Formic Acid | 10-20 | 89 | Not explicitly found in search results |
| 1-Nitroxyadamantane | 93-96% H₂SO₄, Formic Acid, Urea | 18-20 | 90-99 | [2] |
Experimental Protocols
Synthesis of this compound from Adamantane (Koch-Haaf Reaction)
This protocol is adapted from Organic Syntheses.[3]
Materials:
-
Adamantane
-
96% Sulfuric acid
-
Carbon tetrachloride (or other suitable solvent like cyclohexane)
-
98-100% Formic acid
-
t-Butyl alcohol
-
15N Ammonium hydroxide
-
12N Hydrochloric acid
-
Chloroform
-
Anhydrous sodium sulfate
-
Methanol
-
Water
Procedure:
-
In a well-ventilated fume hood, equip a 1-liter three-necked flask with a mechanical stirrer, a thermometer, a dropping funnel, and a gas outlet tube.
-
Charge the flask with 470 g (255 ml) of 96% sulfuric acid, 100 ml of carbon tetrachloride, and 13.6 g (0.100 mole) of adamantane.
-
Cool the stirred mixture to 17–19°C in an ice bath and add 1 ml of 98% formic acid.
-
Prepare a solution of 29.6 g (38 ml, 0.40 mole) of t-butyl alcohol in 55 g (1.2 moles) of 98–100% formic acid. Add this solution dropwise to the reaction mixture over 1–2 hours, maintaining the temperature at 17–25°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Pour the reaction mixture onto 700 g of crushed ice.
-
Separate the layers and extract the upper aqueous layer with three 100-ml portions of carbon tetrachloride.
-
Combine the carbon tetrachloride layers and wash with 110 ml of 15N ammonium hydroxide. The ammonium salt of this compound will precipitate.
-
Collect the crystalline salt by filtration and wash it with 20 ml of cold acetone.
-
Suspend the salt in 250 ml of water and acidify with 25 ml of 12N hydrochloric acid.
-
Extract the resulting this compound with 100 ml of chloroform.
-
Dry the chloroform layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.
-
Recrystallize the crude acid from a mixture of methanol and water to obtain the pure product.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
Technical Support Center: Functionalization of 1-Adamantanecarboxylic Acid
Welcome to the technical support center for the functionalization of 1-adamantanecarboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges and answering frequently asked questions related to the handling and modification of this versatile building block.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Issue 1: Poor Solubility
The bulky and hydrophobic adamantane cage contributes to the low solubility of this compound in many common solvents, which can hinder reactions.
Question: My this compound is not dissolving. What can I do?
Answer:
This compound is known to have limited solubility in aqueous solutions and even some organic solvents.[1][2] Here are some troubleshooting steps:
-
Solvent Selection: It is soluble in ethanol, chloroform, and dichloromethane, but only slightly soluble in methanol (may cause faint turbidity) and is insoluble in water.[1][2] For reactions, consider using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).[3]
-
Heating: Gently warming the solvent can help increase the solubility of the acid. However, be cautious as excessive heat can lead to degradation.[2]
-
Sonication: Using an ultrasonic bath can aid in the dissolution process by breaking up solid aggregates and improving solvent-solute interactions.[2][3]
-
pH Adjustment: For aqueous systems, increasing the pH by adding a base will deprotonate the carboxylic acid to form a more soluble carboxylate salt.[2] Common bases include sodium hydroxide or potassium hydroxide.
-
Co-solvents: The addition of a water-miscible organic co-solvent like ethanol, propylene glycol, or DMSO can increase solubility in aqueous media by reducing the overall polarity.[2]
Solubility Data for this compound
| Solvent | Solubility | Reference |
| Water | Insoluble | [1][2] |
| Methanol | Slightly soluble (faint turbidity) | [1][2] |
| Ethanol | Soluble | [1][2] |
| Chloroform | Soluble | [1][2] |
| Dichloromethane | Soluble | [1][2] |
| Acetone | Soluble | [4] |
| Benzene | Soluble | [4] |
Troubleshooting Workflow for Solubility Issues
Caption: Workflow for addressing solubility challenges.
Issue 2: Low Reactivity in Amide Coupling Reactions
The steric bulk of the adamantyl group can hinder the approach of nucleophiles to the carbonyl carbon, and the carboxylic acid itself requires activation to react efficiently with amines.[5]
Question: I am getting a low yield for my amide coupling reaction with this compound. How can I improve it?
Answer:
Directly reacting a carboxylic acid with an amine is generally inefficient. The carboxylic acid needs to be activated first. Here are several strategies to improve your amide coupling yield:
-
Activation of the Carboxylic Acid:
-
Acyl Chloride Formation: Convert the carboxylic acid to the more reactive 1-adamantanecarbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be reacted with the amine.[6][7]
-
Mixed Anhydride Method: A common and effective method involves forming a mixed anhydride in situ. This can be achieved by reacting this compound with ethyl chloroformate in the presence of a base like triethylamine (TEA).[3][5]
-
Peptide Coupling Reagents: Utilize standard peptide coupling reagents. Carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used to form a highly reactive O-acylisourea intermediate that readily reacts with amines.[7][8] Additives such as HOBt (Hydroxybenzotriazole) can be included to minimize side reactions and racemization.[8] Phosphonium (e.g., BOP, PyBOP) or aminium/uronium (e.g., HATU, HBTU) reagents are also very effective.[8]
-
-
Reaction Conditions:
-
Base: Ensure an appropriate base (e.g., triethylamine, DIEA) is used to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.[3][7]
-
Temperature: Some activation steps are performed at low temperatures (e.g., -10°C to 0°C) to control reactivity and minimize side products.[3] The subsequent reaction with the amine can then be allowed to warm to room temperature.
-
General Amide Coupling Troubleshooting
Caption: Troubleshooting low yields in amide coupling.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the functionalization of this compound?
A1: The primary challenges stem from the molecule's unique structure:
-
Low Reactivity: The bulky adamantyl cage can sterically hinder reactions at the carboxylic acid group. Furthermore, the calculated HOMO-LUMO gap suggests high kinetic stability and thus lower intrinsic reactivity.[5]
-
Poor Solubility: The molecule is highly nonpolar and crystalline, leading to poor solubility in water and some organic solvents.[1][2]
-
Difficulty in C-H Functionalization: While direct C-H functionalization of the adamantane cage is possible, achieving selectivity between the non-equivalent secondary (CH₂) and tertiary (CH) positions can be difficult.[9] The presence of the electron-withdrawing carboxylic acid group can also destabilize cationic intermediates that are often involved in such reactions.[10]
Q2: Can I perform esterification on this compound? What are the potential issues?
A2: Yes, esterification is a common functionalization. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions (e.g., sulfuric acid).[1] The main challenges are:
-
Equilibrium: Fischer esterification is a reversible reaction. To drive the reaction towards the ester product, it is necessary to either use a large excess of the alcohol or remove the water that is formed during the reaction.[11]
-
Steric Hindrance: As with other reactions, the bulky adamantane group can slow down the rate of esterification, potentially requiring longer reaction times or harsher conditions compared to less hindered carboxylic acids.
Q3: Is decarboxylation a common side reaction?
A3: Decarboxylation of a simple alkyl carboxylic acid like this compound is generally not a facile process and requires harsh conditions. However, decarboxylation can be a significant pathway in certain reactions, especially under oxidative or radical conditions.[9] For example, subjecting this compound to light-driven arylation conditions with TCB resulted mostly in decarboxylation followed by arylation of the adamantane core.[9] Decarboxylative halogenation is also a known transformation for this molecule.[12]
Q4: How can I functionalize the adamantane cage itself, rather than the carboxylic acid group?
A4: Functionalizing the C-H bonds of the adamantane cage is an active area of research. Some established methods include:
-
Oxidation: Using strong oxidizing agents like a mixture of concentrated sulfuric and nitric acid can introduce a hydroxyl group, for example, to produce 3-hydroxy-1-adamantanecarboxylic acid.[5]
-
Palladium-Catalyzed C-H Arylation: Using a directing group, such as an 8-aminoquinoline amide derived from the carboxylic acid, can direct a palladium catalyst to selectively functionalize a C-H bond.[5]
-
Reaction with Azoles: In a surprising C-H functionalization, this compound can react directly with azoles to yield bifunctional adamantane derivatives.[10] This reaction proceeds despite the destabilizing effect of the carboxyl group on the presumed adamantyl cation intermediate.[10]
Experimental Protocols
Protocol 1: Synthesis of 1-Adamantanecarboxamide via Mixed Anhydride Method
This protocol is adapted from a procedure reported by Glenmark Pharmaceuticals S.A. and is a reliable method for converting this compound to its primary amide.[3]
Materials:
-
This compound
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl chloroformate
-
Ammonium hydroxide solution (e.g., 30% NH₄OH)
-
Cold water
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (e.g., 5.0 g, 27.74 mmol) and triethylamine (1.2 equivalents, 3.61 g, 33.27 mmol) in anhydrous THF (80 ml) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the stirred solution to -10 °C using an appropriate cooling bath (e.g., ice-salt).
-
Slowly add ethyl chloroformate (1.3 equivalents, 3.65 g, 36.06 mmol) to the cooled solution. A white precipitate of triethylammonium chloride should form.
-
Stir the mixture at -10 °C for 30 minutes to ensure the complete formation of the mixed anhydride.
-
Add aqueous ammonium hydroxide (e.g., 30% solution, 20 ml) to the reaction mixture.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for an additional 30 minutes.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
A solid precipitate (the product, 1-adamantanecarboxamide) will form. Filter the solid using a Büchner funnel.
-
Wash the collected solid with cold water to remove any remaining salts.
-
Dry the product under vacuum to obtain 1-adamantanecarboxamide as a white solid. (Expected yield: ~97%).[3]
Reaction Workflow: Amide Synthesis
References
- 1. This compound | 828-51-3 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 828-51-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. This compound | High-Purity Reagent [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. hepatochem.com [hepatochem.com]
- 9. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of 1-Adamantanecarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 1-Adamantanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most prevalent impurities often depend on the synthetic route. When using the Koch-Haaf reaction with adamantane, t-butyl alcohol, and formic acid, common impurities include trimethylacetic acid (pivalic acid) and other aliphatic carboxylic acids (e.g., C9 and C13 acids) derived from the t-butyl alcohol.[1][2] Another potential byproduct, particularly if reaction conditions are not carefully controlled, is 1,3-adamantanedicarboxylic acid.[3]
Q2: My final product has a low melting point. What is the likely cause?
A2: A low or broad melting point is a primary indicator of impurities. The presence of residual solvents or the aforementioned byproducts (trimethylacetic acid, other aliphatic acids) will depress the melting point. Pure this compound typically melts in the range of 175-176.5°C.[2][4]
Q3: How can I remove acidic impurities like trimethylacetic acid?
A3: A highly effective method is the selective precipitation of the ammonium salt of this compound.[1][2] By treating the crude product mixture in a solvent like carbon tetrachloride with concentrated ammonium hydroxide, the ammonium salt of this compound precipitates, while the ammonium salts of more soluble impurities like trimethylacetic acid remain in solution.[1][2]
Q4: What is the most effective method for achieving high purity (>99%)?
A4: For achieving very high purity, several methods can be employed, often in combination.
-
Recrystallization: A standard method is recrystallization from a methanol/water mixture.[1][2]
-
Esterification-Hydrolysis: An alternative route involves converting the crude acid to its methyl ester, which is then purified by distillation. Subsequent hydrolysis of the pure ester yields highly pure this compound.[1][2] This method has a reported overall recovery of 90%.[1]
-
Sublimation: Sublimation is also a recognized method for obtaining highly pure this compound, with purities exceeding 99.5% (as determined by GC) being achievable.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Crude Product | - Incomplete reaction. - Suboptimal reaction temperature. - Low concentration of sulfuric acid.[2] - Impure starting materials (e.g., technical grade hexane containing methylcyclopentane).[2] | - Ensure the reaction is stirred for the recommended duration. - Maintain the reaction temperature within the specified range (e.g., 17-25°C for the Koch-Haaf reaction).[2] - Use sulfuric acid with a concentration of 95-98%.[2] - Use pure solvents and reagents. |
| Product is an oil or fails to crystallize | - High concentration of impurities. - Presence of residual solvent. | - Proceed with the ammonium salt precipitation method to remove soluble acid impurities. - Ensure the product is thoroughly dried under vacuum to remove any remaining solvent. |
| Final product purity is low after recrystallization | - Inefficient removal of byproducts. - Incorrect solvent ratio for recrystallization. | - First, perform the ammonium salt purification step to remove the bulk of aliphatic acid impurities.[1][2] - For recrystallization, carefully adjust the methanol to water ratio to ensure proper crystallization of the desired product while keeping impurities in the mother liquor. - For very high purity requirements, consider the esterification-distillation-hydrolysis route or sublimation.[1][2][5] |
| Presence of 1,3-Adamantanedicarboxylic acid | - Overly harsh reaction conditions (e.g., higher temperatures, stronger acidic medium) leading to dicarboxylation. | - Strictly control the reaction temperature and the concentration of reagents. - Purification can be challenging due to similar properties. Fractional crystallization or chromatographic methods may be necessary. |
Comparison of Purification Methods
| Method | Principle | Target Impurities | Purity Achieved | Yield/Recovery |
| Ammonium Salt Precipitation | Differential solubility of ammonium salts. | Trimethylacetic acid, C9/C13 acids.[1][2] | Good for initial cleanup. | Not specified, but a crucial step for subsequent high-purity methods. |
| Recrystallization (Methanol/Water) | Differential solubility of the acid at different temperatures. | Removes a broad range of impurities. | Good to high. Melting point of 175–176.5°C reported after this step.[2] | 56-61% overall yield from adamantane.[2] |
| Esterification-Distillation-Hydrolysis | Conversion to a volatile ester, purification by distillation, and conversion back to the acid. | Non-volatile impurities, isomers with different boiling points. | High. | 90% overall recovery from the crude acid.[1][2] |
| Sublimation | Purification based on the phase transition from solid to gas. | Non-volatile impurities. | Very high (>99.5% by GC).[5] | Dependent on apparatus and conditions. |
Experimental Protocols
Protocol 1: Purification via Ammonium Salt Precipitation and Recrystallization
This protocol is adapted from the procedure described in Organic Syntheses.[2]
-
Dissolution: Dissolve the crude this compound (approx. 12-13 g) in 100 ml of carbon tetrachloride.
-
Ammonium Salt Formation: Transfer the solution to a separatory funnel and shake vigorously with 110 ml of 15N ammonium hydroxide. The crystalline ammonium 1-adamantanecarboxylate will precipitate.
-
Isolation of Ammonium Salt: Collect the precipitated salt on a Büchner funnel with a coarse fritted disk.
-
Washing: Wash the collected salt with 20 ml of cold acetone to remove residual soluble impurities.
-
Acidification: Suspend the washed salt in 250 ml of water and make the suspension strongly acidic by adding 25 ml of 12N hydrochloric acid.
-
Extraction: Extract the liberated this compound with 100 ml of chloroform.
-
Drying and Evaporation: Dry the chloroform layer over anhydrous sodium sulfate and evaporate the solvent on a steam bath. The residue is the partially purified acid.
-
Recrystallization: Dissolve the residue in 30 ml of methanol. Add approximately 10 ml of water until turbidity persists. Heat the mixture until a clear solution is formed, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Final Product: Collect the pure crystals by filtration, wash with a small amount of cold methanol/water, and dry under vacuum. This should yield 10–11 g of pure acid with a melting point of 175–176.5°C.[2]
Protocol 2: Purification via Esterification, Distillation, and Hydrolysis
This is an alternative high-purity protocol also described in Organic Syntheses.[1][2]
-
Esterification: In a round-bottom flask, reflux the crude acid with three times its weight of methanol and a catalytic amount of 98% sulfuric acid (e.g., 2 ml) for 2 hours.
-
Work-up: Pour the reaction mixture into 10 volumes of water and extract with the minimum amount of chloroform required for a clean separation of layers.
-
Washing and Drying: Wash the chloroform solution with water and then dry it over anhydrous calcium chloride.
-
Distillation: Distill the chloroform solution using a Claisen flask. Collect the methyl 1-adamantanecarboxylate fraction at 77–79°C (1 mm Hg). The ester should solidify on cooling (m.p. 38–39°C).
-
Hydrolysis: Hydrolyze the purified ester with the calculated amount of 1N potassium hydroxide solution by refluxing until the solution is homogeneous.
-
Acidification and Isolation: After cooling, acidify the solution with hydrochloric acid to precipitate the pure this compound. Collect the solid by filtration, wash with water, and dry. This method yields a product with a melting point of 175–176.5°C and an overall recovery of 90%.[1][2]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
Technical Support Center: Carboxylation of Adamantane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of adamantane carboxylation.
Troubleshooting Guides
Issue 1: Low Yield of 1-Adamantanecarboxylic Acid
Symptoms: The isolated yield of the desired this compound is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction progress over a longer period to ensure it has gone to completion.[1] - Optimize Temperature: Gradually increase the reaction temperature, carefully monitoring for product formation and any signs of decomposition.[1] |
| Suboptimal Reagent Concentration | - Verify Stoichiometry: Ensure the correct molar ratios of adamantane, carboxylic acid source (e.g., formic acid), and catalyst are used.[1] - Purity of Reagents: Use high-purity, anhydrous reagents and solvents to avoid interference from impurities.[1] |
| Catalyst Inactivity | - Ensure Inert Atmosphere: If the catalyst is sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] - Slow Addition: In some cases, the slow addition of a reagent or catalyst can help maintain its activity throughout the reaction.[1] |
| Workup and Purification Losses | - Minimize Transfers: Reduce the number of transfers between glassware to minimize physical loss of the product.[1] - pH Adjustment: During aqueous workup, ensure the pH is appropriately adjusted to prevent the product from partitioning into the wrong layer.[1] - Chromatography Optimization: Carefully select the solvent system for column chromatography to achieve good separation and recovery.[1] |
Issue 2: Formation of Significant Byproducts
Symptoms: Analysis of the crude reaction mixture (e.g., by GC-MS or NMR) shows the presence of significant amounts of unintended products.
Common Byproducts and Mitigation Strategies:
| Byproduct | Formation Mechanism | Mitigation Strategy |
| 1,3-Adamantanedicarboxylic Acid | Further carboxylation of the mono-carboxylated product.[2][3] | - Use a controlled stoichiometry of the carboxylating agent. - Optimize reaction time to favor mono-carboxylation. |
| Adamantanone | Oxidation of adamantane, particularly with strong acids like concentrated sulfuric acid.[4] | - Use less harsh acidic conditions if possible. - Control the reaction temperature to minimize oxidation. |
| Rearrangement Products (e.g., Homoadamantane derivatives) | Skeletal rearrangements of the adamantane cage under strongly acidic conditions.[5] | - Employ milder reaction conditions. - Consider alternative carboxylation methods that do not use strong superacids. |
| Colored Impurities | Deep destruction and decomposition of the adamantane framework under harsh reaction conditions.[2] | - Use sulfuric acid with a concentration of 93-96% to minimize the formation of dark-colored by-products.[2] - Maintain strict temperature control. |
| Pivalic Acid (from t-butanol) | Carboxylation of t-butyl alcohol, often used to generate the t-butyl cation in some Koch-Haaf variations.[2] | - Use an alternative carbocation source or a different carboxylation method. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the carboxylation of adamantane?
A1: The most prominent method is the Koch-Haaf reaction, which utilizes a strong acid (typically sulfuric acid) to generate the 1-adamantyl cation from adamantane or its derivatives (like 1-bromoadamantane or 1-adamantanol), followed by reaction with a carbon monoxide source such as formic acid.[2][3][4] Other methods include radical-based functionalization reactions.[6]
Q2: Why is regioselectivity an issue in some adamantane carboxylation reactions?
A2: While the tertiary (bridgehead) C-H bonds of adamantane are generally more reactive towards carbocation formation, some radical-based methods can exhibit lower regioselectivity, leading to a mixture of products carboxylated at both the tertiary (1-position) and secondary (2-position) carbons.[6] For instance, a metal-free oxidative carbonylation has been reported to give a 2:1 ratio of tertiary to secondary carboxylation.[6]
Q3: Can I carboxylate adamantane at the secondary (2-position)?
A3: Direct carboxylation at the 2-position is less common due to the higher stability of the tertiary carbocation. However, multi-step synthetic routes starting from 2-adamantanone can be employed to produce 2-adamantanecarboxylic acid.[7]
Q4: What is the role of solvents like carbon tetrachloride in the Koch-Haaf reaction?
A4: In some protocols, chlorinated hydrocarbons like carbon tetrachloride are used as organic solvents because adamantane has very low solubility in sulfuric acid alone.[2][8] These solvents help to create a more homogeneous reaction mixture.
Q5: Are there any safety concerns I should be aware of during adamantane carboxylation?
A5: Yes. The use of concentrated sulfuric acid and formic acid requires extreme caution. These are highly corrosive, and the reaction can be exothermic.[3] Reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The addition of reagents should be controlled, and cooling baths may be necessary to manage the reaction temperature.[8]
Experimental Protocols
Protocol 1: Koch-Haaf Carboxylation of Adamantane
This protocol is adapted from a literature procedure for the synthesis of this compound.[8]
Materials:
-
Adamantane
-
96% Sulfuric acid
-
Carbon tetrachloride
-
98-100% Formic acid
-
t-Butyl alcohol
-
Crushed ice
-
15N Ammonium hydroxide
-
Chloroform
-
Anhydrous sodium sulfate
-
12N Hydrochloric acid
-
Methanol
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, charge 470 g of 96% sulfuric acid, 100 ml of carbon tetrachloride, and 13.6 g (0.100 mole) of adamantane.
-
Cool the stirred mixture to 17–19°C in an ice bath.
-
Add 1 ml of 98% formic acid.
-
Prepare a solution of 29.6 g (0.40 mole) of t-butyl alcohol in 55 g (1.2 moles) of 98–100% formic acid. Add this solution dropwise to the reaction mixture over 1–2 hours, maintaining the temperature at 17–25°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Pour the reaction mixture onto 700 g of crushed ice.
-
Separate the layers and extract the upper aqueous layer with three 100-ml portions of carbon tetrachloride.
-
Combine the carbon tetrachloride layers and wash with 110 ml of 15N ammonium hydroxide.
-
Collect the crystalline ammonium 1-adamantanecarboxylate by filtration.
-
Wash the salt with 20 ml of cold acetone and suspend it in 250 ml of water.
-
Acidify the suspension with 25 ml of 12N hydrochloric acid and extract with 100 ml of chloroform.
-
Dry the chloroform layer over anhydrous sodium sulfate and evaporate to dryness.
-
The crude this compound can be recrystallized from a mixture of methanol and water.
Yield Data:
| Product | Crude Yield | Melting Point (crude) |
| This compound | 12–13 g (67–72%) | 173–174°C |
Visualizations
Reaction Pathway: Carboxylation of Adamantane and Side Reactions
Caption: Main reaction pathway and potential side reactions in adamantane carboxylation.
Troubleshooting Workflow: Low Product Yield
Caption: A logical workflow for troubleshooting low yields in adamantane carboxylation.
References
- 1. benchchem.com [benchchem.com]
- 2. RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google Patents [patents.google.com]
- 3. This compound | High-Purity Reagent [benchchem.com]
- 4. Adamantane - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of the Synthesis of 2-Adamantanecarboxylic Acid | Sciact - CRIS-system of Boreskov Institute of Catalysis - publications, employee [sciact.catalysis.ru]
- 8. Organic Syntheses Procedure [orgsyn.org]
troubleshooting common issues in 1-Adamantanecarboxylic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving 1-Adamantanecarboxylic acid. It is intended for researchers, scientists, and drug development professionals.
Section 1: Solubility Issues
Q1: My this compound is not dissolving. What should I do?
A1: this compound is a white crystalline solid with limited solubility in water but better solubility in many organic solvents.[1][2] If you are experiencing solubility issues, consider the following:
-
Solvent Selection: Ensure you are using an appropriate solvent. Chlorinated solvents and alcohols are generally good choices.[3][4] Refer to the table below for solubility in common organic solvents.
-
Heating: Gently warming the mixture can help increase the rate of dissolution.
-
Sonication: Using an ultrasonic bath can aid in dissolving the solid material.
-
Purity: Impurities can sometimes affect solubility. Consider purifying your starting material if you suspect it is not clean. A common purification method involves recrystallization from a methanol/water mixture.[5]
Data Presentation: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Insoluble | [3][6] |
| Methanol | Soluble | [4] |
| Ethanol | Soluble | [4] |
| Chloroform | Soluble | [4] |
| Dichloromethane | Soluble | [4] |
| Acetone | Soluble | |
| Benzene | Soluble |
Section 2: Esterification Reactions
Q2: I am getting a low yield in my Fischer esterification of this compound. How can I improve it?
A2: Fischer esterification is an equilibrium-driven reaction.[7][8] Low yields are often due to the equilibrium not favoring the product side. Here are several strategies to improve your yield:
-
Use an Excess of Alcohol: Employing a large excess of the alcohol reactant can shift the equilibrium towards the ester product.[7] Using the alcohol as the solvent is a common and effective approach.
-
Water Removal: The water produced during the reaction can hydrolyze the ester back to the carboxylic acid. Removing water as it forms is crucial. This can be achieved by:
-
Using a Dean-Stark apparatus.[7]
-
Adding a dehydrating agent like molecular sieves.
-
-
Catalyst Choice: A strong acid catalyst is necessary. Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used.[8][9]
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient amount of time to reach equilibrium. Refluxing for several hours is typical.[1]
Mandatory Visualization: Troubleshooting Low Esterification Yield
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN102249900A - Method for separation and purification of 2-adamantanecarboxylic acid and this compound - Google Patents [patents.google.com]
- 4. 828-51-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | 828-51-3 [chemicalbook.com]
- 6. This compound | 828-51-3 [amp.chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. This compound | High-Purity Reagent [benchchem.com]
Technical Support Center: Purification of 1-Adamantanecarboxylic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-adamantanecarboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective purification techniques for this compound and its derivatives are recrystallization, acid-base extraction, column chromatography, and sublimation.[1][2][3][4][5] The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.
Q2: My crude this compound has a low melting point. What are the likely impurities?
A2: A low or broad melting point for this compound (literature melting point: 172-174 °C) suggests the presence of impurities.[2][6] Common impurities originating from the Koch-Haaf synthesis include trimethylacetic acid and other C9 and C13 acids derived from the t-butyl alcohol used in the reaction.[1] Unreacted starting materials like adamantane or 1-bromoadamantane can also be present.
Q3: I'm having trouble dissolving my this compound derivative for purification. What solvents are recommended?
A3: this compound and its derivatives are generally nonpolar and hydrophobic. They exhibit good solubility in solvents like chloroform, dichloromethane, ethanol, methanol, acetone, and benzene.[2][6][7] They are typically insoluble in water.[2][6] For recrystallization, a mixture of solvents, such as methanol and water, is often effective.[1][2]
Q4: How can I remove acidic impurities from my this compound sample?
A4: An acid-base extraction is a highly effective method for removing other acidic impurities. By dissolving the crude product in an organic solvent and treating it with a basic aqueous solution like ammonium hydroxide, this compound can be converted to its ammonium salt, which is less soluble than the ammonium salts of many common acidic byproducts.[1][2] The ammonium salt of this compound can then be isolated and re-acidified to yield the purified product.[1][2]
Q5: Is column chromatography suitable for purifying adamantane derivatives?
A5: Yes, column chromatography is a viable purification method, particularly for separating adamantane derivatives from non-polar impurities or other derivatives with different polarities.[3][8] Silica gel is a common stationary phase, and eluent systems often consist of mixtures of hexane and a more polar solvent like dichloromethane or ethyl acetate.[3] Reversed-phase HPLC on C18-modified columns has also been shown to be highly selective for adamantane derivatives.[9]
Q6: When is sublimation a good choice for purification?
A6: Sublimation is an excellent purification technique for adamantane derivatives that are thermally stable and have a sufficiently high vapor pressure.[4][5][10][11] It is particularly advantageous for achieving very high purity (>99.9%) and for removing non-volatile impurities.[11] This method avoids the use of solvents, which can introduce additional impurities.[11]
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Suggested Solution(s) |
| Product does not crystallize upon cooling. | - The solution is not saturated (too much solvent).- The cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Oily precipitate forms instead of crystals. | - The solvent system is not optimal.- The presence of significant impurities. | - Try a different solvent or a mixture of solvents. For this compound, a methanol/water mixture is often successful.[1][2]- Perform a preliminary purification step like an acid-base wash to remove major impurities. |
| Low recovery of purified product. | - The product has some solubility in the cold solvent.- Incomplete precipitation. | - Ensure the solution is thoroughly cooled in an ice bath before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Challenges
| Problem | Potential Cause | Suggested Solution(s) |
| Poor separation of compounds (overlapping spots on TLC). | - The eluent system is not providing adequate resolution. | - Adjust the polarity of the eluent. For silica gel, decrease the polarity for better separation of non-polar compounds and increase it for more polar compounds. |
| Compound is stuck on the column. | - The eluent is not polar enough to move the compound. | - Gradually increase the polarity of the eluent system. |
| Streaking of spots on TLC. | - The sample is overloaded on the TLC plate or column.- The compound is acidic and interacting strongly with the silica gel. | - Use a more dilute sample for TLC analysis and load less material onto the column.- Add a small amount of acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acid. |
Quantitative Data Summary
| Compound | Melting Point (°C) | Recrystallization Solvents | Notes |
| This compound | 172-174[2][6] | Methanol/Water[1][2], Ethanol[2] | The crude product often melts at a lower temperature (e.g., 173-174 °C).[1] |
| Methyl 1-adamantanecarboxylate | 38-39 | Not specified | Can be distilled at 77-79 °C (1 mm Hg).[1] |
Experimental Protocols
Detailed Protocol for Recrystallization of this compound
This protocol is adapted from established organic synthesis procedures.[1][2]
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Methanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot methanol to dissolve the solid completely. For example, for 12-13 g of crude acid, start with approximately 30 ml of methanol.[1]
-
Heat the solution gently on a hot plate to ensure all the solid is dissolved.
-
Slowly add hot deionized water to the hot methanol solution until a slight turbidity (cloudiness) persists. For the amount mentioned above, this will be around 10 ml of water.[1]
-
If too much water is added and the solution becomes very cloudy, add a small amount of hot methanol until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals should start to form.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol/water mixture.
-
Dry the purified crystals in a vacuum oven.
Visualizations
Caption: General purification workflow for this compound derivatives.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | 828-51-3 [chemicalbook.com]
- 3. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 6. chembk.com [chembk.com]
- 7. This compound | 828-51-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 8. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sublimation thermodynamics aspects of adamantane and memantine derivatives of sulfonamide molecular crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. [adesisinc.com]
how to increase the solubility of 1-Adamantanecarboxylic acid for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using 1-Adamantanecarboxylic acid in their experiments, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a hydrophobic molecule characterized by its rigid cage-like structure.[1] This results in poor solubility in aqueous solutions. It is generally described as insoluble in water but soluble in various organic solvents.[2][3][4]
Q2: What is the predicted pKa of this compound?
A2: The predicted pKa of this compound is approximately 4.86 ± 0.20 .[3] This value is crucial for developing solubility strategies based on pH adjustment, as the carboxylic acid group will be predominantly in its more soluble, deprotonated (carboxylate) form at a pH above this value.
Troubleshooting Guide: Poor Solubility in a Reaction Mixture
If you are encountering issues with the solubility of this compound during your reaction setup, consult the following guide.
Problem: this compound is not dissolving sufficiently in the chosen reaction solvent.
Below is a troubleshooting workflow to guide you through resolving this issue.
Caption: Troubleshooting workflow for solubility issues.
Data Presentation: Solubility of this compound
| Solvent/System | Solubility | Temperature (°C) | Notes |
| Water | Insoluble | Ambient | [2][3][4][5] |
| pH 7.5 Buffer | ~0.75 g/L | 25 | [6] |
| Ethanol | Soluble | Ambient | [2][3] |
| Chloroform | Soluble | Ambient | [2][3] |
| Dichloromethane | Soluble | Ambient | [2][3] |
| Methanol | Slightly Soluble | Ambient | Gives a faint turbidity.[2][3] |
| Acetone | Soluble | Ambient | [2] |
| Benzene | Soluble | Ambient | [2] |
| Tetrahydrofuran (THF) | Soluble | Ambient | Often used in reactions like amidation.[5] |
Experimental Protocols
Here are detailed protocols for common methods to increase the solubility of this compound.
Protocol 1: Increasing Solubility via pH Adjustment (Salt Formation)
This method is ideal for reactions in aqueous or protic media where the deprotonated carboxylate form is desired and compatible with the reaction conditions.
Principle: By adding a base to the solution, the carboxylic acid (R-COOH) is converted to its conjugate base, a carboxylate salt (R-COO⁻ M⁺), which is significantly more water-soluble.
Methodology:
-
Solvent Selection: Suspend the this compound in the desired aqueous or alcohol-based solvent.
-
Base Selection: Choose a suitable base.
-
For aqueous solutions: 1M Sodium Hydroxide (NaOH) or 1M Potassium Hydroxide (KOH) are common.
-
For organic solutions: A tertiary amine like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is often used.
-
-
Titration: While stirring the suspension, add the selected base dropwise.
-
Monitoring: Monitor the pH of the solution using a pH meter or pH paper. Observe the physical dissolution of the solid.
-
Endpoint: Continue adding the base until all the this compound has dissolved. For complete conversion to the salt form, adjust the pH to be at least 1.5-2 units above the pKa (~4.86), aiming for a pH of 6.5 - 7.0 or higher, depending on reaction compatibility.
-
Buffering (Optional but Recommended): If maintaining a specific pH is critical for the reaction's stability and to prevent precipitation, incorporate a suitable buffer system.
Troubleshooting:
-
Precipitation upon standing: The solution may be supersaturated or the buffer capacity is insufficient. Try using a higher concentration buffer or adjusting the pH slightly higher.
-
Compound Instability: Very high pH values can lead to degradation of other functional groups. Assess the stability of all reactants at the chosen pH.
Protocol 2: Increasing Solubility Using a Co-solvent System
This method is suitable for reactions where the addition of a water-miscible organic solvent is tolerated.
Principle: The solubility of a hydrophobic compound can be increased by using a mixture of solvents (a co-solvent system). The organic co-solvent reduces the overall polarity of the aqueous medium, which diminishes the tendency of water to exclude the non-polar solute.
Methodology:
-
Initial Dissolution: Dissolve the this compound in a minimal amount of a "good" water-miscible organic solvent in which it is highly soluble (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), or ethanol).
-
Titration with Aqueous/Poor Solvent: To the resulting solution, slowly add the aqueous or "poor" solvent dropwise while stirring vigorously.
-
Observation: Monitor for any signs of precipitation (cloudiness). If precipitation occurs, you may need to add more of the initial "good" solvent until the solution becomes clear again.
-
Optimization: The goal is to find the highest proportion of the "poor" solvent that maintains the desired concentration of this compound in solution. This often requires empirical testing of different solvent ratios.
Troubleshooting:
-
Precipitation upon dilution: This is a common issue. The rate of addition of the "poor" solvent can be critical. A slower addition rate with vigorous stirring may help. It may also indicate that the chosen co-solvent system is not suitable for the desired final concentration.
Protocol 3: Increasing Solubility via Derivatization (Amidation Example)
If the carboxylic acid moiety is intended for subsequent reaction (e.g., amide bond formation), the solubility issue can sometimes be resolved during the activation step.
Principle: Convert the carboxylic acid into a more reactive and potentially more soluble intermediate, such as a mixed anhydride, which then reacts with a nucleophile.
Methodology (Amide formation with aqueous ammonia):
-
Initial Dissolution: Dissolve the this compound in an aprotic organic solvent like Tetrahydrofuran (THF).
-
Add Base: Add a stoichiometric equivalent of a tertiary amine base, such as Triethylamine (TEA).
-
Cooling: Cool the mixture in an ice bath (to approximately 0°C).
-
Activation: Slowly add an activating agent, such as ethyl chloroformate, to the cooled solution. This will form a mixed anhydride intermediate. A precipitate of triethylammonium chloride may form.
-
Nucleophilic Addition: While still cool, add the nucleophile (in this case, aqueous ammonia).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete. The formation of the amide product, which may have different solubility properties, occurs in this step.
Note: This protocol modifies the original molecule. It is only suitable if the desired outcome is a derivative of this compound.
Visualization of Method Selection
The following diagram illustrates the decision-making process for choosing a solubility enhancement method.
Caption: Decision tree for selecting a solubility strategy.
References
- 1. RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google Patents [patents.google.com]
- 2. 828-51-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | 828-51-3 [amp.chemicalbook.com]
- 4. This compound | 828-51-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. This compound | High-Purity Reagent [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
reaction condition optimization for 1-Adamantanecarboxylic acid esterification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the reaction condition optimization of 1-adamantanecarboxylic acid esterification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the esterification of this compound.
Question: Why is my esterification reaction showing low or no yield?
Answer:
Low yields in the esterification of this compound, a sterically hindered carboxylic acid, can stem from several factors. Here are the primary causes and their solutions:
-
Incomplete Reaction/Equilibrium Issues: The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, thus lowering the yield of the ester.[1][2][3]
-
Steric Hindrance: The bulky adamantyl group slows down the rate of esterification compared to less hindered acids.[4][5]
-
Solution: Increase the reaction time and ensure the temperature is optimal for the specific alcohol and catalyst being used. For highly hindered substrates, consider alternative esterification methods (see FAQ on alternative methods).
-
-
Insufficient Catalyst Activity: The acid catalyst may be old, hydrated, or used in an insufficient amount.
-
Solution: Use a fresh, anhydrous strong acid catalyst such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). Ensure an adequate catalytic amount is used.
-
-
Impure Starting Material: The this compound may contain impurities that interfere with the reaction.
-
Solution: Purify the starting material before the reaction. A common method involves dissolving the acid in a solvent like carbon tetrachloride, treating it with aqueous ammonia to precipitate the ammonium salt, and then re-acidifying to obtain the pure acid.
-
Question: I'm having difficulty separating my ester product from the reaction mixture. What could be the problem?
Answer:
Separation can be challenging due to the physical properties of the ester and the reaction components.
-
Product Solubility: The newly formed ester may be soluble in the excess alcohol used in the reaction, making extraction difficult.[6]
-
Solution: After the reaction, pour the mixture into a large volume of ice water. This will cause the less polar ester to precipitate or form a separate layer, which can then be extracted with an organic solvent like diethyl ether or ethyl acetate.
-
-
Incomplete Neutralization: Residual acid catalyst can complicate the workup.
-
Solution: During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. This will also remove any unreacted this compound by converting it into its water-soluble salt.[2]
-
Question: My reaction mixture has turned dark brown or black. What does this indicate?
Answer:
A dark coloration often suggests decomposition or side reactions, which can be caused by overly harsh reaction conditions.[2]
-
Cause: High temperatures and a high concentration of strong acid can lead to the degradation of the reactants or products.
-
Solution:
-
Reduce the reaction temperature to a gentle reflux.
-
Consider using a milder acid catalyst or a smaller catalytic amount.
-
If charring persists, explore non-acidic esterification methods.
-
Frequently Asked Questions (FAQs)
1. What are the typical starting conditions for a Fischer esterification of this compound?
A common starting point is to reflux a solution of this compound in a large excess of the desired alcohol (e.g., methanol or ethanol) with a catalytic amount of concentrated sulfuric acid (typically 5-10 mol%) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
2. How does the choice of alcohol affect the reaction conditions?
Primary alcohols like methanol and ethanol generally react faster than secondary alcohols due to less steric hindrance. Tertiary alcohols are poor nucleophiles and are prone to elimination under acidic conditions, making them generally unsuitable for Fischer esterification.[7]
3. Are there alternative methods for esterifying this compound, especially for sensitive substrates or hindered alcohols?
Yes, several alternative methods can be more effective, particularly when dealing with the steric hindrance of the adamantyl group:
-
Acid Chloride Formation: Convert this compound to 1-adamantanecarbonyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is much more reactive and will readily form an ester upon reaction with an alcohol, often in the presence of a non-nucleophilic base like pyridine.[8][9]
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) or a similar coupling agent, with a catalytic amount of 4-dimethylaminopyridine (DMAP). This is a very mild and efficient method for esterifying sterically hindered acids.[10]
4. How can I purify the final ester product?
After aqueous workup and removal of the solvent, the crude ester can be purified by:
-
Distillation: For volatile esters, vacuum distillation is often effective. For example, methyl 1-adamantanecarboxylate can be distilled at 77-79°C under 1 mm Hg pressure.[11]
-
Recrystallization: If the ester is a solid at room temperature, it can be purified by recrystallization from an appropriate solvent.
-
Column Chromatography: For non-volatile esters or to remove closely related impurities, silica gel chromatography is a common purification technique.
Data Presentation
The following tables summarize quantitative data for the esterification of this compound under various conditions.
Table 1: Fischer Esterification of this compound with Methanol
| Catalyst (H₂SO₄) | Temperature (°C) | Time (min) | Conversion (%) |
| 0.5:10 (cat:acid) | 55 | 60 | ~85% of acid converted |
| 1:10 (cat:acid) | 65 | 30 | ~86% of acid converted |
| 2:10 (cat:acid) | 65 | 15 | Not specified |
| 3:10 (cat:acid) | 70 | Not specified | Not specified |
Data adapted from a patent describing the separation of 1- and 2-adamantanecarboxylic acid isomers via esterification. The conversion percentages are estimated from the provided product distribution.[12]
Table 2: Comparison of Esterification Methods
| Method | Reagents | Temperature | Typical Yield | Notes |
| Fischer Esterification | Alcohol, H₂SO₄ (cat.) | Reflux | Good to High | Equilibrium reaction; requires excess alcohol or water removal.[1][11] |
| Acid Chloride | SOCl₂, then Alcohol/Pyridine | Room Temp to Reflux | High | Two-step process; generates HCl.[8][9] |
| Steglich Esterification | Alcohol, DCC, DMAP | Room Temperature | High | Mild conditions; suitable for sensitive substrates.[10] |
Experimental Protocols
Protocol 1: Fischer Esterification for Methyl 1-Adamantanecarboxylate [11]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in methanol (used in large excess, e.g., 10-20 eq).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq) to the stirred suspension.
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of water).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until gas evolution ceases.
-
Wash the organic layer with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by vacuum distillation.
-
Protocol 2: Esterification via Acid Chloride
-
Acid Chloride Formation:
-
In a fume hood, add this compound (1.0 eq) to a round-bottom flask.
-
Add thionyl chloride (SOCl₂) (1.2-1.5 eq) and a catalytic amount of dimethylformamide (DMF).
-
Stir the mixture at room temperature or gentle heat (e.g., 50°C) for 1-2 hours until gas evolution (HCl and SO₂) ceases.
-
Remove the excess thionyl chloride by distillation or under high vacuum.
-
-
Ester Formation:
-
Dissolve the crude 1-adamantanecarbonyl chloride in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Slowly add a solution of the desired alcohol (1.0-1.2 eq) and pyridine (1.2 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
-
Workup and Purification:
-
Filter the reaction mixture to remove pyridinium hydrochloride.
-
Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the ester by column chromatography or recrystallization.
-
Visualizations
Caption: Experimental workflow for Fischer esterification.
Caption: Mechanism of acid-catalyzed Fischer esterification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. quora.com [quora.com]
- 6. reddit.com [reddit.com]
- 7. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]
- 8. This compound | High-Purity Reagent [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. CN102249900A - Method for separation and purification of 2-adamantanecarboxylic acid and this compound - Google Patents [patents.google.com]
Technical Support Center: 1-Adamantanecarboxylic Acid Synthesis via Koch-Haaf Reaction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Koch-Haaf reaction to synthesize 1-adamantanecarboxylic acid. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound. By identifying the potential causes and implementing the recommended solutions, you can significantly improve the yield and purity of your product.
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete Reaction: Insufficient reaction time or inadequate mixing. - Suboptimal Sulfuric Acid Concentration: Acid concentration below 95% can lead to a decrease in yield.[1] - Precursor Volatility/Side Reactions: Loss of adamantane or precursor to side reactions. - Poor Work-up Technique: Inefficient extraction or premature precipitation. | - Reaction Time/Mixing: Ensure vigorous stirring and allow the reaction to proceed for the recommended duration (typically 1-2 hours after addition of reagents). - Acid Concentration: Use sulfuric acid with a concentration between 95-98%.[1] - Temperature Control: Maintain the reaction temperature between 15-25°C to minimize side reactions. - Work-up: Ensure the reaction mixture is poured over a sufficient amount of crushed ice to quench the reaction effectively before extraction. |
| Presence of Low Molecular Weight Carboxylic Acids (e.g., Trimethylacetic Acid) | - Use of t-Butyl Alcohol as a Carbocation Source: t-Butyl alcohol is known to undergo carboxylation to form trimethylacetic acid (pivalic acid).[1] | - Purification: Separate this compound from these byproducts by precipitating it as its ammonium salt. The ammonium salts of smaller carboxylic acids are more soluble and will remain in the solution.[1] - Alternative Precursors: Consider using 1-adamantanol or 1-bromoadamantane as the starting material, which do not require the use of t-butyl alcohol.[1] |
| Discolored (Yellow to Brown) Product | - High Sulfuric Acid Concentration: Using oleum or sulfuric acid concentrations above 98% can lead to degradation of the adamantane cage and the formation of colored impurities. - High Reaction Temperature: Exceeding the recommended temperature range can promote side reactions and decomposition. | - Optimize Acid Concentration: Use sulfuric acid in the 95-98% range. - Strict Temperature Control: Maintain the reaction temperature between 15-25°C using an ice bath, especially during the addition of formic acid. |
| Difficult-to-Remove Impurities | - Contaminated Solvents: Using technical grade solvents like n-hexane for extraction can introduce impurities such as methylcyclopentane and isohexane, which can form C7 carboxylic acids that are difficult to separate.[1] | - Use High-Purity Solvents: Employ high-purity solvents (e.g., cyclohexane or carbon tetrachloride) for the extraction process.[1] - Alternative Purification: If impurities persist, consider an alternative purification method involving esterification of the crude acid to methyl 1-adamantanecarboxylate, followed by distillation and subsequent hydrolysis back to the pure acid.[1] |
| Formation of Rearranged Byproducts (e.g., 2-Adamantanecarboxylic Acid) | - Thermodynamic Equilibration: Under strongly acidic conditions, the 1-adamantyl cation can be in equilibrium with the less stable 2-adamantyl cation via intermolecular hydride transfer or ring-opening mechanisms.[2] | - Kinetic Control: Adhere to the recommended reaction time and temperature to favor the kinetically preferred product. Prolonged reaction times may allow for equilibration to the thermodynamic product mixture. - Controlled Reagent Addition: Add reagents dropwise while maintaining a low temperature to control the exothermicity of the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Koch-Haaf reaction for the synthesis of this compound?
A1: The reaction proceeds through the formation of the stable 1-adamantyl cation. This cation is generated from a precursor such as adamantane, 1-adamantanol, or 1-bromoadamantane in the presence of a strong acid like sulfuric acid. The 1-adamantyl cation then reacts with carbon monoxide (generated in situ from formic acid) to form an acylium ion. This acylium ion is subsequently hydrolyzed during the aqueous work-up to yield this compound.
Caption: General mechanism of the Koch-Haaf reaction.
Q2: Which starting material is best to minimize byproducts: adamantane, 1-adamantanol, or 1-bromoadamantane?
A2: Both 1-adamantanol and 1-bromoadamantane can be carboxylated with formic acid and 96% sulfuric acid and are excellent precursors.[1] The synthesis starting from adamantane often employs t-butyl alcohol to facilitate the reaction, which is a known source of trimethylacetic acid byproduct.[1] Therefore, using 1-adamantanol or 1-bromoadamantane can circumvent the formation of this specific impurity. A patented method using 1-nitroxyadamantane in the presence of urea reports very high yields of 90-99%, suggesting minimal byproduct formation.
Q3: How does the concentration of sulfuric acid affect the reaction?
A3: The concentration of sulfuric acid is critical. Concentrations between 95-98% are optimal for good yields.[1] If the concentration drops below 95%, the yield of this compound decreases.[1] Conversely, using fuming sulfuric acid (oleum) or concentrations above 98% can lead to degradation of the adamantane structure, resulting in a discolored product and potentially more byproducts.
Q4: What is the purpose of pouring the reaction mixture over ice?
A4: Pouring the highly acidic reaction mixture over a large amount of crushed ice serves two main purposes. First, it rapidly quenches the reaction by diluting the sulfuric acid and lowering the temperature, which prevents further side reactions and degradation of the product. Second, it facilitates the separation of the organic and aqueous layers during the subsequent extraction.
Q5: Can this reaction be performed at room temperature?
A5: While the reaction is exothermic and typically requires cooling with an ice bath to maintain a temperature of 15-25°C, some variations of the Koch-Haaf reaction can be performed at or near room temperature. However, for the synthesis of this compound, temperature control is crucial to prevent byproduct formation. The use of a microflow reactor is a modern approach to safely conduct the reaction at room temperature by efficiently dissipating the heat generated.
Experimental Protocols
Protocol 1: Synthesis of this compound from Adamantane
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
Adamantane (0.100 mole)
-
96% Sulfuric acid (4.8 moles)
-
Carbon tetrachloride (100 mL)
-
t-Butyl alcohol (0.40 mole)
-
98-100% Formic acid (1.2 moles)
-
Crushed ice (700 g)
-
15N Ammonium hydroxide (110 mL)
-
12N Hydrochloric acid (25 mL)
-
Chloroform (100 mL)
-
Anhydrous sodium sulfate
-
Methanol
-
Water
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, combine adamantane, 96% sulfuric acid, and carbon tetrachloride.
-
Cool the mixture to 17-19°C in an ice bath.
-
Add 1 mL of 98% formic acid.
-
Slowly add a solution of t-butyl alcohol in formic acid over 1-2 hours, maintaining the temperature between 17-25°C.
-
Stir for an additional 30 minutes after the addition is complete.
-
Pour the reaction mixture onto crushed ice.
-
Separate the layers and extract the aqueous layer with carbon tetrachloride.
-
Combine the organic layers and wash with ammonium hydroxide to precipitate the ammonium salt of this compound.
-
Collect the salt by filtration, wash with cold acetone, and then suspend it in water.
-
Acidify the suspension with hydrochloric acid and extract the product with chloroform.
-
Dry the chloroform layer with anhydrous sodium sulfate, and evaporate the solvent.
-
Recrystallize the crude product from a methanol/water mixture to obtain pure this compound.
Protocol 2: Purification via Esterification-Hydrolysis
This alternative purification method can be used to remove persistent impurities.[1]
Materials:
-
Crude this compound
-
Methanol
-
98% Sulfuric acid
-
Chloroform
-
Water
-
Calcium chloride
-
1N Potassium hydroxide
Procedure:
-
Reflux the crude acid with methanol and a catalytic amount of 98% sulfuric acid for 2 hours to form methyl 1-adamantanecarboxylate.
-
Pour the solution into water and extract the ester with chloroform.
-
Wash the chloroform solution with water and dry it over calcium chloride.
-
Distill the methyl 1-adamantanecarboxylate under reduced pressure.
-
Hydrolyze the purified ester using a stoichiometric amount of 1N potassium hydroxide.
-
Acidify the solution to precipitate the pure this compound.
Visualization of Workflows
Troubleshooting Logic
Caption: Troubleshooting workflow for the Koch-Haaf reaction.
Experimental Workflow for High Purity Product
Caption: Workflow for synthesizing high-purity product.
References
Technical Support Center: Scale-Up Synthesis of 1-Adamantanecarboxylic Acid
Welcome to the technical support center for the scale-up synthesis of 1-Adamantanecarboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory and pilot-plant scale production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process visualizations to assist in your research and development endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the scale-up synthesis of this compound, particularly when using the Koch-Haaf reaction or similar carboxylation methods.
Q1: My reaction yield is significantly lower than expected after scaling up. What are the potential causes and how can I improve it?
A1: Low yields upon scale-up are a common issue and can be attributed to several factors:
-
Inadequate Temperature Control: The carboxylation of adamantane precursors is often highly exothermic.[1] Insufficient heat dissipation on a larger scale can lead to localized overheating, promoting the formation of undesired side products. Ensure your reactor is equipped with an efficient cooling system to maintain the optimal reaction temperature.
-
Poor Mixing: As the reaction volume increases, achieving homogeneous mixing of the reactants (adamantane precursor, formic acid, and sulfuric acid) becomes more challenging. Inefficient stirring can result in localized concentration gradients, leading to incomplete reaction and side product formation. Use appropriate agitation speed and impeller design for your reactor size.
-
Moisture Contamination: The presence of water in the reagents, especially the sulfuric acid, can be detrimental. The Koch-Haaf reaction relies on a highly concentrated acidic medium to generate the adamantyl cation.[1] Water can dilute the acid, hindering cation formation and reducing the overall yield. Use anhydrous reagents and ensure your reaction setup is dry. Acid concentrations below 95% have been shown to decrease the yield.[2]
-
Sub-optimal Reagent Stoichiometry: Ensure the molar ratios of your reactants are optimized for the scaled-up process. While lab-scale reactions might be more forgiving, slight deviations in stoichiometry at a larger scale can significantly impact the final yield.
Q2: I am observing a significant amount of byproducts in my crude product. How can I identify and minimize them?
A2: The most common byproducts in the synthesis of this compound are other carboxylic acids derived from rearrangement or fragmentation of the adamantane cage or from the solvent.
-
Common Byproducts: When using t-butyl alcohol as a carbocation promoter, a large amount of trimethylacetic acid (pivalic acid) can be formed.[2][3] Additionally, small quantities of C9 and C13 acids may also be present.[2] If using technical grade hexane as a solvent, impurities like methylcyclopentane can form C7 acids which are difficult to remove.[2]
-
Minimization Strategies:
-
Choice of Solvent: Use a solvent that is inert under the strong acid conditions, such as cyclohexane or carbon tetrachloride, to avoid the formation of solvent-derived acid byproducts.[2]
-
Temperature Control: As mentioned, strict temperature control is crucial to minimize side reactions.
-
Purification: A robust purification strategy is essential. Treatment of the crude product with ammonia can be effective, as the ammonium salts of the smaller acidic byproducts are more soluble in water, allowing for their separation from the less soluble ammonium 1-adamantanecarboxylate.[2]
-
Q3: What is the most effective method for purifying crude this compound on a larger scale?
A3: Several methods can be employed for the purification of this compound at scale. The choice of method depends on the purity requirements and the nature of the impurities.
-
Ammonia Treatment: This is a common and effective first-pass purification step. The crude acid is treated with an ammonia solution to form the ammonium salt. The ammonium salt of this compound is often less soluble than the salts of the common byproducts, allowing for separation by filtration. The purified salt is then re-acidified to regenerate the pure this compound.[2]
-
Recrystallization: Recrystallization from a suitable solvent system, such as methanol and water, can be an effective final purification step to achieve high purity.[2]
-
Esterification-Hydrolysis: For challenging separations, an alternative method involves converting the crude acid mixture to their corresponding methyl esters.[2] The methyl 1-adamantanecarboxylate can then be purified by distillation or chromatography due to its different physical properties compared to the byproduct esters. Subsequent hydrolysis of the purified ester yields high-purity this compound.[2][4]
Q4: What are the key safety considerations when scaling up the synthesis of this compound?
A4: Safety is paramount during any chemical synthesis, especially during scale-up.
-
Use of Strong Acids: The reaction involves large quantities of concentrated sulfuric acid, which is highly corrosive. Ensure appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield, is used. Work in a well-ventilated area, and have appropriate spill kits readily available.
-
Exothermic Reaction: The reaction is exothermic and can lead to a rapid increase in temperature and pressure if not controlled. Use a reactor with a reliable cooling system and a pressure relief valve. Add reagents slowly and monitor the temperature closely.
-
Gas Evolution: The reaction can produce carbon monoxide and other gases.[5] Ensure the reactor is properly vented to a fume hood or a scrubbing system.
-
Hazardous Reagents: If using alternative routes involving reagents like thionyl chloride or bromine, be aware of their specific hazards, such as toxicity and reactivity with water.[6][7] Always consult the Safety Data Sheet (SDS) for all chemicals before use.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and purification of this compound.
Table 1: Typical Reaction Conditions for Koch-Haaf Carboxylation of Adamantane Precursors
| Parameter | Value | Source |
| Precursor | 1-Adamantanol or 1-Bromoadamantane | [1] |
| Carboxylating Agent | Formic Acid | [2] |
| Acid Catalyst | 95-98% Sulfuric Acid | [2] |
| Solvent | Cyclohexane or Carbon Tetrachloride | [2] |
| Temperature | Controlled, often with an ice bath | [1] |
| Yield (Crude) | 67-72% | [2] |
Table 2: Purification via Esterification - Reaction Parameters
| Parameter | Value | Source |
| Esterification Agent | Methanol | [2] |
| Catalyst | 98% Sulfuric Acid | [2][4] |
| Catalyst to Raw Material Ratio | 0.5-3 : 10 | [4] |
| Reaction Temperature | 55-70 °C | [4] |
| Reaction Time | 15-140 minutes | [4] |
| Overall Recovery after Hydrolysis | 90% | [2] |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound via Koch-Haaf Reaction
This protocol is a generalized procedure based on established methods.[2] Researchers should perform a thorough risk assessment and optimize conditions for their specific equipment and scale.
-
Reagents and Equipment:
-
1-Adamantanol
-
98% Sulfuric Acid
-
99% Formic Acid
-
Cyclohexane (anhydrous)
-
Jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel
-
Cooling circulator
-
-
Procedure:
-
Charge the jacketed reactor with 98% sulfuric acid and begin cooling to 0-5 °C with vigorous stirring.
-
In a separate vessel, dissolve 1-adamantanol in cyclohexane.
-
Slowly add the 1-adamantanol solution to the cold sulfuric acid, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, slowly add formic acid via the addition funnel, again ensuring the temperature remains below 10 °C.
-
After the addition of formic acid, allow the reaction mixture to stir at a controlled temperature (e.g., 10-15 °C) for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully quench the reaction by pouring the mixture over a large amount of crushed ice with vigorous stirring.
-
The crude this compound will precipitate. Isolate the solid by filtration and wash thoroughly with cold water until the washings are neutral.
-
Dry the crude product under vacuum.
-
Protocol 2: Purification of Crude this compound
-
Part A: Ammonia Treatment
-
Suspend the crude this compound in water.
-
Slowly add a concentrated ammonia solution with stirring until the pH is basic and the solid dissolves to form the ammonium salt.
-
Cool the solution to 0-5 °C. The ammonium 1-adamantanecarboxylate may precipitate. If so, collect the solid by filtration. If it remains in solution, proceed to the next step, as many impurities will have been separated.
-
Wash the isolated salt with a small amount of cold acetone.[2]
-
Suspend the ammonium salt in water and acidify with hydrochloric acid to a strongly acidic pH.
-
The purified this compound will precipitate. Isolate by filtration, wash with cold water, and dry.
-
-
Part B: Recrystallization
-
Dissolve the acid from Part A in a minimal amount of hot methanol.
-
Slowly add water until the solution becomes cloudy.
-
Reheat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the pure crystals by filtration and dry under vacuum.
-
Visualizations
Diagram 1: General Workflow for Scale-Up Synthesis and Purification
A flowchart of the synthesis and purification process.
Diagram 2: Troubleshooting Logic for Low Yield
A decision tree for troubleshooting low reaction yields.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google Patents [patents.google.com]
- 4. CN102249900A - Method for separation and purification of 2-adamantanecarboxylic acid and this compound - Google Patents [patents.google.com]
- 5. Koch Reaction (Chapter 71) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. carlroth.com [carlroth.com]
- 8. This compound | C11H16O2 | CID 13235 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,3-Adamantanedicarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of 1,3-adamantanedicarboxylic acid synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1,3-adamantanedicarboxylic acid, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 1,3-Adamantanedicarboxylic Acid | Incomplete carboxylation of the adamantane precursor (e.g., 1,3-adamantanediol or 3-hydroxy-1-adamantanecarboxylic acid). | Ensure the use of a sufficient excess of formic acid and concentrated sulfuric acid. Maintain the recommended reaction temperature to promote the Koch-Haaf reaction.[1][2] |
| Side reactions, such as the formation of mono-carboxylated byproducts. | Optimize the reaction conditions, particularly the temperature and the rate of addition of reagents. Lower temperatures can help minimize side reactions. | |
| Loss of product during workup and purification. | Carefully perform extraction and recrystallization steps. Ensure the pH is appropriately adjusted during the separation of the product.[3] | |
| Difficult Purification of the Final Product | Presence of unreacted starting materials or mono-carboxylated intermediates. | Recrystallization from a suitable solvent, such as ethanol or isopropanol, can effectively purify the dicarboxylic acid.[1][3] Washing the crude product with a sodium hydroxide solution can help remove acidic impurities.[4] |
| Contamination with residual solvents or reagents. | Ensure the product is thoroughly dried under vacuum after filtration.[3] | |
| Inconsistent Reaction Outcomes | Variability in the quality of starting materials or reagents. | Use high-purity starting materials and freshly opened or properly stored reagents. The concentration of sulfuric acid and nitric acid is critical.[3] |
| Poor temperature control during the reaction. | Use an ice bath or other cooling system to maintain the specified temperature range, especially during exothermic steps like the addition of acids.[2][3] | |
| Safety Concerns with Bromination Step (in multi-step synthesis from adamantane) | Use of hazardous liquid bromine. | Perform the reaction in a well-ventilated fume hood and use appropriate personal protective equipment. Consider alternative, safer brominating agents if possible, though this may require significant process development. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 1,3-adamantanedicarboxylic acid?
A1: There are several common synthetic routes:
-
Multi-step synthesis from adamantane: This involves the halogenation (e.g., bromination) of adamantane to form 1,3-dibromoadamantane, followed by hydrolysis to 1,3-adamantanediol, and finally carboxylation to the desired product.[1]
-
Two-step synthesis from 1-adamantanecarboxylic acid: This method involves the oxidation of this compound to 3-hydroxy-1-adamantanecarboxylic acid, which is then carboxylated.[2]
-
One-pot synthesis from this compound: This efficient method directly converts this compound to 1,3-adamantanedicarboxylic acid using a mixture of nitric acid, sulfuric acid, and formic acid.[3][5]
Q2: What is the role of each acid in the one-pot synthesis from this compound?
A2: In the one-pot synthesis, sulfuric acid acts as both a solvent and a catalyst, enhancing the oxidizing ability of nitric acid. Nitric acid is the primary oxidizing agent, and formic acid serves as the carboxylating agent in the Koch-Haaf reaction.[3]
Q3: How can I improve the yield and purity of my product?
A3: To improve yield and purity:
-
Optimize reaction conditions: Carefully control the temperature, reaction time, and stoichiometry of reagents as specified in the protocol.
-
Ensure efficient mixing: Vigorous stirring is crucial, especially in heterogeneous mixtures, to ensure all reactants are in contact.
-
Purification: Proper workup and recrystallization are key to obtaining a high-purity product. Washing with a basic solution can remove acidic impurities.[3][4]
Q4: Are there any safety precautions I should take when synthesizing 1,3-adamantanedicarboxylic acid?
A4: Yes, safety is paramount. When working with strong acids like concentrated sulfuric and nitric acid, always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All reactions should be conducted in a well-ventilated fume hood. If your synthesis involves liquid bromine, extra caution is required due to its high toxicity and reactivity.[1]
Data Presentation
Table 1: Comparison of Synthetic Methods for 1,3-Adamantanedicarboxylic Acid
| Starting Material | Method | Key Reagents | Reported Yield | Reported Purity | Reference |
| Adamantane | Multi-step via Bromination | Liquid Bromine, Iron, Silver Sulfate, Formic Acid, Sulfuric Acid | >60% | >98% | [1] |
| This compound | Two-step via Oxidation | Nitric Acid, Sulfuric Acid, Formic Acid | 65% (total) | Not Specified | [2] |
| This compound | One-pot Synthesis | Nitric Acid, Sulfuric Acid, Formic Acid | 92% | Not Specified | [3] |
Experimental Protocols
Protocol 1: One-Pot Synthesis from this compound [3]
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, add this compound (20 g), 65% nitric acid (20 mL), and 98% sulfuric acid (160 mL).
-
Cool the mixture to 0°C in an ice bath.
-
While maintaining the temperature at 0°C, add 80% anhydrous formic acid (70 mL) dropwise over 5 hours.
-
After the addition is complete, continue to stir the reaction mixture for 1 hour at 0°C.
-
Pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate and wash it several times with water to obtain a white solid.
-
Dissolve the white solid in an aqueous NaOH solution.
-
Separate the upper clear solution and acidify it with HCl to a pH of 3.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Recrystallize the product from ethanol to obtain pure 1,3-adamantanedicarboxylic acid.
Protocol 2: Multi-Step Synthesis from Adamantane [1]
-
Step 1: Halogenation of Adamantane
-
In a reaction vessel, under the catalysis of iron powder, slowly add liquid bromine to adamantane.
-
React at -10 to 20°C for 0.5 to 2 hours, then at 50 to 110°C for 3 to 8 hours.
-
After the reaction, add a saturated sodium bisulfite solution to remove excess bromine.
-
Recrystallize the crude product from methanol or acetone to obtain 1,3-dibromoadamantane.
-
-
Step 2: Hydrolysis of 1,3-Dibromoadamantane
-
To the 1,3-dibromoadamantane, add silver sulfate, acetone, and water.
-
Heat the mixture to reflux at 40 to 110°C for 5 to 12 hours.
-
Filter the hot solution and cool the filtrate to precipitate 1,3-adamantanediol.
-
-
Step 3: Carboxylation of 1,3-Adamantanediol
-
Add concentrated sulfuric acid to the 1,3-adamantanediol.
-
Under rapid stirring, add formic acid dropwise over 1 to 5 hours.
-
Continue stirring for 10 to 30 minutes after the addition is complete.
-
A white solid will precipitate. Filter the solid and recrystallize from ethanol or isopropanol to obtain 1,3-adamantanedicarboxylic acid.
-
Visualizations
References
- 1. CN101386576A - A kind of synthetic method of 1,3-adamantane dicarboxylic acid - Google Patents [patents.google.com]
- 2. CN101898958A - A kind of preparation method of 1,3-adamantane dicarboxylic acid - Google Patents [patents.google.com]
- 3. 1,3-Adamantanedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. asianpubs.org [asianpubs.org]
Validation & Comparative
A Comparative Analysis of 1-Adamantanecarboxylic Acid and Structurally Related Carboxylic Acids via ¹H and ¹³C NMR Spectroscopy
In the realm of drug discovery and materials science, the rigid, three-dimensional structure of the adamantane cage imparts unique properties to molecules. 1-Adamantanecarboxylic acid, a key building block, is frequently analyzed to ensure its structural integrity. This guide provides a comparative analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra against two other sterically hindered carboxylic acids: pivalic acid and cyclohexanecarboxylic acid. This comparison, supported by experimental data, offers researchers a valuable reference for spectral interpretation.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, pivalic acid, and cyclohexanecarboxylic acid. The distinct chemical environments of the protons and carbons in these molecules give rise to characteristic chemical shifts and signal multiplicities.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~11-12 | Singlet | 1H | -COOH |
| 2.03 | Broad Singlet | 3H | γ-CH | |
| 1.91 | Broad Singlet | 6H | δ-CH₂ | |
| 1.72 | Broad Singlet | 6H | β-CH₂ | |
| Pivalic acid | ~11-12 | Singlet | 1H | -COOH |
| 1.25 | Singlet | 9H | -C(CH₃)₃ | |
| Cyclohexanecarboxylic acid | ~11-12 | Singlet | 1H | -COOH |
| 2.35 | Multiplet | 1H | α-CH | |
| 1.20-1.95 | Multiplet | 10H | Cyclohexyl -CH₂- |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound [1][2][3] | 184.5 | -COOH |
| 40.9 | α-C | |
| 38.8 | γ-CH | |
| 36.2 | β-CH₂ | |
| 27.8 | δ-CH₂ | |
| Pivalic acid [4][5] | 185.0 | -COOH |
| 38.8 | α-C | |
| 27.1 | -CH₃ | |
| Cyclohexanecarboxylic acid [6][7] | 182.8 | -COOH |
| 43.1 | α-CH | |
| 29.2 | β-CH₂ | |
| 25.7 | γ-CH₂ | |
| 25.3 | δ-CH₂ |
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
-
Weigh 5-10 mg of the carboxylic acid sample.
-
Dissolve the sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
If the sample does not fully dissolve, the suspension can be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is essential for high resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
3. ¹H NMR Data Acquisition:
-
A standard single-pulse experiment is typically used.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
The acquisition time is generally set to 2-4 seconds.
-
A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons between scans.
-
Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.
4. ¹³C NMR Data Acquisition:
-
A proton-decoupled experiment is commonly performed to simplify the spectrum to single lines for each unique carbon.
-
The spectral width should encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
A longer acquisition time and a larger number of scans (e.g., 128 to 1024 or more) are often necessary due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is typical.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Workflow for NMR Analysis
The following diagram illustrates the general workflow for performing NMR analysis, from sample preparation to final data interpretation.
Caption: A flowchart of the NMR analysis process.
References
- 1. This compound(828-51-3) 13C NMR [m.chemicalbook.com]
- 2. This compound | C11H16O2 | CID 13235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. Pivalic acid (75-98-9) 13C NMR [m.chemicalbook.com]
- 5. Pivalic acid | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclohexanecarboxylic acid | C7H12O2 | CID 7413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclohexanecarboxylic acid(98-89-5) 13C NMR spectrum [chemicalbook.com]
Interpreting the Mass Spectrum of 1-Adamantanecarboxylic Acid: A Comparison Guide
For researchers, scientists, and drug development professionals utilizing mass spectrometry for the structural elucidation of complex molecules, understanding the fragmentation patterns of specific chemical moieties is paramount. This guide provides a detailed interpretation of the electron ionization (EI) mass spectrum of 1-adamantanecarboxylic acid, a key building block in medicinal chemistry and materials science due to its rigid, cage-like adamantane core.
To provide a comprehensive analysis, the mass spectrum of this compound is compared with that of cyclohexanecarboxylic acid, a common monocyclic carboxylic acid. This comparison highlights the influence of the bulky, three-dimensional adamantane cage on fragmentation pathways.
Comparative Analysis of Mass Spectra
The electron ionization mass spectra of this compound and cyclohexanecarboxylic acid reveal distinct fragmentation patterns, which are summarized in the table below. The data presented is sourced from the NIST Mass Spectrometry Data Center.
| Feature | This compound | Cyclohexanecarboxylic Acid |
| Molecular Formula | C₁₁H₁₆O₂ | C₇H₁₂O₂ |
| Molecular Weight | 180.12 g/mol | 128.08 g/mol |
| Molecular Ion (M⁺) | m/z 180 (weak) | m/z 128 (moderate) |
| Base Peak | m/z 135 | m/z 55 |
| Key Fragment Ions (m/z) | 135, 136, 107, 93, 79, 77, 67, 55, 41 | 128, 111, 100, 83, 82, 69, 55, 41 |
| Relative Intensities of Major Peaks | m/z 135 (100%), m/z 79 (60%), m/z 93 (45%), m/z 107 (30%) | m/z 55 (100%), m/z 83 (70%), m/z 128 (50%), m/z 41 (45%) |
Interpretation of Fragmentation Patterns
This compound:
The mass spectrum of this compound is dominated by the fragmentation of the adamantane cage. The molecular ion peak at m/z 180 is typically of low intensity due to the facile fragmentation of the bulky structure.
The base peak at m/z 135 corresponds to the adamantyl cation ([C₁₀H₁₅]⁺), formed by the loss of the carboxylic acid group (-COOH) as a radical. This is a characteristic fragmentation for 1-substituted adamantanes, reflecting the stability of the tertiary adamantyl carbocation.
Other significant fragments arise from the further breakdown of the adamantane cage. The peak at m/z 107 is likely due to the loss of an ethyl group from the adamantyl cation. The series of peaks at m/z 93, 79, and 67 represent subsequent losses of methylene (-CH₂) groups and rearrangements of the polycyclic structure.
Cyclohexanecarboxylic Acid:
In contrast, the fragmentation of cyclohexanecarboxylic acid shows a more varied pattern. The molecular ion at m/z 128 is more prominent than that of its adamantane counterpart.
The base peak at m/z 55 is attributed to the C₄H₇⁺ cation, likely formed through a retro-Diels-Alder-type cleavage of the cyclohexyl ring. The peak at m/z 83 corresponds to the loss of a carboxyl group radical (-COOH). Other significant fragments at m/z 111 and 100 are due to the loss of a hydroxyl radical (-OH) and a neutral water molecule (H₂O), respectively.
Experimental Protocol
Acquisition of Electron Ionization Mass Spectra of Solid Carboxylic Acids
This protocol outlines the general procedure for obtaining an electron ionization (EI) mass spectrum of a solid organic acid, such as this compound, using a direct insertion probe (DIP).
1. Sample Preparation:
-
A small amount of the solid sample (typically a few micrograms) is placed into a clean glass capillary tube.
-
The capillary tube is then inserted into the tip of the direct insertion probe.
2. Instrument Setup:
-
The mass spectrometer is tuned and calibrated according to the manufacturer's specifications.
-
The ion source is set to electron ionization (EI) mode.
-
The electron energy is typically set to 70 eV to induce fragmentation and allow for comparison with standard mass spectral libraries.
-
The ion source temperature is set to a value sufficient to volatilize the sample without causing thermal decomposition (e.g., 150-250 °C).
3. Sample Introduction:
-
The direct insertion probe is introduced into the mass spectrometer's ion source through a vacuum lock.
-
The probe is gradually heated to volatilize the sample directly into the electron beam.
4. Data Acquisition:
-
The mass spectrometer scans a predefined mass-to-charge (m/z) range to detect the molecular ion and its fragments.
-
The data is acquired and processed by the instrument's software to generate the mass spectrum.
A Comparative Guide to Identifying 1-Adamantanecarboxylic Acid Functional Groups using FT-IR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic features of 1-adamantanecarboxylic acid with other representative carboxylic acids. The objective is to equip researchers with the data and methodologies to unequivocally identify the functional groups of this compound, a crucial building block in medicinal chemistry and materials science.
Performance Comparison of Carboxylic Acids by FT-IR Spectroscopy
The FT-IR spectrum of this compound is characterized by specific absorption bands corresponding to its carboxylic acid functional group and its rigid adamantane cage. To highlight the unique spectral features of this compound, a comparison with an aliphatic (Hexanoic Acid), an aromatic (Benzoic Acid), and an alicyclic (Cyclohexanecarboxylic Acid) carboxylic acid is presented below.
The primary distinguishing vibrations for carboxylic acids are the O-H stretching of the hydroxyl group, the C=O stretching of the carbonyl group, and the C-O stretching.[1][2][3][4] The bulky and rigid adamantane structure influences the electronic environment of the carboxylic acid group, leading to subtle but measurable shifts in these vibrational frequencies.
| Vibrational Mode | This compound (cm⁻¹) | Hexanoic Acid (cm⁻¹) | Benzoic Acid (cm⁻¹) | Cyclohexanecarboxylic Acid (cm⁻¹) | Comments |
| O-H Stretch | ~2500-3300 (broad) | ~2500-3300 (broad) | ~2500-3300 (broad) | ~2500-3300 (broad) | The very broad nature of this band is a hallmark of the hydrogen-bonded dimer structure common to carboxylic acids.[1][2] |
| C-H Stretch (Adamantane/Cyclohexane) | ~2850-2930 | - | - | ~2850-2960 | Strong absorptions characteristic of the C-H bonds within the saturated polycyclic and cyclic structures. |
| C-H Stretch (Alkyl Chain) | - | ~2870-2960 | - | - | Characteristic of the aliphatic chain in hexanoic acid.[1] |
| C-H Stretch (Aromatic) | - | - | ~3030-3080 | - | Weaker absorptions typical for C-H bonds on a benzene ring.[5] |
| C=O Stretch | ~1700 | ~1710-1721 | ~1680-1700 | ~1705 | The position of the carbonyl stretch is sensitive to the electronic effects of the attached group. Conjugation in benzoic acid lowers the frequency.[5][6] |
| C-O Stretch | ~1230-1290 | ~1296 | ~1292-1320 | ~1220-1290 | This band, coupled with the O-H bend, contributes to the fingerprint region.[1][6] |
| O-H Bend | ~930 | ~948 | ~934 | ~940 | A broad band characteristic of the out-of-plane bend for the hydroxyl group of the dimer.[1][6] |
Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.
Experimental Protocols for FT-IR Analysis of Solid Carboxylic Acids
Accurate and reproducible FT-IR spectra are contingent on proper sample preparation. For solid compounds like this compound, two common and effective methods are the Potassium Bromide (KBr) pellet technique and the Attenuated Total Reflectance (ATR) method.
Method 1: Potassium Bromide (KBr) Pellet Method
This traditional method involves dispersing the solid sample in a dry, IR-transparent matrix of KBr.
Protocol:
-
Sample Grinding: Finely grind approximately 1-2 mg of the solid carboxylic acid sample using an agate mortar and pestle.
-
Mixing with KBr: Add about 100-200 mg of dry, spectroscopic grade KBr powder to the mortar. Gently mix the sample and KBr.
-
Further Grinding: Thoroughly grind the mixture until it becomes a fine, homogeneous powder. This is crucial to reduce light scattering.
-
Pellet Pressing: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent or translucent pellet.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.
Method 2: Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid technique that requires minimal sample preparation.
Protocol:
-
Crystal Cleaning: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount of the solid carboxylic acid powder directly onto the ATR crystal.
-
Applying Pressure: Use the pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact with the crystal surface.
-
Analysis: Collect the FT-IR spectrum.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.
Logical Workflow for Functional Group Identification
The process of identifying functional groups in an unknown sample using FT-IR spectroscopy follows a systematic workflow. This can be visualized as a decision-making process based on the presence or absence of characteristic absorption bands.
Caption: A flowchart illustrating the decision-making process for identifying a carboxylic acid functional group from an FT-IR spectrum.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. echemi.com [echemi.com]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Analysis of the Reactivity of 1-Adamantanecarboxylic Acid and 2-Adamantanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The rigid, diamondoid structure of adamantane has made it a valuable scaffold in medicinal chemistry and materials science. Functionalization of the adamantane cage, particularly with carboxylic acid groups, provides a key entry point for the synthesis of a diverse range of derivatives. The position of the carboxylic acid group on the adamantane framework, either at the tertiary bridgehead position (1-adamantanecarboxylic acid) or the secondary bridge position (2-adamantanecarboxylic acid), significantly influences the molecule's steric and electronic properties, leading to distinct differences in reactivity. This guide provides an objective comparison of the reactivity of these two isomers, supported by experimental data and detailed protocols.
Executive Summary
Data Presentation
| Property | This compound | 2-Adamantanecarboxylic Acid | Key Observations |
| Structure | Carboxyl group at a tertiary bridgehead carbon | Carboxyl group at a secondary carbon | The carboxyl group in the 1-isomer is more sterically accessible. |
| Predicted pKa | ~4.9-5.0[1] | Not available | Awaiting experimental data for a definitive comparison. |
| Esterification Reactivity | Significantly higher | Significantly lower | Under identical conditions (methanol or ethanol with H₂SO₄ catalyst at 65°C for 30 min), the 1-isomer shows substantially higher conversion to its corresponding ester.[2] |
| Decarboxylation Reactivity | Resistant to simple thermal decarboxylation | Resistant to simple thermal decarboxylation | Both isomers are expected to be highly resistant to decarboxylation that would form a strained bridgehead double bond, in accordance with Bredt's rule.[3] Oxidative decarboxylation of the 1-isomer is a known process.[4][5] |
Theoretical Framework: Steric and Electronic Effects
The differing reactivity of 1- and 2-adamantanecarboxylic acid can be rationalized by considering the steric and electronic environments of the carboxyl group in each isomer.
Figure 1: Logical relationship between structure and reactivity.
Experimental Protocols
Fischer Esterification of this compound
This protocol is adapted from a procedure in Organic Syntheses.[6]
Materials:
-
This compound
-
Methanol (reagent grade)
-
Concentrated sulfuric acid (98%)
-
Chloroform
-
Water
-
Anhydrous calcium chloride
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound with three times its weight of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2 mL for a multi-gram scale reaction).
-
Heat the mixture to reflux and maintain for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into approximately 10 volumes of water.
-
Extract the aqueous mixture with a minimal amount of chloroform to ensure clean layer separation.
-
Wash the combined chloroform extracts with water.
-
Dry the chloroform layer over anhydrous calcium chloride.
-
Remove the solvent under reduced pressure. The resulting methyl 1-adamantanecarboxylate can be further purified by distillation or recrystallization.
Figure 2: Experimental workflow for the esterification of this compound.
Comparative Esterification of 1- and 2-Adamantanecarboxylic Acid
The following conditions are based on a patented method for the separation of the two isomers and can be used for a direct comparison of their esterification rates.[2]
Materials:
-
A mixture of this compound and 2-adamantanecarboxylic acid (e.g., 50:50 by weight)
-
Methanol or Ethanol
-
Concentrated sulfuric acid (98%)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, place 2g of the adamantanecarboxylic acid mixture.
-
Add 10 mL of either methanol or ethanol.
-
Add 0.2 g of concentrated sulfuric acid as a catalyst.
-
Heat the mixture to 65°C with magnetic stirring.
-
After 30 minutes, take a sample of the reaction mixture for analysis by gas chromatography (GC) to determine the relative amounts of the starting acids and their corresponding esters.
Expected Outcome: The GC analysis will show a significantly higher conversion of this compound to its ester compared to 2-adamantanecarboxylic acid.[2]
Discussion of Reactivity Differences
Esterification
The acid-catalyzed Fischer esterification proceeds via a carbocation-like intermediate formed by protonation of the carboxylic acid's carbonyl oxygen. The subsequent nucleophilic attack by the alcohol is sensitive to both steric hindrance and the stability of the developing positive charge.
-
Steric Hindrance: The carboxyl group in 2-adamantanecarboxylic acid is flanked by adjacent methylene groups of the adamantane cage, creating a more sterically congested environment compared to the relatively exposed bridgehead position of the 1-isomer. This increased steric bulk hinders the approach of the alcohol nucleophile, slowing down the rate of esterification.
-
Electronic Effects: The stability of the carbocation intermediate plays a crucial role. The 1-adamantyl cation is a tertiary carbocation and is known to be significantly more stable than the secondary 2-adamantyl cation. While the esterification mechanism does not necessarily proceed through a fully formed carbocation, the transition state will have significant carbocationic character. The greater stability of the tertiary carbocationic intermediate in the case of the 1-isomer lowers the activation energy for the reaction, leading to a faster rate.
Decarboxylation
Simple thermal decarboxylation of carboxylic acids is generally a difficult reaction unless there is a stabilizing feature, such as a β-carbonyl group. For both 1- and 2-adamantanecarboxylic acid, decarboxylation would involve the formation of a highly unstable adamantyl anion, or in a concerted process, would lead to the formation of a highly strained bridgehead alkene, which violates Bredt's rule.[3] Therefore, both isomers are expected to be resistant to simple thermal decarboxylation.
Alternative methods, such as oxidative decarboxylation, have been reported for this compound to generate the 1-adamantyl radical.[4] Similar studies on the 2-isomer are less common, but it is expected that forcing conditions would be required.
Conclusion
The positional isomerism of the carboxylic acid group on the adamantane scaffold has a profound impact on the reactivity of these compounds. This compound exhibits significantly higher reactivity in acid-catalyzed esterification compared to its 2-isomer, a difference that can be exploited for their separation. This disparity in reactivity is a direct consequence of the reduced steric hindrance and the greater stability of the tertiary carbocation intermediate associated with the bridgehead position. Both isomers are resistant to simple decarboxylation. These fundamental differences in reactivity are critical considerations for researchers and drug development professionals in the design and synthesis of novel adamantane-based molecules.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. CN102249900A - Method for separation and purification of 2-adamantanecarboxylic acid and this compound - Google Patents [patents.google.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
A Structural Showdown: 1-Adamantanecarboxylic Acid and Its Derivatives in Focus
For researchers, scientists, and drug development professionals, the rigid, cage-like structure of adamantane offers a unique scaffold in the design of novel therapeutics and materials. This guide provides a comprehensive structural comparison of 1-adamantanecarboxylic acid and its key derivatives, supported by experimental data and detailed protocols. By examining the impact of structural modifications on physicochemical properties and biological activity, this document serves as a valuable resource for informed decision-making in research and development.
The adamantane moiety, a bulky, lipophilic, and metabolically stable group, significantly influences the properties of a parent molecule.[1] Derivatization of this compound at the carboxyl group to form esters, amides, and other analogues allows for the fine-tuning of these properties to optimize performance for specific applications, particularly in drug discovery.
Physicochemical Properties: A Comparative Analysis
The introduction of different functional groups to the carboxylic acid moiety of this compound directly impacts its physicochemical characteristics, such as acidity (pKa), and solubility. While comprehensive comparative data is not always presented in a single source, the following table summarizes available and predicted data for the parent acid and provides a framework for understanding the expected impact of derivatization.
| Compound | Structure | pKa (Predicted) | Water Solubility |
| This compound | 0&chco=202124&cht=tx&chf=bg,s,FFFFFF00&chd=t:OC(%3DO)C12CC3CC(CC(C3)C1)C2" width="150" height="150"> | 4.86 ± 0.20[2] | |
| Methyl 1-adamantanecarboxylate | 0&chco=202124&cht=tx&chf=bg,s,FFFFFF00&chd=t:COC(%3DO)C12CC3CC(CC(C3)C1)C2" width="150" height="150"> | Not Applicable | |
| 1-Adamantanecarboxamide | 0&chco=202124&cht=tx&chf=bg,s,FFFFFF00&chd=t:NC(%3DO)C12CC3CC(CC(C3)C1)C2" width="150" height="150"> | Not Applicable |
Biological Activity: Inhibition of Diacylglycerol Acyltransferase 1 (DGAT1)
A notable application of this compound derivatives is in the development of inhibitors for diacylglycerol acyltransferase 1 (DGAT1), an enzyme crucial for triglyceride synthesis.[3] The inhibition of DGAT1 is a promising therapeutic strategy for obesity and type 2 diabetes.[3] Structure-activity relationship (SAR) studies have demonstrated that modifications to the this compound scaffold can significantly impact inhibitory potency.
| Compound ID | R Group (Modification at Carboxyl) | hDGAT1 IC50 (nM) | mDGAT1 IC50 (nM) |
| 4a | -NH-(4-pyridyl) | >10000 | >10000 |
| 4b | -NH-(4-methoxyphenyl) | 1300 | 2000 |
| 43c | -NH-(trans-4-(4-(trifluoromethoxy)phenoxy)cyclohexyl) | 5 | 5 |
Data sourced from a study on adamantane carboxylic acid derivatives as DGAT1 inhibitors.[3]
The data clearly indicates that extending the substituent from the carboxamide with a lipophilic and structurally complex group, as in compound 43c , leads to a dramatic increase in inhibitory activity against both human (hDGAT1) and mouse (mDGAT1) enzymes.[3]
Signaling Pathway: DGAT1 in Triglyceride Synthesis
The enzyme DGAT1 plays a pivotal role in the final step of triglyceride (TG) biosynthesis.[4][5] Understanding this pathway is essential for the rational design of inhibitors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 828-51-3 [chemicalbook.com]
- 3. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and catalytic mechanism of a human triglyceride synthesis enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
comparative study of different synthetic routes to 1-Adamantanecarboxylic acid
A Comparative Guide to the Synthetic Routes of 1-Adamantanecarboxylic Acid
For researchers, scientists, and professionals in drug development, the synthesis of this compound is a critical step in the creation of various antiviral and antitumor agents. This guide provides an objective comparison of different synthetic methodologies, supported by experimental data, to inform the selection of the most suitable route for specific laboratory and industrial applications.
Comparison of Synthetic Routes
Several methods have been established for the synthesis of this compound, primarily centered around the carboxylation of adamantane or its derivatives. The choice of a particular route often depends on the availability of starting materials, desired yield, and reaction conditions.
| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Key Advantages | Key Disadvantages |
| Koch-Haaf Reaction | Adamantane | Formic acid, tert-butyl alcohol, 96% Sulfuric acid, Carbon tetrachloride | 56-61% (recrystallized)[1] | Utilizes a readily available hydrocarbon.[1] | Requires careful temperature control and handling of corrosive acids.[1] |
| Koch-Haaf Variation | 1-Bromoadamantane | Formic acid, 96% Sulfuric acid | Mentioned as a viable route[1][2] | Good for substrates that are more reactive than the parent hydrocarbon. | May require the prior synthesis of 1-bromoadamantane. |
| Koch-Haaf Variation | 1-Adamantanol | Formic acid, 96% Sulfuric acid | Mentioned as a viable route[1] | The starting material can be more easily functionalized. | The synthesis of 1-adamantanol is an additional step. |
| Carboxylation of 1-Nitroxyadamantane | 1-Nitroxyadamantane | Formic acid (or its salts), 93-96% Sulfuric acid, Urea | 90-99%[3] | High yield.[3] | Involves the use of a potentially energetic starting material.[3] |
| Grignard Reaction | 1-Bromoadamantane | Magnesium, Carbon dioxide | Not explicitly detailed for acid synthesis | A classic method for forming C-C bonds. | Formation of the Grignard reagent from the sterically hindered 1-bromoadamantane can be challenging.[4] |
Visualizing the Synthetic Pathways
The following diagram illustrates the primary synthetic routes to this compound, highlighting the key starting materials and reaction types.
Caption: Synthetic pathways to this compound.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Koch-Haaf Reaction from Adamantane[1]
This procedure details a general method for carboxylating saturated hydrocarbons at a tertiary position.
Materials:
-
Adamantane (0.100 mole)
-
96% Sulfuric acid (4.8 moles)
-
Carbon tetrachloride (100 ml)
-
98% Formic acid (1 ml)
-
tert-Butyl alcohol (0.40 mole)
-
98-100% Formic acid (1.2 moles)
-
Crushed ice
-
15N Ammonium hydroxide
-
Chloroform
-
Anhydrous sodium sulfate
-
Methanol
Procedure:
-
A 1-liter three-necked flask is equipped with a stirrer, thermometer, dropping funnel, and gas-outlet tube.
-
The flask is charged with 96% sulfuric acid, carbon tetrachloride, and adamantane.
-
The mixture is cooled to 17–19°C in an ice bath, and 1 ml of 98% formic acid is added.
-
A solution of tert-butyl alcohol in 98–100% formic acid is added dropwise over 1–2 hours, maintaining the temperature at 17–25°C.
-
The reaction mixture is stirred for an additional 30 minutes and then poured onto crushed ice.
-
The layers are separated, and the aqueous layer is extracted with carbon tetrachloride.
-
The combined organic layers are treated with 15N ammonium hydroxide to precipitate ammonium 1-adamantanecarboxylate.
-
The salt is collected, washed with cold acetone, and then suspended in water.
-
The suspension is acidified with 12N hydrochloric acid and extracted with chloroform.
-
The chloroform layer is dried over anhydrous sodium sulfate and evaporated to yield crude this compound.
-
Recrystallization from a methanol/water mixture gives the pure acid.
Carboxylation of 1-Nitroxyadamantane[3]
This method provides a high-yield synthesis of this compound.
Materials:
-
1-Nitroxyadamantane
-
93.0-96.0% Sulfuric acid
-
Urea (0.7-1.0 mol per mol of 1-nitroxyadamantane)
-
Formic acid or its salt (1.5-2.0 mol per mol of 1-nitroxyadamantane)
-
Water
Procedure:
-
1-Nitroxyadamantane is dissolved in 93.0-96.0% sulfuric acid containing urea.
-
Formic acid or its salt is added, and the mixture is maintained at 18-20°C for 4-24 hours.
-
The reaction mass is then diluted with water at a temperature of 90-95°C.
-
The mixture is held at 80-90°C for 30-40 minutes to complete the hydrolysis of by-products.
-
The solution is cooled, and the precipitated this compound is filtered off.
Conclusion
The synthesis of this compound can be achieved through several effective routes. The traditional Koch-Haaf reaction starting from adamantane is a well-established method, though it requires careful control of reaction conditions.[1] For higher yields, the carboxylation of 1-nitroxyadamantane presents a compelling alternative, reportedly achieving yields of up to 99%.[3] The choice of synthetic route will ultimately be guided by factors such as the availability and cost of starting materials, desired purity, and the scale of the reaction. Researchers should carefully consider these factors and the detailed experimental protocols provided to select the most appropriate method for their specific needs.
References
A Comparative Guide to the Thermal Properties of 1-Adamantanecarboxylic Acid via Differential Scanning calorimetry (DSC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thermal properties of 1-adamantanecarboxylic acid with structurally related cyclic carboxylic acids, namely bicyclo[2.2.2]octane-1-carboxylic acid and cyclohexanecarboxylic acid. The data presented is primarily derived from Differential Scanning Calorimetry (DSC), a powerful thermoanalytical technique for characterizing the thermal behavior of materials.
Quantitative Data Summary
The thermal properties of this compound and its comparators are summarized in the table below. These parameters are crucial for understanding the stability, purity, and processing conditions of these compounds in pharmaceutical and materials science applications.
| Compound | Structure | Melting Point (°C) | Enthalpy of Fusion (ΔHfus) (kJ/mol) |
| This compound | 172 – 176.5 | 2.25 | |
| Bicyclo[2.2.2]octane-1-carboxylic acid | 140.8 – 141.3 | 10.53 (Calculated) | |
| Cyclohexanecarboxylic Acid | 30 – 31 | 9.2 |
Experimental Protocols
A standard protocol for the Differential Scanning Calorimetry (DSC) analysis of solid organic carboxylic acids is detailed below. This protocol is designed to yield high-quality, reproducible data for the determination of melting point and enthalpy of fusion.
DSC Analysis of Carboxylic Acids
1. Objective: To determine the melting point and enthalpy of fusion of this compound and its comparators.
2. Materials and Equipment:
- Differential Scanning Calorimeter (DSC) with a refrigerated cooling system.
- Aluminum DSC pans and lids.
- Analytical balance (microgram sensitivity).
- Tweezers and spatulas.
- High-purity nitrogen gas (99.999%).
- Samples: this compound, Bicyclo[2.2.2]octane-1-carboxylic acid, Cyclohexanecarboxylic acid.
3. Sample Preparation:
- Accurately weigh 2-5 mg of the solid carboxylic acid sample into a clean aluminum DSC pan.
- Ensure the sample is evenly distributed at the bottom of the pan to maximize thermal contact.
- Hermetically seal the pan with an aluminum lid using a sample press. This is crucial to prevent sublimation or decomposition during heating.
- Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
4. DSC Instrument Setup and Calibration:
- Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's instructions.
- Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.
5. Measurement Procedure:
- Place the prepared sample pan and the reference pan into the DSC cell.
- Equilibrate the system at a starting temperature at least 20°C below the expected melting point of the sample.
- Ramp the temperature at a constant heating rate of 10°C/min. A slower heating rate (e.g., 5°C/min) can be used for higher resolution of thermal events.
- Continue heating to a temperature at least 20-30°C above the completion of the melting transition.
- Record the heat flow as a function of temperature.
6. Data Analysis:
- The melting point (Tm) is determined as the onset temperature of the melting endotherm.
- The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak. The software provided with the DSC instrument is typically used for this analysis.
Logical Workflow for DSC Data Comparison
The following diagram illustrates the logical workflow for comparing the thermal properties of this compound with alternative compounds using DSC.
Caption: Workflow for DSC analysis and comparison of cyclic carboxylic acids.
Comparative Biological Efficacy of 1-Adamantanecarboxylic Acid Derivatives: A Research Overview
For Researchers, Scientists, and Drug Development Professionals
Synthesis of 1-Adamantanecarboxylic Acid Derivatives
The synthesis of this compound esters and other derivatives typically begins with this compound itself. The acid can be prepared through methods like the Koch-Haaf reaction, which involves the carboxylation of adamantane precursors such as 1-adamantanol or 1-bromoadamantane using formic acid in the presence of a strong acid like sulfuric acid.
Once this compound is obtained, its derivatives can be synthesized through standard organic chemistry reactions.
Esterification: Esters are commonly prepared by reacting 1-adamantanecarbonyl chloride (obtained by treating the carboxylic acid with a chlorinating agent like thionyl chloride) with the desired alcohol in the presence of a base such as pyridine.
Amide Formation: Similarly, amides are synthesized by reacting 1-adamantanecarbonyl chloride with primary or secondary amines.
The following diagram illustrates the general synthetic workflow for preparing esters and amides of this compound.
Caption: General synthesis workflow for this compound esters and amides.
Comparative Antimicrobial Activity
While direct comparisons of simple alkyl esters are scarce, studies on various derivatives of this compound have revealed notable antimicrobial properties. The lipophilic adamantane moiety is believed to facilitate the interaction of these compounds with bacterial cell membranes.
One study investigated the antimicrobial activity of a series of novel adamantane derivatives, including Schiff bases and a hydrazide of this compound.[1] The results, summarized in the table below, indicate that the hydrazide derivative displayed the highest activity against Gram-negative bacteria.
| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) |
| Hydrazide of this compound | Gram-negative bacteria | 125 - 500 | 250 - 1000 |
| Schiff base (4-nitrophenyl derivative) | Gram-negative bacteria | 125 - 1000 | 250 - >1000 |
| Schiff base (3-nitrophenyl derivative) | Gram-negative bacteria | 125 - 1000 | 250 - >1000 |
| MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration |
Experimental Protocols
The evaluation of the biological efficacy of this compound derivatives involves standardized in vitro assays.
Antimicrobial Susceptibility Testing
Broth Microdilution Method: This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial agents.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC Determination: Aliquots from wells showing no growth are subcultured onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable colonies.
The following diagram outlines the workflow for determining the MIC of the compounds.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Signaling Pathways and Mechanism of Action
The precise signaling pathways and molecular targets of most this compound esters are not well-elucidated. However, the biological activity of adamantane derivatives is generally attributed to their lipophilic nature, which allows them to interact with and penetrate cell membranes. In the context of antiviral activity, for instance, adamantane derivatives like amantadine are known to target the M2 proton channel of the influenza A virus, thereby inhibiting viral uncoating. It is plausible that ester derivatives of this compound could exert their biological effects through similar membrane-disrupting mechanisms or by interacting with specific enzymes or receptors, a hypothesis that requires further investigation.
Conclusion
The available research indicates that derivatives of this compound are a promising class of compounds with significant potential for the development of new antimicrobial and antiviral agents. While a direct comparison of the biological efficacy of a simple homologous series of this compound esters is currently lacking in the scientific literature, the studies on more complex derivatives provide a valuable foundation for future research. Further systematic investigations into the structure-activity relationships of a broader range of esters are warranted to fully explore their therapeutic potential and to elucidate their mechanisms of action.
References
assessing the stability of 1-Adamantanecarboxylic acid under different conditions
For Researchers, Scientists, and Drug Development Professionals
1-Adamantanecarboxylic acid, a key building block in medicinal chemistry and materials science, is renowned for the robust stability imparted by its rigid, tricyclic adamantane core. This guide provides a comparative assessment of its stability under various conditions, supported by general principles and standard experimental protocols. While specific quantitative stability data for this compound is not extensively available in the public domain, this document outlines the expected stability profile and the methodologies for its empirical determination.
High Intrinsic Stability of the Adamantane Moiety
The adamantane cage is a diamondoid structure, meaning its carbon framework is a subunit of the diamond lattice. This structure is virtually strain-free, contributing to its remarkable thermal and chemical stability. When incorporated into molecules, the adamantane moiety is known to enhance metabolic resistance and overall stability. Therefore, this compound is inherently a highly stable molecule.
Comparative Stability Profile
While direct comparative studies are limited, the stability of this compound can be contrasted with other carboxylic acids based on their structural characteristics.
| Feature | This compound | Aliphatic Carboxylic Acids (e.g., Hexanoic Acid) | Aromatic Carboxylic Acids (e.g., Benzoic Acid) |
| Thermal Stability | High . The rigid adamantane cage provides excellent thermal stability. Decomposition is expected only at elevated temperatures. | Moderate . Stability generally increases with chain length due to stronger van der Waals forces. | High . The aromatic ring is thermally stable. |
| pH Stability (Hydrolysis) | High . The adamantane core is resistant to hydrolysis. The carboxylic acid group can be ionized, but the core structure remains intact. | Moderate . Susceptible to various reactions at the alpha-carbon under certain pH conditions. | High . The aromatic ring is stable, though the carboxylic acid group can undergo reactions. |
| Photostability | Expected to be High . The saturated hydrocarbon cage does not possess chromophores that absorb UV-Vis light, suggesting low susceptibility to photodegradation. | Low to Moderate . Can undergo photochemical reactions, especially in the presence of photosensitizers. | Moderate . The aromatic ring can absorb UV light, potentially leading to photodegradation. |
| Oxidative Stability | High . The tertiary bridgehead carbons are sterically hindered and resistant to oxidation. However, it can react violently with strong oxidizing agents. | Low to Moderate . The C-H bonds are susceptible to oxidation. | High . The aromatic ring is generally resistant to oxidation. |
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound, a series of forced degradation studies should be conducted. The following are detailed methodologies for key experiments.
Thermal Stability Assessment
-
Objective: To evaluate the effect of high temperatures on the purity and degradation of this compound.
-
Methodology:
-
Accurately weigh samples of this compound into glass vials.
-
Place the vials in a calibrated oven at various elevated temperatures (e.g., 60°C, 80°C, 105°C).
-
Expose the samples for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, remove a sample and allow it to cool to room temperature.
-
Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Analyze the sample using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining this compound and detect any degradation products.
-
A control sample should be stored at ambient temperature for comparison.
-
pH-Dependent Stability (Hydrolysis)
-
Objective: To determine the susceptibility of this compound to hydrolysis under acidic, basic, and neutral conditions.
-
Methodology:
-
Prepare solutions of this compound in various aqueous buffers (e.g., pH 2, pH 7, pH 10).
-
Incubate the solutions at a controlled temperature (e.g., 40°C or 60°C).
-
At specified time intervals, withdraw aliquots from each solution.
-
Neutralize the aliquots if necessary.
-
Analyze the samples by HPLC to determine the concentration of this compound and the formation of any hydrolytic degradation products.
-
Photostability Assessment
-
Objective: To assess the impact of light exposure on the stability of this compound.
-
Methodology:
-
Place solid samples and solutions of this compound in photostability chambers.
-
Expose the samples to a controlled light source that provides both UV and visible radiation (as per ICH Q1B guidelines).
-
Simultaneously, expose control samples wrapped in aluminum foil to the same temperature and humidity conditions to exclude thermal degradation effects.
-
After a defined exposure period, analyze both the exposed and control samples by HPLC to quantify any degradation.
-
Oxidative Stability Assessment
-
Objective: To evaluate the stability of this compound in the presence of an oxidizing agent.
-
Methodology:
-
Prepare a solution of this compound.
-
Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Maintain the mixture at room temperature or a slightly elevated temperature.
-
Monitor the reaction over time by taking samples at various intervals.
-
Analyze the samples by HPLC to measure the extent of degradation.
-
Analytical Method: Stability-Indicating HPLC
A crucial component of stability testing is a validated stability-indicating analytical method, typically HPLC. This method must be able to separate the parent compound from any potential degradation products, ensuring that the quantification of the active substance is accurate.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve good separation.
-
Detection: UV detection at a suitable wavelength (e.g., ~210 nm for the carboxylic acid group).
-
Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to regulatory guidelines.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the stability of a chemical compound like this compound.
Caption: Workflow for Stability Assessment of this compound.
Potential Degradation Pathways
Given the stability of the adamantane cage, degradation is most likely to occur at the carboxylic acid functional group.
Caption: Potential Reactions of the Carboxylic Acid Group.
Under severe thermal stress, decarboxylation to form adamantane is a plausible degradation pathway. In the presence of other reactive molecules, standard carboxylic acid reactions such as esterification or amidation could occur, but these are transformations rather than degradation in the context of stability.
Conclusion
Safety Operating Guide
Proper Disposal of 1-Adamantanecarboxylic Acid: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 1-Adamantanecarboxylic acid, ensuring compliance with safety regulations and minimizing environmental impact. Adherence to these procedures is critical for maintaining a safe laboratory environment.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. The compound is known to cause serious eye and skin irritation, and may cause respiratory irritation.[1][2][3]
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities. | To prevent eye contact which can cause serious irritation.[1][3] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile rubber). | To avoid skin contact which can lead to irritation.[1][3] |
| Skin and Body Protection | Lab coat, long-sleeved clothing, and closed-toe shoes. | To protect skin from accidental splashes or dust exposure.[1] |
| Respiratory Protection | Use only in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. | To prevent inhalation, which may cause respiratory tract irritation.[1][2] |
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed waste disposal company.[3] Incineration in a facility equipped with an afterburner and scrubber is a recommended treatment method.[2]
Experimental Protocol for Waste Collection and Initial Handling:
-
Segregation: Isolate waste this compound from other chemical waste streams to avoid incompatible reactions.
-
Containerization: Place the solid waste into a clearly labeled, sealed, and appropriate waste container. The label should include the chemical name ("this compound") and any relevant hazard warnings.
-
Spill Management: In case of a spill, sweep or shovel the solid material into a suitable container for disposal, minimizing dust generation.[2]
-
Decontamination: Thoroughly wash any contaminated surfaces, clothing, and hands with soap and water after handling.[1][3]
-
Storage: Store the sealed waste container in a designated, well-ventilated area, away from incompatible materials, while awaiting pickup by a licensed waste disposal service.
Important Considerations:
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[4] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
-
Do Not Dispose in Drains: Never dispose of this compound down the drain or in regular trash.[5]
-
Contaminated Packaging: Handle any packaging that has come into contact with the chemical as hazardous waste itself and dispose of it accordingly.[5]
III. Disposal Workflow
The following diagram outlines the decision-making process and logical flow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling 1-Adamantanecarboxylic Acid
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 1-Adamantanecarboxylic acid, including detailed operational and disposal plans to foster a culture of safety and precision in your work.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to proper personal protective equipment (PPE) protocols is the first line of defense against exposure.
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves (thickness >0.11 mm) | Prevents skin contact and irritation.[4][5] |
| Eye and Face Protection | Safety goggles with side protection or a face shield | Protects against dust particles and splashes, preventing serious eye irritation.[2] |
| Respiratory Protection | N95 (US) or P1 (EU) particulate filter respirator | Necessary when dust formation is likely to avoid respiratory tract irritation.[6] |
| Protective Clothing | Laboratory coat or other suitable protective clothing | Minimizes the risk of skin contact with the chemical.[2] |
Operational Plan for Handling this compound
A systematic approach to handling this compound ensures minimal risk and maintains the integrity of your research.
1. Pre-Handling Preparations:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1][2]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate vicinity of the handling area.[2]
-
Review Safety Data Sheet (SDS): Before beginning work, thoroughly read and understand the SDS for this compound.
-
Assemble PPE: Put on all required personal protective equipment as detailed in the table above.
2. Handling the Chemical:
-
Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[1] Do not breathe in the dust.[2]
-
Weighing: If weighing the substance, do so in a ventilated enclosure or fume hood.
-
Spills: In the event of a spill, evacuate unnecessary personnel. For containment, stop the leak if it is safe to do so.[2] Sweep up the spilled solid and place it into a suitable, labeled container for disposal.[1] Do not let the chemical enter the environment.[1]
3. Post-Handling Procedures:
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2]
-
Clothing: Take off any contaminated clothing and wash it before reuse.[2][7]
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][7]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: The waste is considered chemical waste.
-
Container Management: Use designated, properly labeled, and sealed containers for chemical waste.
-
Disposal Method: Dispose of the contents and the container at an approved waste disposal plant.[1][2] This should be done in accordance with local, state, and federal regulations. It is often recommended to use a licensed professional waste disposal service.[7]
Emergency First Aid Procedures
In case of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1][2]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice.[1][2][7]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[1][2]
-
Ingestion: Clean your mouth with water and seek medical attention. Do NOT induce vomiting.[2]
Below is a logical workflow for the safe handling of this compound.
Caption: Workflow for Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
